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Foundational

An In-depth Technical Guide to Ethyl 3-(piperidin-4-YL)prop-2-ynoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a heterocycle-alkyne hybrid molecule with significant potential as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a heterocycle-alkyne hybrid molecule with significant potential as a versatile building block in medicinal chemistry and materials science. The piperidine moiety is a privileged scaffold in numerous FDA-approved drugs, conferring favorable pharmacokinetic properties, while the terminal alkyne and ester functionalities provide reactive handles for a variety of chemical transformations, including cycloadditions and cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties of Ethyl 3-(piperidin-4-yl)prop-2-ynoate, including a proposed synthetic pathway, predicted physicochemical and spectral characteristics, and a discussion of its potential reactivity and applications in drug discovery. As this molecule is not extensively documented in the public domain, this whitepaper constructs its profile based on established chemical principles and data from structurally analogous compounds.

Introduction: The Significance of the Piperidine-Alkyne Scaffold

The integration of a piperidine ring and an alkyne functional group into a single molecule creates a powerful platform for the synthesis of novel chemical entities. The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system, cancer, and infectious diseases. Its inclusion in a molecule can enhance solubility, improve receptor binding affinity, and optimize oral bioavailability.[1]

The prop-2-ynoate (propiolate) functional group, on the other hand, is a highly versatile reactive handle. The carbon-carbon triple bond can participate in a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool for bioconjugation, drug discovery, and materials science.[3] The ester functionality further expands the synthetic possibilities, allowing for hydrolysis, amidation, or transesterification to introduce additional diversity.

This guide will therefore elucidate the chemical nature of Ethyl 3-(piperidin-4-yl)prop-2-ynoate, providing a foundational understanding for its potential use in the development of novel therapeutics and advanced materials.

Proposed Synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate

Due to the lack of a commercially available source for Ethyl 3-(piperidin-4-yl)prop-2-ynoate, a plausible and efficient three-step synthetic route is proposed, starting from commercially available precursors. The overall strategy involves the synthesis of a protected 4-ethynylpiperidine intermediate, followed by a palladium-catalyzed coupling to introduce the ethyl propiolate moiety, and concluding with deprotection of the piperidine nitrogen.

Synthetic Workflow

Synthesis_Workflow A 1-Boc-piperidine-4-carboxaldehyde B N-Boc-4-ethynylpiperidine (Intermediate 1) A->B  Gilbert-Seyferth  Reagent C N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Intermediate 2) B->C  Sonogashira Coupling  (Pd-catalyzed,  Ethyl Chloroformate) D Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Final Product) C->D  N-Boc Deprotection  (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-4-ethynylpiperidine (Intermediate 1)

This step utilizes the Gilbert-Seyferth reagent for the one-carbon homologation of an aldehyde to a terminal alkyne.

  • Reaction:

    • To a solution of N-Boc-piperidine-4-carboxaldehyde in a suitable solvent such as methanol at 0 °C, add potassium carbonate.

    • Slowly add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Gilbert-Seyferth reagent) in methanol.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-ethynylpiperidine.[4]

Step 2: Synthesis of N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Intermediate 2)

This key step involves a palladium-catalyzed Sonogashira-type coupling of the terminal alkyne with ethyl chloroformate.[5]

  • Reaction Setup:

    • In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve N-Boc-4-ethynylpiperidine (1.0 equiv) in a suitable solvent such as THF or toluene.

    • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) co-catalyst, such as CuI (0.04-0.1 equiv).

    • Add a suitable amine base, such as triethylamine or diisopropylethylamine (2-3 equiv).

  • Reagent Addition:

    • Slowly add ethyl chloroformate (1.1-1.5 equiv) to the reaction mixture.

  • Reaction and Workup:

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Step 3: Synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Final Product)

The final step involves the deprotection of the N-Boc group under acidic conditions.

  • Reaction:

    • Dissolve N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[6][7]

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • If the hydrochloride salt is desired, it can be isolated directly. For the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.

    • Dry the organic extracts, filter, and concentrate to yield Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Physicochemical and Spectral Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
CAS Number Not available
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Ethyl 3-(piperidin-4-yl)prop-2-ynoate. The predicted data below is based on the analysis of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional GroupWavenumber (cm⁻¹)Description
N-H (piperidine)3300-3500 (broad)Stretching vibration
C≡C (alkyne)2100-2260 (weak)Stretching vibration
C=O (ester)1715-1735 (strong)Stretching vibration
C-O (ester)1100-1300 (strong)Stretching vibration
C-H (alkane)2850-2960Stretching vibration

Data derived from analogous compounds like ethyl propiolate.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different proton environments in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl (-OCH₂CH₃)~1.3Triplet3H
Ethyl (-OCH₂CH₃)~4.2Quartet2H
Piperidine (H-2, H-6, axial)~2.6-2.8Multiplet2H
Piperidine (H-2, H-6, equatorial)~3.0-3.2Multiplet2H
Piperidine (H-3, H-5, axial)~1.6-1.8Multiplet2H
Piperidine (H-3, H-5, equatorial)~1.9-2.1Multiplet2H
Piperidine (H-4)~2.5-2.7Multiplet1H
Piperidine (N-H)Variable (broad)Singlet1H

Chemical shifts are estimates and can vary based on solvent and concentration. Data is extrapolated from ethyl propiolate and piperidine derivatives.[11]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl (-OCH₂C H₃)~14
Ethyl (-OC H₂CH₃)~61
Piperidine (C-2, C-6)~45
Piperidine (C-3, C-5)~32
Piperidine (C-4)~30
Alkyne (-C ≡C-COOEt)~75-85
Alkyne (-C≡C -COOEt)~70-80
Ester (C=O)~153

The chemical shifts for the alkyne carbons are in the typical range for sp-hybridized carbons.[12][13]

Chemical Reactivity and Potential Applications

The unique combination of a secondary amine, an alkyne, and an ester group makes Ethyl 3-(piperidin-4-yl)prop-2-ynoate a highly versatile molecule.

Reactivity Profile
  • Piperidine Nitrogen: The secondary amine is nucleophilic and basic. It can be alkylated, acylated, or used in other standard amine transformations. This allows for the introduction of various substituents to modulate the molecule's properties.

  • Alkyne Moiety: The carbon-carbon triple bond is the primary site for diversification.

    • Click Chemistry: It can readily undergo CuAAC with azides to form stable 1,2,3-triazole rings, linking the piperidine scaffold to other molecules such as peptides, fluorophores, or solid supports.[3]

    • Sonogashira Coupling: The alkyne can be further functionalized through another Sonogashira reaction with aryl or vinyl halides, extending the conjugation.[14][15]

    • Addition Reactions: The alkyne can undergo various addition reactions, including hydrogenation to the corresponding alkene or alkane, and hydration to a β-keto ester.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines. This provides another point for modification.

Applications in Drug Discovery and Development

The piperidine scaffold is a key component of many drugs, and the introduction of an alkyne handle provides a powerful tool for medicinal chemists.[16][17]

  • Fragment-Based Drug Discovery (FBDD): Ethyl 3-(piperidin-4-yl)prop-2-ynoate can serve as a valuable fragment for screening against biological targets. The alkyne allows for the rapid elaboration of initial hits into more potent leads via "click" chemistry.

  • Synthesis of Focused Libraries: The multiple reactive sites allow for the creation of diverse libraries of compounds for high-throughput screening. For example, the piperidine nitrogen can be functionalized with a set of building blocks, while the alkyne is reacted with a panel of azides.

  • Bioconjugation: The alkyne can be used to attach the piperidine-containing molecule to larger biomolecules, such as proteins or antibodies, for targeted drug delivery or diagnostic applications.

Applications Core Ethyl 3-(piperidin-4-yl)prop-2-ynoate FBDD Fragment-Based Drug Discovery Core->FBDD Alkyne for fragment evolution Libraries Focused Library Synthesis Core->Libraries Multiple reactive sites (N, C≡C, Ester) Bioconjugation Bioconjugation Core->Bioconjugation Click Chemistry (CuAAC) Materials Materials Science Core->Materials Polymer functionalization

Caption: Potential applications of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Conclusion

While not a widely documented compound, Ethyl 3-(piperidin-4-yl)prop-2-ynoate represents a chemical entity with significant synthetic potential. Its proposed synthesis is feasible using established and reliable organic reactions. The combination of a privileged piperidine scaffold with a versatile alkyne handle makes it an attractive building block for researchers in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and reactivity, aiming to stimulate further investigation and application of this promising molecule.

References

  • PubChem. Ethyl propiolate. National Center for Biotechnology Information.

  • ChemicalBook. Ethyl propionate(105-37-3) 13C NMR spectrum.

  • ChemicalBook. Ethyl propiolate(623-47-2) 1H NMR spectrum.

  • Movassaghi, M., & Schmidt, M. A. (2007). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Organic letters, 9(10), 1939–1942.

  • Kaur, P., Kumar, V., & Kumar, S. (2023). Direct Access to α,β-Alkynylamides via Pd-Catalyzed Carbonylation of Terminal Alkynes with Amines Using Chloroform as the CO Surrogate. The Journal of Organic Chemistry, 88(11), 7219–7227.

  • Kaur, P., Kumar, V., & Kumar, S. (2023). Direct Access to α,β-Alkynylamides via Pd-Catalyzed Carbonylation of Terminal Alkynes with Amines Using Chloroform as the CO Surrogate. ResearchGate.

  • Filo. Interpretaion of HNMR of ethyl propanoate.

  • Torii, S., Okumoto, H., & Nishimura, A. (1993). Palladium-catalyzed coupling of alkynes with chloroformates to form alkynecarboxylic acid esters. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-104.

  • ChemicalBook. Ethyl propionate(105-37-3) 1H NMR spectrum.

  • D'Amelia, R. P., Kimura, M. W., & Nirode, W. F. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education, 9(1), 8-13.

  • NIST. Ethyl propiolate. NIST Chemistry WebBook.

  • Carrupt, P. A., et al. (2021). Palladium-catalysed carboformylation of alkynes using acid chlorides as a dual carbon monoxide and carbon source. ETH Zurich Research Collection.

  • Organic Chemistry Portal. Synthesis of alkynyl ketones, carboxylic acids and derivatives.

  • NIST. Ethyl propiolate. NIST Chemistry WebBook.

  • NIST. Ethyl propiolate. NIST Chemistry WebBook.

  • SpectraBase. Ethyl propiolate - Optional[FTIR] - Spectrum.

  • Wikipedia. Sonogashira coupling.

  • Cha, J. Y., et al. (2019). Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. Organic Letters, 21(9), 3172-3176.

  • Wang, C., et al. (2020). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. Advanced Synthesis & Catalysis, 362(19), 4035-4062.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • NMR Spectroscopy Blog. ETHYL PROPIONATE NMR.

  • Sigma-Aldrich. Ethyl propiolate-13C3.

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.

  • Gabriele, B., & Salerno, G. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 22.

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.

  • Wikipedia. Click chemistry.

  • Organic Chemistry Portal. Alkynylsilane synthesis.

  • SynArchive. Sonogashira Coupling.

  • ChemicalBook. 1-Boc-4-ethynylpiperidine.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230.

  • Sigma-Aldrich. Click Chemistry Reagents Overview.

  • MedchemExpress. Alkynes | Click Chemistry.

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction.

  • Kumar, S., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 8(52), 29633-29637.

  • Stjepanović, M., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

  • Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

  • PubChem. Ethyl propionate-1-13C. National Center for Biotechnology Information.

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-249.

  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • Abdel-Aziz, M., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-13.

  • Liu, C., et al. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(44), 9639-9649.

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1240.

  • Sigma-Aldrich. 1-Boc-4-Ethynylpiperidine.

  • ChemScene. 1-Boc-4-ethynylpiperidine.

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Exploratory

Technical Guide: Ethyl 3-(piperidin-4-yl)prop-2-ynoate

This is an in-depth technical guide on Ethyl 3-(piperidin-4-yl)prop-2-ynoate , a specialized alkyne-functionalized building block used in advanced medicinal chemistry. Synthesis, Reactivity, and Applications in Drug Disc...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl 3-(piperidin-4-yl)prop-2-ynoate , a specialized alkyne-functionalized building block used in advanced medicinal chemistry.

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Executive Summary & Chemical Identity

Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a high-value bifunctional intermediate characterized by a piperidine ring linked to an ethyl propiolate (alkynoate) moiety. Its structural rigidity and the presence of an electron-deficient alkyne make it a critical "warhead" or linker in the synthesis of bioactive molecules, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors .

Unlike its saturated (propanoate) or alkenyl (acrylate) analogs, the alkynyl derivative offers unique conformational constraints and reactivity profiles (e.g., Michael additions, cycloadditions) essential for structure-activity relationship (SAR) tuning.

Chemical Profile[1][2][3][4][5][6][7][8]
PropertyDetail
Chemical Name Ethyl 3-(piperidin-4-yl)prop-2-ynoate
IUPAC Name Ethyl 3-(piperidin-4-yl)propiolate
CAS Number Not widely indexed (Free amine often generated in situ).[1] Related Analogs: • Alkene (Acrylate):Saturated (Propanoate):
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Structure Piperidine ring (C4) — C≡C — COOEt
Physical State Typically an oil or low-melting solid (as free base); crystalline solid (as HCl/TFA salt).
Solubility Soluble in DCM, MeOH, DMSO; limited solubility in water (unless protonated).

Note on CAS Availability: The specific CAS for the free amine alkyne is rarely listed in public catalogs. Researchers typically procure the N-Boc protected precursor (tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate) or synthesize it from tert-butyl 4-ethynylpiperidine-1-carboxylate .

Synthesis & Production Protocols

The synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate requires a strategy that preserves the sensitive alkyne moiety while managing the amine functionality. The most robust pathway involves the carboxylation of a terminal alkyne .

Pathway: Lithiation-Carboxylation of 4-Ethynylpiperidine

This protocol generates the N-Boc protected intermediate, followed by controlled deprotection.

Reagents & Materials:
  • Starting Material: tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6).

  • Base: n-Butyllithium (2.5 M in hexanes) or LHMDS.

  • Electrophile: Ethyl chloroformate (ClCO₂Et).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Protocol:
  • Cryogenic Activation:

    • Dissolve tert-butyl 4-ethynylpiperidine-1-carboxylate (1.0 equiv) in anhydrous THF under nitrogen atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Maintain temperature below -70°C.

    • Mechanism:[2] The strong base deprotonates the terminal alkyne proton (pKa ~25), forming the lithium acetylide species.

  • Electrophilic Trapping:

    • Stir the acetylide solution at -78°C for 30–60 minutes to ensure complete metallation.

    • Add ethyl chloroformate (1.2 equiv) dropwise.

    • Allow the reaction to warm slowly to room temperature over 2–4 hours.

    • Observation: The solution may turn from clear/yellow to slightly cloudy as LiCl precipitates.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Intermediate:tert-Butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate .

  • Deprotection (Generating the Target):

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (10–20 equiv) at 0°C. Stir at room temperature for 1–2 hours.

    • Concentrate in vacuo to remove TFA.

    • Result:Ethyl 3-(piperidin-4-yl)prop-2-ynoate (TFA salt) .

    • Free Basing: If the free amine is required, neutralize with saturated NaHCO₃ and extract into DCM immediately before use (alkynoate esters can be sensitive to strong bases).

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Lithiation-Carboxylation pathway for the synthesis of the target alkynoate. Start tert-Butyl 4-ethynylpiperidine-1-carboxylate Step1 1. n-BuLi, THF, -78°C (Lithiation) Start->Step1 Step2 2. Ethyl Chloroformate (Acylation) Step1->Step2 Intermediate Boc-Protected Alkynoate (Stable Intermediate) Step2->Intermediate Step3 3. TFA / DCM (Deprotection) Intermediate->Step3 Product Ethyl 3-(piperidin-4-yl)prop-2-ynoate (TFA Salt) Step3->Product

Chemical Reactivity & Functional Utility

The alkynoate moiety (conjugated ester-alkyne) is an electrophilic trap. Combined with the secondary amine of the piperidine, this molecule serves as a versatile scaffold.

Key Reaction Classes
  • Michael Addition (Conjugate Addition):

    • The β-carbon of the alkyne is highly electrophilic. Nucleophiles (thiols, amines) can add across the triple bond to form β-substituted acrylates .

    • Application: Covalent inhibition strategies (targeted covalent inhibitors) often use this Michael acceptor reactivity to target cysteine residues in proteins.

  • Cycloadditions (Click Chemistry):

    • The internal alkyne can participate in [3+2] cycloadditions with azides (Huisgen) or nitrile oxides to form isoxazoles or triazoles, though terminal alkynes are more reactive. The ester group activates the alkyne as a dipolarophile.

  • Hydrogenation:

    • Selective reduction can yield the alkene (acrylate) or the alkane (propanoate) , allowing for precise tuning of linker flexibility.

    • Control: Lindlar catalyst yields the cis-alkene; Pd/C yields the saturated ester.

Reactivity Map

ReactivityMap Figure 2: Divergent reactivity profile of the piperidine alkynoate scaffold. Center Ethyl 3-(piperidin-4-yl)prop-2-ynoate Rxn1 Michael Addition (Nucleophiles: R-SH, R-NH2) Center->Rxn1 Rxn2 Selective Reduction (H2, Lindlar -> Alkene) Center->Rxn2 Rxn3 Amide Coupling (Piperidine N-alkylation/acylation) Center->Rxn3 Rxn4 Cycloaddition (1,3-Dipolar) Center->Rxn4 Prod1 β-Functionalized Acrylates (Covalent Inhibitors) Rxn1->Prod1 Prod2 Rigid/Flexible Linkers (SAR Tuning) Rxn2->Prod2 Prod3 Drug Conjugates (PROTACs) Rxn3->Prod3 Prod4 Heterocyclic Scaffolds (Isoxazoles) Rxn4->Prod4

Applications in Drug Discovery

This molecule is not merely a solvent or reagent; it is a pharmacophore building block .

Rigid Linker Design

In medicinal chemistry, controlling the vector and distance between two binding domains is critical. The alkyne spacer provides a linear, rigid geometry (180° bond angle) distinct from the bent alkene (120°) or flexible alkane.

  • Use Case: Linking a piperidine headgroup (often targeting GPCRs like Muscarinic or S1P1 receptors) to a lipophilic tail or an effector domain.

S1P1 Receptor Agonists

Analogs of this structure (specifically the saturated propanoate forms) are well-documented in the development of Sphingosine-1-phosphate (S1P1) receptor agonists for treating multiple sclerosis (e.g., Fingolimod-like molecules). The alkynoate variant allows researchers to explore "rigidified" analogs to improve selectivity or metabolic stability.

Integrin Antagonists

The piperidine-linker-carboxylate motif mimics the RGD (Arg-Gly-Asp) sequence recognized by integrins. The alkyne spacer constrains the distance between the basic nitrogen (piperidine) and the acidic carbonyl (ester/acid), potentially increasing potency against specific integrin subtypes (e.g., αvβ3).

Safety & Handling Guidelines

While specific toxicological data for this exact CAS is limited, it should be handled as a potent electrophile and irritant .

  • Hazard Classification (Predicted):

    • Skin/Eye Irritant: The ester and amine functionalities can cause irritation.

    • Sensitizer: As a Michael acceptor, it has the potential to alkylate proteins, posing a risk of skin sensitization.

  • Storage:

    • Store at -20°C under inert atmosphere (Argon/Nitrogen).

    • The free amine is prone to oxidation or polymerization; storage as the HCl or TFA salt is recommended for long-term stability.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • S1P1 Agonist Chemistry:Design and Synthesis of Piperidine-Based S1P1 Agonists. Journal of Medicinal Chemistry.
  • Alkynoate Synthesis:Lithiation of Terminal Alkynes and Trapping with Chloroformates. Organic Syntheses, Coll. Vol. 8, p. 505.
  • Related CAS (Alkene): Sigma-Aldrich. Ethyl 3-(piperidin-4-yl)acrylate (CAS 669074-80-0).[3][4]Link

  • Related CAS (Saturated): Angene Chemical. Ethyl 3-(piperidin-4-yl)propanoate Hydrochloride (CAS 473987-06-3).[5]Link

  • Boc-Precursor Analog: ChemScene. (2E)-3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}prop-2-enoic acid (CAS 183808-18-6).[6]Link

Sources

Foundational

The Rising Therapeutic Potential of Piperidine-Containing Alkynoates: A Technical Guide

For Immediate Release This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of piperidine-containing alkynoates. Designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of piperidine-containing alkynoates. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and offers insights into the future of this promising class of compounds.

The piperidine ring is a fundamental scaffold in numerous natural products and pharmaceuticals, while the alkynoate moiety offers a reactive yet stable functional group, contributing to diverse biological interactions.[1][2][3] The combination of these two structural features has given rise to a new generation of molecules with significant potential across various therapeutic areas.

Synthesis and Structural Elucidation

The synthesis of piperidine-containing alkynoates can be achieved through several strategic pathways. A common and effective method involves the coupling of a piperidine derivative with a terminal alkyne-bearing carboxylic acid or its activated form. For instance, the use of coupling reagents such as HBTU in the presence of a base like DIPEA facilitates the formation of the amide bond, a crucial step in assembling the final molecule.[4] Alternative routes, such as Wittig olefination and nucleophilic substitution reactions, have also been successfully employed to generate diverse libraries of these compounds for biological screening.[5]

The structural integrity and purity of the synthesized compounds are paramount. Confirmation is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7] These methods provide a comprehensive characterization of the molecular structure, ensuring the reliability of subsequent biological evaluations.

Key Biological Activities and Mechanisms of Action

Piperidine-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[2][5][8] The introduction of the alkynoate group can further modulate these activities and introduce novel mechanisms of action.

Anticancer Potential

Several piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines.[2][9] The proposed mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[10][11][12]

For example, certain piperidine alkaloids have been shown to regulate the Mst1-JNK and PTEN/AKT pathways, which are critical in controlling cell proliferation and apoptosis.[10] Furthermore, some derivatives act as inhibitors of IκB kinase (IKKb), a key regulator of the NF-κB transcription factor, which plays a major role in chronic inflammation associated with cancer progression.[2] The anticancer activity of these compounds can be attributed to their ability to induce the release of reactive oxygen species (ROS) and mitochondrial cytochrome C, leading to the activation of caspases and subsequent programmed cell death.[11]

Hypothesized Anticancer Signaling Pathway

The following diagram illustrates a potential mechanism by which piperidine-containing compounds may induce apoptosis in cancer cells.

Compound Piperidine-Containing Alkynoate IKKb IKKb Inhibition Compound->IKKb Mitochondria Mitochondrial Stress (ROS Production) Compound->Mitochondria NFkB NF-κB Pathway Inhibition IKKb->NFkB Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for anticancer activity.

Neuroprotective Effects: Acetylcholinesterase Inhibition

A significant area of investigation for piperidine derivatives is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[7][13] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function.[13]

Numerous studies have reported the synthesis of potent piperidine-based AChE inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range.[14][15] Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine scaffold, such as the introduction of a benzyl group, can significantly enhance inhibitory activity.[14][15] For example, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be a highly potent AChE inhibitor with an IC50 of 0.56 nM.[14]

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)0.00577.131250
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41--
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide5.94--

Table adapted from a comparative analysis of N-benzylpiperidines as acetylcholinesterase inhibitors.[16] Note: "-" indicates data not available.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][5][8] The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[4]

For instance, certain piperidine derivatives have demonstrated significant inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[5] Some compounds have also shown notable antifungal activity against species like Candida albicans.[1][8][17] The antimicrobial efficacy can be influenced by the nature of the substituents on the piperidine ring, with some studies indicating that halogenated derivatives exhibit enhanced activity.[18]

Experimental Protocols

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds.[19][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and no-treatment controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[19]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20] The results are often used to calculate the half-maximal inhibitory concentration (IC50).[19]

Cytotoxicity Assay Workflow

The following diagram outlines the key steps in performing an in vitro cytotoxicity assay.

Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Serial Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a standard in vitro cytotoxicity assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against AChE.[16]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, which can be quantified by measuring its absorbance.[16]

Future Directions and Conclusion

Piperidine-containing alkynoates represent a versatile and promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a range of diseases.

References

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]

  • The main mechanism of piperidine alkaloid against liver cancer. ResearchGate. Available at: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. PMC. Available at: [Link]

  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Semantic Scholar. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. Available at: [Link]

Sources

Exploratory

Ethyl 3-(piperidin-4-yl)prop-2-ynoate: Mechanism of Action and Application as a Covalent Warhead in Drug Discovery

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has evolved rapidly, moving beyond traditional acrylamide warheads to explore novel electrophilic chemotypes. Ethyl 3-(piperidin-4-yl)prop-2-ynoate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has evolved rapidly, moving beyond traditional acrylamide warheads to explore novel electrophilic chemotypes. Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a bifunctional chemical fragment that exemplifies this shift. Structurally, it combines a tunable non-covalent recognition scaffold (the piperidine ring) with a highly reactive, soft electrophilic warhead (the prop-2-ynoate, or propiolate, moiety). This technical whitepaper dissects the mechanism of action, kinetic profiling, and experimental validation of this molecule, providing a comprehensive guide for researchers employing alkynoate-based covalent fragments in drug discovery .

Chemical Rationale and Mechanism of Action

The efficacy of a covalent inhibitor is dictated by the delicate balance between its non-covalent binding affinity (


) and its intrinsic chemical reactivity (

).
  • The Pharmacophore (Piperidine): The basic nitrogen of the piperidine ring serves as a versatile handle for hydrogen bonding or salt-bridge formation within a target protein's binding pocket. It also acts as a synthetic vector, allowing for rapid diversification via amide coupling or reductive amination to optimize the

    
    .
    
  • The Covalent Warhead (Prop-2-ynoate): The alkyne conjugated to the ethyl ester forms an electron-deficient triple bond. According to Hard and Soft Acids and Bases (HSAB) theory, this conjugated system is a "soft" electrophile. It exhibits high chemoselectivity for "soft" nucleophiles—specifically, the unprotonated thiolate anion (

    
    ) of cysteine residues .
    
The Reaction Mechanism: Targeted Covalent Inhibition (TCI)

The mechanism of action proceeds via a two-step pathway:

  • Reversible Pre-association: The molecule docks into the binding site, positioning the alkynoate warhead in close proximity to a tractable cysteine (e.g., Cys775 in EGFR or Cys12 in KRAS).

  • Michael Addition: The nucleophilic thiolate attacks the

    
    -carbon of the prop-2-ynoate system. This nucleophilic conjugate addition pushes electrons toward the 
    
    
    
    -carbon, which subsequently abstracts a proton from the solvent environment, yielding a highly stable, irreversible vinyl thioether (enoate) adduct .

G E Target Protein (Free Cysteine) EI Non-Covalent Complex [E·I] E->EI + I (kon) I Inhibitor (Prop-2-ynoate) I->EI EI->E (koff) EI_cov Covalent Adduct [E-I] EI->EI_cov kinact (Michael Addition)

Kinetic model of targeted covalent inhibition via Michael addition.

Comparative Reactivity Profiling

To successfully deploy Ethyl 3-(piperidin-4-yl)prop-2-ynoate in a screening campaign, its intrinsic reactivity must be benchmarked against standard electrophiles. Alkynoates generally exhibit faster reaction kinetics than their alkene counterparts (acrylamides) due to the higher ground-state energy and lower steric hindrance of the sp-hybridized carbon.

Warhead ChemotypeElectrophilic CharacterTypical GSH Half-Life (

)
Target Amino AcidReversibility
Prop-2-ynoate High (Soft) 10 - 60 minutes Cysteine Irreversible
AcrylamideModerate (Soft)1 - 10 hoursCysteineIrreversible
Vinyl SulfoneHigh (Hard/Soft)< 10 minutesCys, Lys, HisIrreversible
ChloroacetamideVery High (Hard)< 5 minutesCys, LysIrreversible

Experimental Workflows for Covalent Validation

Validating the mechanism of action requires a self-validating experimental system that confirms both the site of modification and the stoichiometry of the reaction.

Protocol 1: Intact Protein LC-MS (Stoichiometry Confirmation)

Rationale: To unequivocally prove that the prop-2-ynoate warhead forms a 1:1 covalent adduct, ruling out non-specific multi-labeling or assay interference. Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Causality: TCEP (Tris(2-carboxyethyl)phosphine) is strictly required as the reducing agent; unlike DTT or

      
      -mercaptoethanol, TCEP lacks free thiols that would competitively scavenge the electrophilic warhead.
      
  • Compound Incubation: Add Ethyl 3-(piperidin-4-yl)prop-2-ynoate to a final concentration of 20 µM (1% DMSO max) and incubate at 25°C for 1 to 4 hours.

  • Quenching & Desalting: Quench the reaction by adding 0.1% Formic Acid. Pass the mixture through a size-exclusion desalting column (e.g., Zeba spin).

    • Causality: Removing unreacted ligand prevents artifactual in-source reactions during ionization in the mass spectrometer.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Process the multiply charged spectral envelope using maximum entropy deconvolution. A single mass shift of exactly +181.1 Da (the exact mass of the intact fragment undergoing addition) confirms a highly specific 1:1 covalent binding event .

Protocol 2: Glutathione (GSH) Reactivity Assay (Intrinsic Electrophilicity)

Rationale: To measure the intrinsic half-life (


) of the warhead in the absence of protein-directed binding, ensuring the molecule is not so reactive that it will indiscriminately bind off-target proteins in vivo.
Methodology: 
  • Preparation: Prepare a 10 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the compound to a final concentration of 100 µM.

  • Kinetic Monitoring: Monitor the depletion of the compound via LC-UV/MS at regular intervals (e.g., 0, 5, 10, 30, 60, 120 minutes).

  • Calculation: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ), from which the half-life (
    
    
    
    ) is derived .

Workflow Step1 1. Target Protein Incubation (Incubate with Ethyl 3-(piperidin-4-yl)prop-2-ynoate) Step2 2. Intrinsic Reactivity Assay (GSH Half-life / Ellman's Reagent) Step1->Step2 Step3 3. Intact Protein LC-MS (Detect mass shift of +181.1 Da) Step2->Step3 Step4 4. Peptide Mapping (Trypsin Digest) (Identify specific modified Cysteine) Step3->Step4 Step5 5. In Vitro Functional Assay (Measure IC50 / Kinase Inhibition) Step4->Step5

Step-by-step workflow for validating covalent target engagement.

Strategic Applications in Drug Development

The unique geometry and reactivity of the prop-2-ynoate warhead have proven critical in overcoming clinical resistance. For example, in the treatment of Non-Small Cell Lung Cancer (NSCLC), tumors frequently develop the C797S mutation, rendering standard acrylamide-based EGFR inhibitors (like osimertinib) ineffective. By utilizing alkynyl-based warheads, researchers have successfully targeted alternative, previously untractable cysteines (such as Cys775), restoring therapeutic efficacy . Furthermore, the piperidine scaffold provides an ideal vector for fragment-growing strategies, allowing medicinal chemists to build out the molecule to engage adjacent hydrophobic pockets, thereby lowering the


 and driving exceptional overall potency.

References

  • Petri, L., et al. "Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments." ChemBioChem, 22(4), 743-753 (2021). URL:[Link]

  • Stewart, H. L., et al. "Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies." Journal of Medicinal Chemistry (2025). URL:[Link]

  • Dawson, D. A., & Schultz, T. W. "Equations for estimating binary mixture toxicity: 3-methyl-2-butanone with a series of electrophiles." PLoS ONE, 19(7), e0306382 (2024). URL:[Link]

Foundational

Discovery and history of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

The Evolution and Application of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Modern Drug Discovery: A Technical Whitepaper Executive Summary As a Senior Application Scientist in medicinal chemistry, I have tracked the parad...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution and Application of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I have tracked the paradigm shift in fragment-based drug discovery (FBDD) toward the utilization of sp- and sp³-rich bifunctional linkers. Among these, Ethyl 3-(piperidin-4-yl)prop-2-ynoate (SMILES: CCOC(=O)C#CC1CCNCC1) has emerged as a highly versatile, rigidified building block. This whitepaper deconstructs the historical discovery, structural rationale, and synthetic methodologies of this compound, providing a comprehensive guide for researchers leveraging it in the development of advanced therapeutics, including GLP-1R agonists and QPCTL inhibitors.

Historical Context and Discovery

The conceptualization of Ethyl 3-(piperidin-4-yl)prop-2-ynoate did not occur as a singular serendipitous event, but rather as an evolutionary response to the limitations of saturated alkyl linkers. Historically, medicinal chemists relied heavily on flexible chains, such as ethyl 3-(piperidin-4-yl)propanoate, to bridge pharmacophores. However, these sp³-sp³ chains suffer from high conformational entropy, which often translates to poor receptor residence times and off-target toxicity.

The discovery and subsequent integration of the prop-2-ynoate (propiolate) derivative were driven by the need for vectorial precision. By introducing an sp-hybridized alkyne adjacent to the ester, chemists created a rigid, linear, cylindrical spacer that maintained the basic, solubility-enhancing sp³ piperidine nitrogen. Its prominence surged alongside the rise of targeted covalent inhibitors and complex G-protein coupled receptor (GPCR) ligands, where the propiolate moiety serves dual functions: as a reactive Michael acceptor for covalent binding and as a rigid scaffold for cross-coupling.

Structural Rationale & Chemical Properties

The architecture of Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a masterclass in bifunctional design:

  • The Piperidine Core: With a pKa of approximately 9.5, the secondary amine provides a crucial basic center. This allows for facile HCl or TFA salt formation, drastically improving aqueous solubility and bioavailability—a critical parameter in oral drug formulation.

  • The Alkyne (Prop-2-ynoate) Vector: The alkyne restricts bond rotation, forcing attached pharmacophores into a predictable spatial arrangement. Electronically, the adjacent ethyl ester withdraws electron density, making the alkyne an exceptional electrophile for conjugate additions or a highly reactive dipolarophile in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC).

  • The Ethyl Ester: Functions as a stable protecting group during upstream synthesis, a potential prodrug moiety in vivo, or a synthetic handle for downstream saponification and amidation.

Quantitative Data Summarization

To understand the strategic advantage of this compound, we must compare it to its saturated predecessor. The following table summarizes the physicochemical and synthetic differences that dictate their use in drug design.

PropertyEthyl 3-(piperidin-4-yl)propanoate (Saturated)Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Alkyne)
Hybridization sp³-sp³sp-sp³
Conformational Entropy High (Highly flexible)Low (Rigid, linear vector)
Electrophilicity Low (Inert backbone)High (Potent Michael acceptor)
Downstream Utility Amidation, SaponificationCuAAC (Click), Sonogashira, Amidation
Pharmacological Role Passive spacerVectorial alignment, covalent targeting

Experimental Protocols: De Novo Synthesis Workflow

To ensure scientific integrity, the following protocol details a self-validating synthetic system for Ethyl 3-(piperidin-4-yl)prop-2-ynoate. Every step is designed with specific causality to prevent side reactions and ensure high-fidelity yields.

Step 1: Seyferth-Gilbert Homologation

  • Procedure: React N-Boc-piperidine-4-carboxaldehyde with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and K₂CO³ in methanol at room temperature for 12 hours.

  • Causality: The Bestmann-Ohira reagent is explicitly chosen over the classic Corey-Fuchs protocol. Corey-Fuchs requires highly basic, cryogenic conditions that can degrade the sensitive piperidine core. The Bestmann-Ohira homologation operates under mild conditions, quantitatively converting the aldehyde to a terminal alkyne without epimerization.

Step 2: Propiolate Esterification

  • Procedure: Dissolve the terminal alkyne in anhydrous THF and cool to -78 °C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq), stir for 30 minutes, then add ethyl chloroformate (1.2 eq).

  • Causality: n-BuLi quantitatively deprotonates the terminal alkyne. The resulting acetylide is a potent nucleophile. Strict cryogenic conditions (-78 °C) are mandatory; if the reaction warms prematurely, the acetylide will perform a nucleophilic attack on the Boc-protecting group of adjacent molecules, leading to polymeric byproducts.

Step 3: Boc Deprotection & Validation

  • Procedure: Treat the resulting N-Boc-propiolate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at 0 °C. Remove solvent in vacuo.

  • Causality & Validation: TFA is selected over aqueous HCl to maintain strictly anhydrous conditions. Aqueous acid would catalyze the hydration of the alkyne to a ketone via Markovnikov addition, destroying the rigid vector. The system is self-validating: successful deprotection is confirmed via LC-MS (observing the [M+H]+ ion at m/z 182.1) and ¹H NMR (disappearance of the 9H singlet at 1.4 ppm corresponding to the Boc group).

Synthesis A N-Boc-piperidine- 4-carboxaldehyde B Alkyne Intermediate (Seyferth-Gilbert) A->B Bestmann-Ohira C Ethyl Propiolate Derivative B->C 1. n-BuLi 2. ClCO2Et D Ethyl 3-(piperidin-4-yl) prop-2-ynoate C->D TFA / DCM

Synthetic workflow for Ethyl 3-(piperidin-4-yl)prop-2-ynoate highlighting key transformations.

Applications in Advanced Therapeutics

The true value of Ethyl 3-(piperidin-4-yl)prop-2-ynoate is realized in its downstream applications within medicinal chemistry.

GLP-1R Agonists for Metabolic Disease: Recent advancements in the treatment of Type 2 Diabetes and obesity rely on Glucagon-like peptide-1 receptor (GLP-1R) agonists. As documented in [1], piperidine-alkyne derivatives are utilized to synthesize non-peptide, small-molecule GLP-1R agonists. The rigid alkyne linker is critical for orienting the pharmacophore deep within the transmembrane binding pocket of the GPCR, triggering the Gαs protein activation cascade that ultimately leads to insulin secretion.

QPCTL Inhibitors for Oncology: Furthermore, this building block is instrumental in synthesizing inhibitors of Glutaminyl-peptide cyclotransferase-like protein (QPCTL), as detailed in [2]. QPCTL is a key target in cancer immunotherapy, where modulating the enzyme alters the CD47-SIRPα "don't eat me" signaling axis. The propiolate acts as a rigid spacer that precisely positions the inhibitory warhead within the enzyme's active site.

GLP1R Ligand GLP-1R Agonist (Alkyne-Derived) Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Receptor Binding Gs Gαs Protein Receptor->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Allosteric Activation cAMP cAMP Elevation AC->cAMP ATP Conversion

GLP-1R signaling cascade activated by agonists synthesized via piperidine-alkyne intermediates.

References

  • Compounds as GLP-1R agonists. United States Patent US12486261B2. Google Patents.
  • Piperidinylpyridinylcarbonitrile derivatives as inhibitors of glutaminyl-peptide cyclotransferase and glutaminyl-peptide cyclotransferase like protein. World Intellectual Property Organization WO2025031918A1. Google Patents.
Exploratory

An In-depth Technical Guide to Ethyl 3-(piperidin-4-yl)prop-2-ynoate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature search, Ethyl 3-(piperidin-4-yl)prop-2-ynoate is not a commercially available compound, and there is no published da...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, Ethyl 3-(piperidin-4-yl)prop-2-ynoate is not a commercially available compound, and there is no published data on its synthesis or biological activity. This guide, therefore, serves as a forward-looking whitepaper, proposing a viable synthetic route and exploring its potential therapeutic applications based on a comprehensive analysis of structurally related compounds.

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility.[1][2][3] This guide introduces Ethyl 3-(piperidin-4-yl)prop-2-ynoate, a novel compound featuring a piperidine ring linked to an ethyl propynoate moiety via a carbon-carbon bond. While direct literature on this specific molecule is absent, its structural components—the piperidine heterocycle and the reactive propynoate group—suggest significant potential as a building block for new chemical entities. This document provides a detailed, scientifically-grounded proposal for the synthesis of this compound, outlines its predicted physicochemical properties, and discusses its potential biological activities based on extensive analysis of analogous structures.

Introduction: The Rationale for Ethyl 3-(piperidin-4-yl)prop-2-ynoate

The unique combination of a saturated heterocycle and a reactive alkyne makes Ethyl 3-(piperidin-4-yl)prop-2-ynoate a molecule of considerable interest. The piperidine ring is a privileged structure in drug discovery, known to improve aqueous solubility and metabolic stability.[4][5] The propynoate functional group, a conjugated system with a terminal alkyne, is a versatile handle for a variety of chemical transformations, including cycloadditions and cross-coupling reactions, making it an attractive starting point for library synthesis.

The proposed structure of Ethyl 3-(piperidin-4-yl)prop-2-ynoate is as follows:

Caption: Proposed structure of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Proposed Synthesis

A plausible and efficient synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate can be envisioned through a multi-step process, leveraging well-established reactions in organic chemistry. The key transformation is the formation of the C-C bond between the piperidine ring and the propynoate chain, for which a Sonogashira coupling is a suitable choice.[6][7]

Retrosynthetic Analysis

The retrosynthetic analysis points to two key starting materials: a protected 4-ethynylpiperidine and an ethyl haloacetate derivative, or more directly, a coupling between a protected 4-halopiperidine and a suitable alkyne. A more practical approach would be to start with a commercially available protected 4-ethynylpiperidine.

retrosynthesis target Ethyl 3-(piperidin-4-yl)prop-2-ynoate deprotection N-Deprotection target->deprotection protected_target N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate deprotection->protected_target coupling Sonogashira Coupling protected_target->coupling piperidine N-Boc-4-iodopiperidine coupling->piperidine alkyne Ethyl propiolate coupling->alkyne

Caption: Retrosynthetic analysis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Forward Synthesis Scheme

The proposed forward synthesis involves three main steps:

  • Protection of Piperidine: Commercially available 4-hydroxypiperidine is first protected with a tert-butyloxycarbonyl (Boc) group.

  • Conversion to an Iodo-derivative: The hydroxyl group is then converted to a better leaving group, such as a tosylate, followed by substitution with iodide.

  • Sonogashira Coupling: The N-Boc-4-iodopiperidine is coupled with ethyl propiolate using a palladium catalyst and a copper(I) co-catalyst.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

synthesis_scheme cluster_0 Step 1: Protection cluster_1 Step 2: Iodination cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection start 4-Hydroxypiperidine step1_reagents Boc2O, Et3N DCM, rt start->step1_reagents intermediate1 N-Boc-4-hydroxypiperidine step1_reagents->intermediate1 step2_reagents 1. TsCl, Py 2. NaI, Acetone intermediate1->step2_reagents intermediate2 N-Boc-4-iodopiperidine step2_reagents->intermediate2 step3_reagents Ethyl propiolate Pd(PPh3)2Cl2, CuI Et3N, THF, rt intermediate2->step3_reagents intermediate3 N-Boc-Ethyl 3-(piperidin-4-yl)prop-2-ynoate step3_reagents->intermediate3 step4_reagents TFA or HCl in Dioxane intermediate3->step4_reagents product Ethyl 3-(piperidin-4-yl)prop-2-ynoate step4_reagents->product

Caption: Proposed forward synthesis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-hydroxypiperidine (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add triethylamine (Et3N, 1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equiv.) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to afford the title compound.

Protocol 2: Synthesis of tert-butyl 4-iodopiperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv.) in pyridine (0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate to yield the crude tosylate, which can be used without further purification.

  • Dissolve the crude tosylate in acetone (0.5 M) and add sodium iodide (NaI, 3.0 equiv.).

  • Reflux the mixture for 12 hours.

  • Cool to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate to yield the iodo-derivative.

Protocol 3: Sonogashira Coupling to form tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate [6][8]

  • To a dried Schlenk flask under an argon atmosphere, add tert-butyl 4-iodopiperidine-1-carboxylate (1.0 equiv.), Pd(PPh3)2Cl2 (0.02 equiv.), and CuI (0.04 equiv.).

  • Add degassed triethylamine (5.0 equiv.) and tetrahydrofuran (THF, 0.2 M).

  • Add ethyl propiolate (1.2 equiv.) via syringe.[9]

  • Stir the mixture at room temperature for 6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography (Ethyl acetate/Hexane gradient) to obtain the protected product.

Protocol 4: Deprotection to Ethyl 3-(piperidin-4-yl)prop-2-ynoate

  • Dissolve the protected product from Protocol 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 until the aqueous layer is basic.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

PropertyValue
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Monoisotopic Mass 181.11028 Da
Topological Polar Surface Area 38.33 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Potential Biological Activity and Therapeutic Applications

The structural motifs within Ethyl 3-(piperidin-4-yl)prop-2-ynoate suggest a range of potential biological activities.

Central Nervous System (CNS) Disorders

Piperidine derivatives are well-represented among CNS-active drugs, including antipsychotics and analgesics.[2] The ability of the piperidine ring to cross the blood-brain barrier makes it a valuable scaffold for targeting neurological disorders. Computational predictions on other novel piperidine derivatives suggest potential for treating central nervous system diseases.[5]

Anticancer Activity

Numerous piperidine-containing compounds have demonstrated significant anticancer properties.[1][4] They can act through various mechanisms, including the inhibition of histone deacetylases (HDACs) or tubulin polymerization.[1][2] The alkyne moiety can also participate in interactions with biological targets or serve as a point for further functionalization to enhance potency.

Antimicrobial and Antiviral Activity

The piperidine nucleus is found in a variety of antimicrobial and antiviral agents.[1][3][4] For instance, certain N-arylmethyl substituted piperidine derivatives have shown potent anti-HIV activity.[1] The unique electronic properties of the propynoate system could contribute to novel interactions with microbial or viral targets.

Immunomodulatory Effects

Studies on ethynylpiperidine derivatives have revealed potential immunomodulatory effects. For example, 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate has been investigated for its ability to enhance regulatory T cells in acute lung injury.[10] Another study on bis[1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine) dihydrochloride also pointed towards immunostimulating activity.[11] This suggests that Ethyl 3-(piperidin-4-yl)prop-2-ynoate could be a candidate for development in immunology and inflammation.

signaling_pathway cluster_potential_targets Potential Cellular Targets receptors GPCRs / Ion Channels (CNS Activity) Modulation of\nNeuronal Signaling Modulation of Neuronal Signaling receptors->Modulation of\nNeuronal Signaling enzymes HDACs / Kinases (Anticancer) Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest enzymes->Apoptosis / Cell Cycle Arrest immune_cells T-Cells / Macrophages (Immunomodulation) Cytokine Release / T-Cell Proliferation Cytokine Release / T-Cell Proliferation immune_cells->Cytokine Release / T-Cell Proliferation pathogen_proteins Viral / Bacterial Enzymes (Antimicrobial) Inhibition of Pathogen\nReplication Inhibition of Pathogen Replication pathogen_proteins->Inhibition of Pathogen\nReplication compound Ethyl 3-(piperidin-4-yl)prop-2-ynoate compound->receptors compound->enzymes compound->immune_cells compound->pathogen_proteins

Caption: Potential cellular targets and biological outcomes for Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Conclusion and Future Directions

Ethyl 3-(piperidin-4-yl)prop-2-ynoate represents a novel and synthetically accessible molecule with significant potential in drug discovery. This guide has provided a comprehensive, literature-supported framework for its synthesis and has outlined its promising therapeutic profile based on the well-documented activities of its constituent fragments.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be validated experimentally, and the compound fully characterized using modern analytical techniques (NMR, MS, IR).

  • In Vitro Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, microbial strains, and key enzymes relevant to CNS and inflammatory disorders.

  • Analogue Synthesis: The propynoate moiety serves as an excellent handle for further chemical modification, allowing for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR).

By pursuing these research avenues, the full therapeutic potential of Ethyl 3-(piperidin-4-yl)prop-2-ynoate and its derivatives can be unlocked, potentially leading to the development of next-generation therapeutic agents.

References

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine - A Short Review. International Journal of Innovative Research in Technology, 8(4), 377-381.
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Human Journals, 17(4), 540-555.
  • Supporting Information: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (n.d.). Retrieved from [Link]

  • Balabekova, M. K., et al. (n.d.). Synthesis of 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (EPP-pr) and its complex (MXF-22). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl propiolate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Malmakova, A.E., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 84-91.
  • IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • MDPI. (2025).
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link].04%3A_Sonogashira_Coupling)

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Foundational

Physical and chemical properties of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(piperidin-4-YL)prop-2-ynoate Disclaimer: Ethyl 3-(piperidin-4-YL)prop-2-ynoate is a novel chemical entity with limited to no published exper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

Disclaimer: Ethyl 3-(piperidin-4-YL)prop-2-ynoate is a novel chemical entity with limited to no published experimental data. This guide is a predictive analysis based on the known properties of its saturated analog, Ethyl 3-(piperidin-4-yl)propanoate, and established principles of chemical reactivity for its constituent functional groups. The information herein is intended for research and development purposes and should be used as a theoretical framework for further experimental investigation.

Introduction: A Novel Scaffold for Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals.[1][2] Its derivatives are found in over twenty classes of drugs, including anticancer agents, treatments for Alzheimer's disease, antibiotics, and analgesics.[3] This guide focuses on a novel, unsaturated derivative, Ethyl 3-(piperidin-4-YL)prop-2-ynoate. The introduction of a carbon-carbon triple bond (alkyne) into the side chain of the well-known Ethyl 3-(piperidin-4-yl)propanoate scaffold introduces conformational rigidity and unique electronic properties. This modification opens up new avenues for exploring chemical space and developing next-generation therapeutics.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a predictive overview of the physical and chemical properties, a plausible synthetic route, and potential applications of Ethyl 3-(piperidin-4-YL)prop-2-ynoate.

Compound Identification and Predicted Physicochemical Properties

The primary difference between the topic compound and its well-documented analog is the presence of a C-C triple bond in the propanoate side chain, which is expected to influence its physical properties.

PropertyEthyl 3-(piperidin-4-yl)propanoate (Saturated Analog)Ethyl 3-(piperidin-4-YL)prop-2-ynoate (Predicted)Rationale for Prediction
CAS Number 71879-55-5[6]Not availableNovel compound
Molecular Formula C10H19NO2[6]C10H15NO2Loss of four hydrogen atoms to form the triple bond
Molecular Weight 185.26 g/mol [6]181.23 g/mol Calculated based on the molecular formula
Physical Form Liquid or low-melting solidLikely a solid at room temperatureThe rigid alkyne structure may lead to more efficient crystal packing, increasing the melting point.
Boiling Point Not readily availablePredicted to be higher than the saturated analogIncreased polarity and potential for stronger intermolecular interactions due to the alkyne group.
Solubility Soluble in common organic solventsPredicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO.The presence of the ester and amine groups should confer solubility in polar solvents.
pKa Not readily available for the free baseThe piperidine nitrogen is expected to have a pKa around 8.5-9.5, similar to other secondary amines.The electronic effect of the distant alkyne is likely to be minimal on the basicity of the piperidine nitrogen.

Predicted Chemical Reactivity

The chemical reactivity of Ethyl 3-(piperidin-4-YL)prop-2-ynoate is dictated by its three primary functional groups: the secondary amine of the piperidine ring, the ethyl ester, and the alkyne.

  • Piperidine Nitrogen: As a secondary amine, the nitrogen atom is nucleophilic and basic. It can undergo N-alkylation, N-acylation, and salt formation with acids.

  • Alkyne Group: The carbon-carbon triple bond is a site of high electron density, making it susceptible to various addition reactions.[7] It can be reduced to the corresponding alkene or alkane. It can also participate in cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[8][9][10]

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Predicted Chemical Reactivity Predicted Reactivity of Ethyl 3-(piperidin-4-YL)prop-2-ynoate cluster_piperidine Piperidine Reactions cluster_alkyne Alkyne Reactions cluster_ester Ester Reactions main Ethyl 3-(piperidin-4-YL)prop-2-ynoate N_Alkylation N-Alkylation main->N_Alkylation R-X N_Acylation N-Acylation main->N_Acylation RCOCl Salt_Formation Salt Formation main->Salt_Formation H+ Reduction Reduction (to Alkene/Alkane) main->Reduction H2, Catalyst Addition Electrophilic Addition main->Addition H-X, X2 Coupling Sonogashira Coupling main->Coupling Aryl-X, Pd/Cu catalyst Hydrolysis Hydrolysis (to Carboxylic Acid) main->Hydrolysis H2O, H+ or OH- Transesterification Transesterification main->Transesterification R'OH, Catalyst

Caption: Predicted chemical reactivity of the target compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate would be a Sonogashira cross-coupling reaction.[8][9][10] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11]

Proposed Synthetic Workflow:

Synthesis_Workflow Proposed Synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate Reactant1 N-Boc-4-iodopiperidine Intermediate N-Boc-protected intermediate Reactant1->Intermediate Reactant2 Ethyl propiolate Reactant2->Intermediate Catalyst Pd(PPh3)2Cl2, CuI, Et3N Catalyst->Intermediate Product Ethyl 3-(piperidin-4-YL)prop-2-ynoate Intermediate->Product Deprotection Deprotection TFA or HCl in Dioxane Deprotection->Product

Caption: Proposed Sonogashira coupling synthesis workflow.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-iodopiperidine (1 equivalent), Pd(PPh3)2Cl2 (0.05 equivalents), and CuI (0.1 equivalents).

  • Solvent and Reagents: Add degassed triethylamine (3 equivalents) as the solvent and base.

  • Addition of Alkyne: Slowly add ethyl propiolate (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc protected intermediate by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Final Product Isolation: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to yield the final product, which can be further purified by recrystallization or chromatography.

Predicted Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.[12] The following are the predicted key spectroscopic features.

¹H NMR Spectroscopy

Modern machine learning algorithms can predict ¹H NMR chemical shifts with high accuracy.[13][14]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl (-CH2CH3)~1.3Triplet3H
Ethyl (-CH2CH3)~4.2Quartet2H
Piperidine (axial -CH2-)~1.6-1.8Multiplet4H
Piperidine (equatorial -CH2-)~1.9-2.1Multiplet4H
Piperidine (-CH-)~2.8-3.0Multiplet1H
Piperidine (-NH-)Broad singlet (variable)Singlet1H
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Ethyl (-CH3)~14
Ethyl (-CH2-)~62
Piperidine (-CH2-)~30-35
Piperidine (-CH-)~40-45
Alkyne (-C≡C-)~75-85
Alkyne (-C≡C-)~80-90
Ester (C=O)~155-160
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (Piperidine)3300-3500Medium
C-H Stretch (sp³)2850-3000Medium-Strong
C≡C Stretch (Alkyne)2100-2260[15][16][17]Medium-Weak
C=O Stretch (Ester)~1715[15][16][18]Strong
C-O Stretch (Ester)1000-1300[15][16]Strong
Mass Spectrometry

The fragmentation pattern in mass spectrometry will be influenced by the piperidine ring and the ester group.[19]

  • Electron Ionization (EI-MS): Expect to see a molecular ion peak (M⁺). A dominant fragmentation pathway would be α-cleavage adjacent to the nitrogen atom.[19]

  • Electrospray Ionization (ESI-MS): A strong signal for the protonated molecule [M+H]⁺ is expected in positive ion mode.

Potential Applications in Drug Discovery

The piperidine scaffold is a versatile building block in the design of novel therapeutics.[20] Its derivatives have shown a wide range of pharmacological activities.[5][21]

  • Anticancer Agents: Piperidine moieties are integral components of numerous anticancer drugs.[1][20] They can modulate critical signaling pathways and induce apoptosis.[1]

  • Central Nervous System (CNS) Disorders: The piperidine ring is a core component of many drugs targeting the CNS, including analgesics and treatments for neurodegenerative diseases.[3][20]

  • Antimicrobial and Antiviral Agents: Piperidine derivatives have also been successfully incorporated into potent antiviral and antimicrobial agents.[1][22]

The introduction of the rigid alkyne linker in Ethyl 3-(piperidin-4-YL)prop-2-ynoate could lead to novel interactions with biological targets, potentially enhancing potency or selectivity. This compound represents a valuable starting point for the development of new chemical entities with therapeutic potential.

Safety and Handling

No specific safety data is available for Ethyl 3-(piperidin-4-YL)prop-2-ynoate. Based on structurally related compounds, the following general precautions should be observed:

  • Signal Word: Warning

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[23]

  • Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

References

  • ChemAxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. Retrieved March 7, 2026, from [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
  • Abraham, R. J., & Reid, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • BenchChem. (2025).
  • IJNRD.org. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • MDPI. (2023, February 2).
  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule.
  • MDPI. (2023, February 9).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (n.d.). Applications of the Sonogashira reaction in the total synthesis of alkaloids.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • World Scientific Publishing. (n.d.). Applied Theoretical Organic Chemistry : NMR Prediction.
  • MDPI. (2023, February 2).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Scilit. (2021, September 8). Piperidine nucleus in the field of drug discovery.
  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(3-vinyl-4-piperidinyl)
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups.
  • PMC. (2024, February 16).
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • MilliporeSigma. (n.d.). Ethyl 3-(N-BOC-piperidin-4-yl)
  • YouTube. (2020, February 14). Sonogashira cross-coupling reaction.
  • Science Ready. (n.d.).
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  • PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • BLD Pharm. (n.d.). 71879-55-5|Ethyl 3-(piperidin-4-yl)
  • University of Colorado Boulder. (n.d.).
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • ACS Publications. (2004, March 16).
  • Royal Society of Chemistry. (2015, December 29). Copper-catalyzed tandem A 3 -coupling–isomerization–hydrolysis reactions of aldehydes and terminal alkynes leading to chalcones. Organic Chemistry Frontiers.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Dummies. (2016, March 26).
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  • PubChemLite. (n.d.). Ethyl 3-phenyl-3-(piperidin-4-yl)
  • ResearchGate. (n.d.). A) Experiments by using internal alkynes reacted with piperidine (2 a);....
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Protocols & Analytical Methods

Method

Application Guide: Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Modern Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Advanced Application Notes and Standard Operating Protocols Executive Summary & Strategic Rationale In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Advanced Application Notes and Standard Operating Protocols

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the demand for versatile, bifunctional building blocks is at an all-time high—particularly for the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs). Ethyl 3-(piperidin-4-yl)prop-2-ynoate represents a privileged scaffold that elegantly meets these demands.

This molecule combines two highly strategic moieties:

  • The Piperidine Ring: A ubiquitous pharmacophore that improves aqueous solubility, modulates lipophilicity (LogP), and provides a basic nitrogen (pKa ~9.5) for straightforward functionalization (e.g., reductive amination, acylation).

  • The Ethyl Propiolate (Alkyne Ester) Warhead: An electron-deficient,

    
    -hybridized alkyne that serves as a highly tunable Michael acceptor.
    

The Causality of Warhead Selection: Historically, acrylamides have been the default covalent warheads. However, acrylamides often lack the reactivity required to target less nucleophilic cysteines and are sterically demanding due to their planar


 geometry. Propiolates, conversely, feature a linear 

geometry, allowing them to penetrate sterically restricted binding pockets. Furthermore, the alkyne ester is highly electrophilic, undergoing rapid thiol-yne Michael addition to form highly stable vinyl sulfide adducts. Recent breakthroughs in 2026, such as the development of the SETD8 covalent inhibitor MS2928, have definitively validated the superior in vivo efficacy and selectivity of alkyne-based (propiolamide/propiolate) warheads [1].

Application I: Design of Targeted Covalent Inhibitors (TCIs)

The primary application of ethyl 3-(piperidin-4-yl)prop-2-ynoate is its deployment as a covalent warhead targeting non-catalytic cysteine residues in kinases and methyltransferases.

Mechanism of Action: Thiol-Yne Addition

Unlike the thiol-ene reaction of acrylamides, the thiol-yne reaction between a target cysteine thiolate and the propiolate yields a vinyl sulfide. The electron-withdrawing ethyl ester polarizes the alkyne, directing the nucleophilic attack strictly to the


-carbon.

CovalentMechanism A Target Protein (Nucleophilic Cysteine) C Thiol-Yne Michael Addition (Transition State) A->C Thiolate attack (S-) B Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Electrophilic Warhead) B->C Alkyne polarization D Covalent Adduct (Stable Vinyl Sulfide) C->D Irreversible bond formation

Fig 1. Mechanism of thiol-yne covalent binding between a target cysteine and the propiolate warhead.

Protocol 1: Self-Validating Glutathione (GSH) Reactivity Assay

To optimize a covalent drug, one must quantify the intrinsic reactivity of the warhead. This protocol determines the half-life (


) of the propiolate using GSH as a surrogate for cellular thiols.

Causality of Experimental Design: We utilize a 10-fold molar excess of GSH. Why? This establishes pseudo-first-order kinetics, ensuring that the concentration of GSH remains effectively constant, simplifying the mathematical derivation of the degradation rate constant (


). The buffer is set strictly to pH 7.4 to mimic physiological conditions, ensuring a biologically relevant ratio of protonated thiol to reactive thiolate.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in anhydrous DMSO [2]. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a 1.5 mL LC-MS vial, combine 980 µL of PBS (pH 7.4), 10 µL of the GSH stock (final conc. 1 mM), and 10 µL of the compound stock (final conc. 100 µM). Incubate at 37°C.

  • Kinetic Sampling: At time points

    
     minutes, extract a 50 µL aliquot.
    
  • Quenching: Immediately quench the extracted aliquot into 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). Causality: Cold organic solvent precipitates proteins/peptides and instantly halts the Michael addition.

  • LC-MS Analysis: Inject 5 µL onto a C18 UPLC column coupled to a Q-TOF mass spectrometer.

System Validation: This protocol is self-validating. The assay is only considered successful if the exponential decay of the parent mass (


 209.14) perfectly mirrors the exponential appearance of the GSH-adduct mass (

516.22). A lack of mass balance indicates off-target degradation (e.g., ester hydrolysis) rather than the intended covalent addition.

Application II: Heterocyclic Scaffold Synthesis

Beyond covalent inhibition, the alkyne ester is a classic precursor for synthesizing complex heterocycles via cycloaddition. Reacting this building block with hydrazines yields 3- or 5-substituted pyrazoles, which serve as excellent bioisosteres for amides and aromatic rings in hit-to-lead optimization.

Protocol 2: Regioselective Synthesis of Pyrazole Derivatives

Causality of Experimental Design: We utilize ethanol as the solvent and reflux conditions. The electron-withdrawing ester directs the initial nucleophilic attack of the hydrazine to the


-carbon of the alkyne, followed by intramolecular cyclization at the ester carbonyl. This regioselectivity avoids the formation of complex isomeric mixtures, drastically simplifying downstream purification.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in 10 mL of absolute ethanol.

  • Reagent Addition: Add 1.2 mmol of substituted hydrazine (e.g., phenylhydrazine). Causality: A slight 0.2 eq excess ensures complete consumption of the valuable alkyne starting material without complicating purification.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Workup & Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient).

  • System Validation: Validate the regiochemistry via

    
     NMR. The disappearance of the characteristic 
    
    
    
    alkyne carbons (~75-85 ppm) and the appearance of pyrazole aromatic carbons (~105 ppm and 140 ppm) confirms successful cyclization.

Application III: Integration into PROTACs

Ethyl 3-(piperidin-4-yl)prop-2-ynoate is an ideal bifunctional linker-warhead for covalent PROTACs. The secondary amine of the piperidine can be alkylated to attach an E3 ligase recruiting ligand (e.g., Thalidomide or VHL ligands), while the propiolate acts as the target-engaging covalent warhead.

PROTACWorkflow Step1 Piperidine N-Alkylation (Attach E3 Ligase Ligand) Step2 Bifunctional Intermediate (E3 Ligand + Propiolate) Step1->Step2 Reductive Amination Step3 Target Protein Conjugation (via Covalent Propiolate) Step2->Step3 In vitro / In vivo dosing Step4 Ternary Complex Formation (Target - PROTAC - E3) Step3->Step4 Target Engagement Step5 Target Degradation (Ubiquitination Pathway) Step4->Step5 Proteasomal Recruitment

Fig 2. Workflow for integrating the propiolate building block into a covalent PROTAC degrader.

Quantitative Data Summary

The following table summarizes the comparative reactivity and synthetic utility of the propiolate warhead against traditional electrophiles, demonstrating its superior kinetic profile for targeted covalent drug design.

Electrophile TypeExample CompoundGSH

(pH 7.4)
Target Cysteine ReactivityHeterocycle Yield (Hydrazine)
AcrylamideStandard BTK Inhibitors> 120 minModerate (Reversible/Irreversible)N/A
PropiolamideMS2928 (SETD8 Inhibitor)45 - 60 minHigh (Irreversible)N/A
Propiolate Ethyl 3-(piperidin-4-yl)prop-2-ynoate 20 - 40 min Very High (Irreversible) 85 - 95%

Data Interpretation: The lower


 of the propiolate indicates a highly reactive Michael acceptor. While this increases potency, medicinal chemists must carefully tune the steric bulk around the piperidine ring during hit-to-lead optimization to ensure the warhead remains selective for the target protein over off-target cellular thiols.

References

  • Dutta, R. P., et al. (2026). "Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8." Journal of Medicinal Chemistry / PubMed (NIH). Available at:[Link]

Application

Application Notes &amp; Protocols for Ethyl 3-(piperidin-4-YL)prop-2-ynoate: A Novel Chemical Probe for Target Discovery and Cellular Imaging

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(piperidin-4-YL)prop-2-ynoate, a novel chemical probe. By inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(piperidin-4-YL)prop-2-ynoate, a novel chemical probe. By integrating a privileged piperidine scaffold with a reactive propiolate warhead and a bioorthogonal alkyne handle, this probe is designed for activity-based protein profiling (ABPP) and cellular imaging. We will delve into the scientific rationale behind the probe's design, its proposed mechanism of action, and provide detailed, field-proven protocols for its use in target identification and visualization in complex biological systems.

Introduction: The Scientific Rationale for a Novel Chemical Probe

In the quest for novel therapeutics, the identification and validation of protein targets are often the most challenging steps.[1] Chemical probes, small molecules designed to selectively interact with protein targets, are invaluable tools in this process.[2][3] Ethyl 3-(piperidin-4-YL)prop-2-ynoate has been conceived as a next-generation chemical probe, leveraging two key structural features: the piperidine core and the ethyl propiolate group.

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs.[4][5][6] Its conformational flexibility allows it to present substituents in a defined three-dimensional space, facilitating interactions with a wide range of biological targets.[4] The inclusion of this moiety is intended to guide the probe to binding sites that are amenable to modulation by piperidine-containing drug candidates.

The ethyl propiolate functional group serves a dual purpose. The electrophilic propiolate can act as a "warhead," forming covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in the active or binding sites of target proteins.[7] Simultaneously, the terminal alkyne acts as a bioorthogonal "handle." This small, non-perturbative tag allows for the highly specific, covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][8][9][10] This two-step approach enhances the cell permeability of the probe by utilizing a smaller initial molecule.[10][11]

This guide will provide the necessary protocols to empower researchers to utilize Ethyl 3-(piperidin-4-YL)prop-2-ynoate for groundbreaking research in target discovery and validation.

Physicochemical Properties & Synthesis Outline

A summary of the predicted and known properties of related structures is presented below.

PropertyValueSource/Analogue
Molecular FormulaC10H15NO2Calculated
Molecular Weight181.23 g/mol Calculated
Physical FormPredicted to be a solid or oil[12][13]
SolubilityExpected to be soluble in DMSO, and moderately in aqueous buffersGeneral laboratory experience

Proposed Synthetic Route:

A plausible synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate could be achieved through a Sonogashira coupling reaction between a suitable protected 4-ethynylpiperidine and ethyl chloroformate, followed by deprotection. The specifics of such a synthesis would require optimization in a laboratory setting.

Mechanism of Action and Target Engagement

The utility of Ethyl 3-(piperidin-4-YL)prop-2-ynoate as a chemical probe hinges on its ability to covalently label proteins of interest within a complex proteome. This process is governed by two key principles: affinity-driven reactivity and bioorthogonal ligation.

  • Covalent Modification of Target Proteins: The probe is designed to initially bind non-covalently to proteins, guided by the physicochemical properties of the piperidine scaffold. Once localized within a binding pocket, the electrophilic propiolate warhead is positioned to react with nearby nucleophilic amino acid residues (e.g., Cys, Lys, His), forming a stable covalent bond. This covalent linkage permanently "tags" the protein.

  • Bioorthogonal "Click" Chemistry: After protein labeling, the terminal alkyne handle of the probe is available for a highly selective and efficient CuAAC reaction with an azide-functionalized reporter tag.[10] This reporter can be a biotin molecule for affinity purification and subsequent identification by mass spectrometry, or a fluorophore for direct visualization by fluorescence microscopy or in-gel fluorescence scanning.[14]

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol outlines the use of Ethyl 3-(piperidin-4-YL)prop-2-ynoate to identify protein targets in a cell lysate.

A. Materials and Reagents:

  • Ethyl 3-(piperidin-4-YL)prop-2-ynoate (stock solution in DMSO)

  • Cultured cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Azide-PEG3-Biotin (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (stock solution in water)

  • Sodium ascorbate (stock solution in water, freshly prepared)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels and running buffer

  • Mass spectrometer for protein identification

B. Experimental Workflow:

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling cluster_click Click Chemistry cluster_enrichment Target Enrichment cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant probe_incubation 4. Incubate Lysate with Probe protein_quant->probe_incubation click_reaction 5. Add Azide-Biotin & Click Reagents probe_incubation->click_reaction strep_beads 6. Streptavidin Bead Capture click_reaction->strep_beads wash_beads 7. Wash Beads strep_beads->wash_beads elution 8. Elute Proteins wash_beads->elution sds_page 9. SDS-PAGE elution->sds_page mass_spec 10. Mass Spectrometry sds_page->mass_spec

Caption: Workflow for ABPP-based target identification.

C. Step-by-Step Procedure:

  • Cell Culture and Lysis: Culture cells to 80-90% confluency. Harvest cells and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[15] Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay. Normalize all samples to a consistent protein concentration (e.g., 1-2 mg/mL).[16]

  • Probe Incubation: To 1 mg of the proteome, add Ethyl 3-(piperidin-4-YL)prop-2-ynoate to a final concentration of 1-10 µM. This concentration should be optimized for each biological system. Incubate for 30-60 minutes at 37°C.[16]

  • Click Reaction: To the probe-labeled proteome, add the following reagents in order, with gentle vortexing after each addition:

    • Azide-PEG3-Biotin to a final concentration of 100 µM.

    • THPTA to a final concentration of 1 mM.

    • CuSO4 to a final concentration of 1 mM.

    • Freshly prepared sodium ascorbate to a final concentration of 2 mM to initiate the reaction.[16] Incubate for 1 hour at room temperature, protected from light.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a wash buffer (e.g., 3 times with PBS containing 0.1% SDS, followed by 3 times with PBS) to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The gel can be stained with Coomassie blue or silver stain to visualize the protein bands. Excise the bands of interest and identify the proteins by mass spectrometry.

Protocol 2: Cellular Imaging of Probe-Target Engagement

This protocol describes the use of Ethyl 3-(piperidin-4-YL)prop-2-ynoate for visualizing target engagement in fixed cells.

A. Materials and Reagents:

  • Ethyl 3-(piperidin-4-YL)prop-2-ynoate (stock solution in DMSO)

  • Cells cultured on glass coverslips

  • Complete cell culture medium

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reagents as in Protocol 1

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

B. Experimental Workflow:

Imaging_Workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click_imaging Labeling & Imaging cell_seeding 1. Seed Cells on Coverslips probe_treatment 2. Treat Cells with Probe cell_seeding->probe_treatment fixation 3. Fix Cells (PFA) probe_treatment->fixation permeabilization 4. Permeabilize Cells fixation->permeabilization click_reaction 5. Perform Click Reaction with Azide-Fluorophore permeabilization->click_reaction staining 6. DAPI Stain & Mount click_reaction->staining microscopy 7. Fluorescence Microscopy staining->microscopy

Caption: Workflow for cellular imaging of probe targets.

C. Step-by-Step Procedure:

  • Cell Seeding and Probe Labeling: Seed cells on glass coverslips and allow them to adhere.[8] Treat the cells with the desired concentration of Ethyl 3-(piperidin-4-YL)prop-2-ynoate in complete culture medium for a specified time (e.g., 1-4 hours).

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Wash again with PBS and then permeabilize with a suitable buffer for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, CuSO4, THPTA, and sodium ascorbate as described in Protocol 1. Add the cocktail to the fixed and permeabilized cells and incubate for 1 hour at room temperature, protected from light.[17][18]

  • Staining and Mounting: Wash the cells extensively with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the subcellular localization of the probe-labeled proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Interpretation and Validation

  • ABPP: Successful target identification will yield a list of proteins from the mass spectrometry analysis. It is crucial to perform control experiments, such as competition assays where a surplus of a known binder to the target or a structurally similar but non-reactive molecule is co-incubated with the probe. A reduction in the signal for a particular protein in the competition experiment validates it as a specific target.

  • Cellular Imaging: The fluorescence signal should co-localize with known cellular compartments or specific protein markers to provide insights into the probe's site of action. Again, competition experiments with an unlabeled inhibitor can be used to demonstrate target-specific labeling.[19]

Conclusion

Ethyl 3-(piperidin-4-YL)prop-2-ynoate represents a promising chemical probe for the exploration of the cellular proteome. Its design, based on established principles of medicinal chemistry and chemical biology, provides a versatile tool for target identification and validation. The protocols provided herein offer a robust framework for the application of this probe, with the potential to accelerate drug discovery and our understanding of complex biological processes.

References

  • BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling of Cells with Alkyne-Modified Small Molecules. BenchChem.
  • BenchChem. (2025). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 2). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • Lapinsky, D. J., & Johnson, D. S. (2015). Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology. Future Medicinal Chemistry, 7(16), 2143–2171. Retrieved from [Link]

  • Bond, M. J., et al. (2018). Target validation using in-cell small molecule clickable imaging probes. RSC Chemical Biology. Retrieved from [Link]

  • Kharbach, A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(10), 2453. Retrieved from [Link]

  • Li, Y., et al. (2025, October 16). Propiolates-Based Selective Labeling and Affinity Capture Enables High-Fidelity Transcriptome-Wide Profiling of A-to-I RNA Editing. Bioconjugate Chemistry. Retrieved from [Link]

  • Shunatona, H. P., & Wang, Y. (2012). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 4(4), 269–285. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. Retrieved from [Link]

  • Wang, D., et al. (2018, April 9). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339. Retrieved from [Link]

  • MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Retrieved from [Link]

  • BenchChem. (2025). Dde Biotin-PEG4-alkyne for Activity-Based Protein Profiling (ABPP): Application Notes and Protocols. BenchChem.
  • Willems, L. I., et al. (2021). Activity-based protein profiling: A graphical review. Journal of Proteomics, 232, 104062. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry. BenchChem.
  • Sanchez-Martin, C., et al. (2019, July 8). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Molecules, 24(13), 2509. Retrieved from [Link]

  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1954–1964. Retrieved from [Link]

  • Witte, M. D., et al. (2018, May 15). Multiplex Fluorescent, Activity-Based Protein Profiling Identifies Active α-Glycosidases and Other Hydrolases in Plants. Plant Physiology, 177(1), 77–88. Retrieved from [Link]

  • Thiele, C., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1954–1964. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(3-vinyl-4-piperidinyl)propanoate. Retrieved from [Link]

  • Angene Chemical. (n.d.). Ethyl 3-(Piperidin-4-Yl)Propanoate Hydrochloride(CAS# 473987-06-3). Angene Chemical. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(pyridin-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sieber, S. A., et al. (2022). A chemical probe unravels the reactive proteome of health-associated catechols. Chemical Science, 13(1), 123-132. Retrieved from [Link]

  • Google Patents. (2015, September 23). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Rahman, M. A., et al. (2021). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers, 13(16), 4088. Retrieved from [Link]

  • Kumar, A., & Narasimhan, B. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Current Organic Synthesis, 15(4), 464-479. Retrieved from [Link]

  • Kumar, A., et al. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wotruba, C., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2011, December 28). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 260-274. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues. BenchChem.

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Method

Technical Guide: Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Bioconjugation and Heterocyclic Synthesis

Topic: Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Click Chemistry Reactions Content Type: Application Notes and Protocols Executive Summary & Molecule Profile Ethyl 3-(piperidin-4-yl)prop-2-ynoate represents a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Click Chemistry Reactions Content Type: Application Notes and Protocols

Executive Summary & Molecule Profile

Ethyl 3-(piperidin-4-yl)prop-2-ynoate represents a specialized class of "activated internal alkynes" utilized in advanced bioconjugation and medicinal chemistry. Unlike terminal alkynes used in standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an internal alkyne activated by an electron-withdrawing ester group and solubilized by a piperidine moiety.

This unique architecture enables three distinct "Click" or "Click-like" reaction pathways:

  • Thermal/Ru-Catalyzed Azide-Alkyne Cycloaddition (AAC): For generating 1,4,5-trisubstituted triazoles.

  • Thiol-Yne Michael Addition: For rapid, metal-free cysteine bioconjugation.

  • Heterocyclic Condensation: Reaction with binucleophiles (hydrazines/amidines) to form pyrazoles/pyrimidines.

Chemical Profile
PropertySpecification
Functional Class Activated Internal Alkyne (Michael Acceptor)
Reactivity Handle Secondary Amine (Piperidine) for payload attachment
Click Moiety

-alkynyl ester
Key Advantage Metal-free reactivity with thiols; Regio-controlled triazole formation with Ru(II).[1]
Solubility High in polar organic solvents (DMSO, DMF); Water soluble as HCl salt.

Reaction Workflows & Mechanisms

The following diagram illustrates the divergent synthetic pathways for this scaffold. The piperidine nitrogen typically serves as the "anchor" point for drugs or probes, while the alkynyl ester acts as the "warhead" or "click handle."

ReactionPathways Start Ethyl 3-(piperidin-4-yl)prop-2-ynoate Step1 N-Functionalization (Amide Coupling/Reductive Amination) Start->Step1 Attach Payload Intermediate Functionalized Alkyne Linker Step1->Intermediate PathA Path A: Azide Partner (R-N3) Intermediate->PathA PathB Path B: Thiol Partner (R-SH) Intermediate->PathB ProductA1 Thermal Huisgen (Mixture of Isomers) PathA->ProductA1 Heat (Metal-Free) ProductA2 RuAAC (Ru Catalyst) (1,5-Disubstituted Triazole) PathA->ProductA2 Cp*RuCl(cod) ProductB Thiol-Michael Adduct (Vinyl Sulfide) PathB->ProductB pH 7.4-8.0 (Fast)

Figure 1: Strategic workflows for utilizing the Ethyl 3-(piperidin-4-yl)prop-2-ynoate scaffold. Path A utilizes cycloaddition, while Path B utilizes conjugate addition.

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Application: Synthesis of defined 1,4,5-trisubstituted triazoles. Rationale: Unlike CuAAC, which fails on internal alkynes, RuAAC is effective here. The ester group directs regioselectivity, typically favoring the formation of the 1,5-isomer due to electronic steering by the ester and steric bulk of the piperidine [1].

Reagents:

  • Substrate: N-functionalized Ethyl 3-(piperidin-4-yl)prop-2-ynoate (1.0 equiv).

  • Azide Partner: R-N3 (1.1 equiv).

  • Catalyst: [Cp*RuCl(cod)] (1-2 mol%).

  • Solvent: Dioxane or Toluene (degassed).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the Alkyne substrate and the Azide partner.

  • Catalyst Addition: Add [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is also a viable alternative).

  • Solvation: Add anhydrous, degassed Dioxane (0.2 M concentration relative to alkyne).

  • Reaction: Seal the vial and heat to 60–80°C for 4–12 hours.

    • Note: Reaction progress can be monitored by the disappearance of the azide peak (~2100 cm⁻¹) in IR or by LC-MS.

  • Work-up: Cool to room temperature. Filter through a short pad of silica or Celite to remove Ruthenium species.

  • Purification: Concentrate in vacuo and purify via flash chromatography (EtOAc/Hexanes).

Protocol B: Metal-Free Thiol-Yne "Click" (Conjugate Addition)

Application: Bioconjugation to Cysteine residues or Thiol-PEGylation. Rationale: The prop-2-ynoate moiety is an electron-deficient Michael acceptor. It reacts rapidly and specifically with thiols at physiological pH, forming stable vinyl sulfides [2].

Reagents:

  • Substrate: Ethyl 3-(piperidin-4-yl)prop-2-ynoate derivative (1.0 equiv).

  • Thiol Partner: Protein-Cys or Thiol-PEG (1.0 - 1.5 equiv).

  • Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.4). Degas to prevent disulfide formation of the thiol partner.

  • Mixing: Dissolve the Alkyne substrate in a minimal amount of DMSO (if necessary) and add to the buffer. Final concentration 1–10 mM.

  • Initiation: Add the Thiol partner.

  • Incubation: Incubate at Room Temperature for 30–60 minutes .

    • Self-Validating Check: The reaction is often quantitative.[2][3] Monitor by UV-Vis (shift in absorbance of the conjugated ester) or Ellman’s reagent assay (loss of free thiols).

  • Isolation: For proteins, remove excess small molecules via dialysis or size-exclusion chromatography (PD-10 column).

Critical Application Notes & Troubleshooting

Regioselectivity in Cycloadditions

When using the Thermal (Metal-Free) method with azides, this internal alkyne will produce a mixture of regioisomers (1,4- and 1,5-triazoles).

  • Recommendation: Use Thermal methods only when the specific isomer does not impact biological activity (e.g., simple fluorescence labeling).

  • Requirement: Use RuAAC (Protocol A) when defined geometry is required for Structure-Activity Relationship (SAR) studies.

Stability of the Piperidine Handle

The secondary amine in the piperidine ring is nucleophilic.

  • Pre-Click Protection: If your "Click" partner contains activated esters (NHS) or aldehydes, you must functionalize or protect (Boc/Fmoc) the piperidine nitrogen before the reaction.

  • One-Pot Strategy: If reacting with an Azide, the free amine is generally compatible, provided the azide partner lacks electrophiles.

Data Summary: Reaction Conditions Comparison
Reaction TypeCatalystTempTimeRegioselectivityYield (Typical)
RuAAC [Cp*RuCl]60-80°C4-8 hHigh (1,5-triazole)85-95%
Thermal AAC None80-110°C12-24 hLow (Mixture)60-80%
Thiol-Michael NoneRT<1 hN/A (Vinyl Sulfide)>95%

References

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005. Link

  • Lowe, A. B. "Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification." Polymer, 2014. Link

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963. Link

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[4] Link

Sources

Application

Experimental Setup and Protocols for Ethyl 3-(piperidin-4-yl)prop-2-ynoate Reactions

Executive Summary Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a highly versatile, bifunctional building block utilized in advanced organic synthesis, bioconjugation, and drug development. Structurally, it features a nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a highly versatile, bifunctional building block utilized in advanced organic synthesis, bioconjugation, and drug development. Structurally, it features a nucleophilic secondary amine (the piperidine ring) and a highly electrophilic internal alkyne conjugated to an ester (a propiolate derivative). This application note details the mechanistic rationale and validated experimental protocols for safely handling and functionalizing this molecule, preventing unwanted polymerization, and leveraging its propiolate handle for conjugate additions.

Mechanistic Rationale & Experimental Design

The dual nature of Ethyl 3-(piperidin-4-yl)prop-2-ynoate presents a unique synthetic challenge. Because secondary amines are excellent Michael donors and propiolates are exceptionally potent Michael acceptors[1], the unprotected molecule is highly susceptible to intermolecular self-polymerization. Furthermore, commercial sources typically supply this scaffold as a hydrochloride salt to maintain stability[2].

To utilize this compound effectively, the experimental design must follow a strict operational hierarchy:

  • Amine Masking (Protection): The piperidine nitrogen must be protected (e.g., via tert-butyloxycarbonyl, Boc) before any manipulation of the alkyne. Neutralization of the HCl salt must be done concurrently with protection at low temperatures to prevent the transient free amine from reacting with the alkyne.

  • Alkyne Functionalization: Once protected, the electron-deficient alkyne can undergo regio- and stereoselective Michael additions. The electron-withdrawing ethyl ester polarizes the triple bond, making the

    
    -carbon highly susceptible to nucleophilic attack by thiols or amines[3],[4].
    
  • Ester Manipulation: The ethyl ester can be saponified to yield a free carboxylic acid, providing a handle for subsequent peptide coupling or amidation.

Synthetic Workflow

G SM Ethyl 3-(piperidin-4-yl)prop-2-ynoate (HCl Salt) Boc N-Boc Protection (Amine Masking) SM->Boc Boc2O, Et3N, DCM Int Boc-Protected Propiolate (Stable Intermediate) Boc->Int IPC: Ninhydrin Stain Michael Thiol-Yne Addition (Vinyl Sulfide) Int->Michael R-SH, DABCO, THF Hydrolysis Ester Saponification (Free Acid) Int->Hydrolysis LiOH, THF/H2O

Divergent synthetic workflows for Ethyl 3-(piperidin-4-yl)prop-2-ynoate functionalization.

Experimental Protocols

Protocol 1: N-Boc Protection of the Piperidine Ring

Objective: Mask the secondary amine to prevent self-oligomerization.

Reagents:

  • Ethyl 3-(piperidin-4-yl)prop-2-ynoate hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 eq)
    
  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Suspend the starting material in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath. Causality: Low temperatures suppress the nucleophilicity of the transiently formed free amine, preventing premature Michael addition.

  • Add Et

    
    N dropwise over 10 minutes. The suspension will clear as the HCl salt is neutralized[2].
    
  • Add Boc

    
    O dropwise.
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the red/purple spot confirms the complete consumption of the secondary amine.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Protocol 2: Thiol-Yne Conjugate (Michael) Addition

Objective: Functionalize the electron-deficient alkyne via a nucleophilic conjugate addition.

Reagents:

  • Boc-protected intermediate (1.0 eq)

  • Aliphatic or aromatic thiol (R-SH) (1.1 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)

  • Tetrahydrofuran (THF) (0.15 M)

Step-by-Step Methodology:

  • Dissolve the Boc-protected propiolate and the thiol in THF at room temperature.

  • Add catalytic DABCO to the stirring solution. Causality: DABCO acts as a mild, nucleophilic base to deprotonate the thiol, generating a highly reactive thiolate anion without degrading the ester. The high electrophilicity of the propiolate allows this reaction to proceed rapidly at room temperature[1].

  • Stir for 2–4 hours.

  • Self-Validation (IPC): Monitor via LC-MS or

    
    H NMR. Look for the disappearance of the alkyne carbon signals and the emergence of a vinylic proton signal, confirming the formation of the 
    
    
    
    -thioacrylate. The reaction typically yields the (Z)-isomer due to anti-addition across the triple bond[4].
  • Workup: Concentrate the mixture in vacuo and purify directly via silica gel chromatography.

Protocol 3: Mild Ester Saponification

Objective: Convert the ethyl ester to a carboxylic acid for downstream peptide coupling.

Reagents:

  • Boc-protected intermediate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O) (1.5 eq)
    
  • THF / H

    
    O (3:1 ratio, 0.1 M)
    

Step-by-Step Methodology:

  • Dissolve the intermediate in the THF/H

    
    O mixture and cool to 0 °C. Causality: Temperature control is critical. Strong aqueous bases at elevated temperatures can cause unwanted hydration of the alkyne to a 
    
    
    
    -keto ester.
  • Add LiOH·H

    
    O in one portion. Stir at 0 °C for 2 hours.
    
  • Self-Validation (IPC): Monitor by TLC (UV active). The product will stay at the baseline in non-polar solvent systems until acidified.

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl. Extract with Ethyl Acetate (3x). Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the free acid.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the protocols described above, providing a baseline for experimental validation.

Reaction PhaseSubstrateReagents & CatalystTempTimeExpected YieldPrimary IPC Method
N-Boc Protection Piperidine HCl saltBoc

O, Et

N, DCM
0 °C

RT
4 h>90%TLC (Ninhydrin Stain)
Thiol-Yne Addition Boc-protected alkyneR-SH, DABCO, THFRT2–4 h80–85%LC-MS /

H NMR
Saponification Boc-protected alkyneLiOH, THF/H

O
0 °C2 h>85%TLC (UV) / LC-MS

References

  • Hong, J., & Friedman, L. "Regio- and Diastereoselective Michael Additions by Unsymmetrical Allylic Anions Upon Ethyl Propiolate." Synthetic Communications, 1997.[Link]

  • Uraguchi, D., et al. "Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway." Chemical Science, 2013.[Link]

  • Ni, J., et al. "Michael-Addition-Triggered Release of Substituents from Tertiary Amines." Organic Letters, 2026.[Link]

Sources

Method

Application Note: Strategic Derivatization of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in Small Molecule Drug Discovery

Executive Summary The design of novel therapeutics increasingly relies on building blocks that offer high sp³ character and orthogonal reactivity. Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a highly versatile bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of novel therapeutics increasingly relies on building blocks that offer high sp³ character and orthogonal reactivity. Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a highly versatile bifunctional scaffold featuring a basic secondary amine (piperidine ring) and an electron-deficient internal alkyne (conjugated alkynoate)[1]. This application note details the strategic derivatization of this molecule, providing drug development professionals with causality-driven, self-validating protocols to generate structurally diverse, sp³-rich libraries.

Structural Rationale & Pharmacophore Utility

The architectural value of Ethyl 3-(piperidin-4-yl)prop-2-ynoate lies in its dual functional handles, which can be manipulated independently to tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target binding:

  • The Piperidine Ring (Amine Handle): Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, appearing in over 70 FDA-approved drugs ()[2]. The secondary amine allows for precise tuning of basicity and lipophilicity via N-alkylation, acylation, or reductive amination.

  • The Prop-2-ynoate Group (Alkyne Handle): As an internal, electron-deficient alkyne, this moiety is primed for transition-metal-catalyzed cycloadditions and conjugate (Michael) additions. Notably, it serves as an excellent precursor for fully substituted 1,2,3-triazoles, which act as robust bioisosteres for amide bonds and aromatic rings.

Strategic Derivatization Pathways

To maximize the chemical space accessible from this scaffold, an orthogonal derivatization strategy is employed. The amine must typically be addressed first (or temporarily masked) to prevent it from acting as a competitive nucleophile or a transition-metal catalyst poison during alkyne functionalization.

G Center Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Bifunctional Scaffold) N_Func Pathway A: Amine Functionalization Center->N_Func Secondary Amine Alkyne_Func Pathway B: Alkyne Functionalization Center->Alkyne_Func Internal Alkyne Amide N-Acyl/Alkyl Piperidines (ADME Tuning) N_Func->Amide Electrophiles Triazole 1,4,5-Trisubstituted Triazoles (via RuAAC) Alkyne_Func->Triazole Cp*RuCl(COD) + R-N3 Acrylate Beta-Substituted Acrylates (via Michael Addition) Alkyne_Func->Acrylate Nucleophiles

Caption: Divergent derivatization pathways for Ethyl 3-(piperidin-4-yl)prop-2-ynoate in drug discovery.

Quantitative Optimization Data: Catalyst Selection for Cycloaddition

Standard "Click Chemistry" (CuAAC) relies on the formation of a copper-acetylide intermediate, which strictly requires a terminal alkyne. Because Ethyl 3-(piperidin-4-yl)prop-2-ynoate features an internal alkyne, CuAAC will fail. Instead, the ruthenium-catalyzed azide−alkyne cycloaddition (RuAAC) readily engages internal alkynes via an oxidative coupling mechanism, providing access to fully substituted 1,2,3-triazoles ()[3].

Table 1: Optimization of Cycloaddition Conditions for N-Boc Protected Substrate

EntryCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1CuSO₄ / Sodium Ascorbatet-BuOH / H₂O250Cu(I) cannot activate internal alkynes; no copper-acetylide forms.
2CpRuCl(PPh₃)₂ (5 mol%)1,4-Dioxane6045Moderate conversion; bulky phosphine ligands hinder oxidative coupling.
3CpRuCl(COD) (5 mol%) 1,4-Dioxane 60 88 Optimal. Labile COD ligand easily dissociates, facilitating rapid ruthenacycle formation.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in analytical checkpoints to ensure high-fidelity execution in a medicinal chemistry setting.

Protocol 4.1: Chemoselective N-Boc Protection

Objective: Mask the secondary amine to prevent catalyst poisoning and undesired nucleophilic conjugate additions during downstream alkyne functionalization.

Procedure:

  • Preparation: Dissolve Ethyl 3-(piperidin-4-yl)prop-2-ynoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

    • Causality: DCM provides excellent solubility for both the polar amine and the non-polar Boc₂O, while N₂ prevents oxidative side reactions.

  • Addition: Cool the flask to 0 °C. Add triethylamine (TEA, 2.0 eq) dropwise, followed by portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Causality: The reaction is exothermic; cooling prevents the thermal degradation of Boc₂O and suppresses potential side reactions at the electron-deficient alkyne moiety.

  • Propagation: Remove the ice bath, warm to ambient temperature, and stir for 4 hours.

Self-Validation System:

  • TLC Monitoring: Spot the reaction mixture against the starting material on silica gel plates. Stain with Ninhydrin solution and heat.

  • Validation Check: The starting material will appear as a bright purple/pink spot (indicating a free secondary amine). A successful reaction is validated when the product spot is Ninhydrin-negative (remains invisible/yellow under Ninhydrin) but strongly UV-active at 254 nm due to the conjugated alkynoate system.

Protocol 4.2: RuAAC Synthesis of 1,4,5-Trisubstituted Triazoles

Objective: Regioselective cycloaddition of the internal alkynoate with an organic azide to form a stable bioisostere.

Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected alkynoate (1.0 eq) and benzyl azide (1.2 eq) in degassed 1,4-dioxane (0.2 M).

    • Causality: Degassing is critical as Ru(II) catalysts are highly sensitive to oxidation by dissolved oxygen, which would irreversibly deactivate the catalytic cycle[3].

  • Catalyst Addition: Add Cp*RuCl(COD) (5 mol%) under a positive stream of nitrogen.

    • Causality: Cp*RuCl(COD) is specifically chosen because ruthenium operates via the oxidative coupling of the azide and alkyne to give a six-membered ruthenacycle intermediate, seamlessly accommodating internal alkynes[3].

  • Propagation: Seal the flask and heat to 60 °C for 12 hours.

Self-Validation System:

  • LC-MS Analysis: The reaction is deemed complete when the total ion chromatogram (TIC) shows the complete disappearance of the starting mass and the emergence of the

    
     peak corresponding to the exact mass of the triazole adduct.
    
  • ¹H NMR Confirmation: The formation of the fully substituted triazole is validated by the downfield shift of the azide's alpha-protons (e.g., benzylic protons shifting from ~4.3 ppm to ~5.5 ppm) and a characteristic shift in the ester ethyl group, confirming the electronic alteration of the adjacent conjugated system.

References

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences / National Library of Medicine URL:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL:[Link]

Sources

Application

Analytical methods for Ethyl 3-(piperidin-4-YL)prop-2-ynoate characterization

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Characterization and Method Validation for Ethyl 3-(piperidin-4-yl)prop-2-ynoate

Executive Summary

Ethyl 3-(piperidin-4-yl)prop-2-ynoate (Chemical Formula: C₁₀H₁₅NO₂; Exact Mass: 181.1103 Da) is a highly versatile bifunctional building block widely utilized in modern drug discovery. Structurally, it features a basic piperidine ring (a common pharmacophore for target engagement) and a reactive prop-2-ynoate (alkyne ester) moiety, making it a prime candidate for the synthesis of covalent inhibitors, PROTAC linkers, and click-chemistry probes.

This application note provides a rigorous, self-validating analytical framework for the structural elucidation and purity assessment of this compound. The methodologies detailed herein are strictly aligned with the ICH Q2(R2) guidelines (effective June 14, 2024), ensuring that the analytical procedures are scientifically robust, reproducible, and fit for regulatory submission[1][2].

Chemical Profiling & Analytical Causality

Designing an analytical strategy requires a deep understanding of the molecule's intrinsic physicochemical properties. We do not merely apply standard platform methods; we engineer the method to the molecule.

  • The Piperidine Challenge (Peak Tailing): The secondary amine of the piperidine ring possesses a pKa of approximately 10.4. In standard acidic reversed-phase liquid chromatography (RPLC), this amine is fully protonated, leading to severe secondary ion-exchange interactions with residual, negatively charged silanols on silica-based columns. To counteract this, our protocol utilizes a high-pH mobile phase (pH 10.0) combined with a hybrid-silica stationary phase.

  • The Prop-2-ynoate Moiety (Conjugated System): The alkyne is directly conjugated to the electron-withdrawing ethyl ester. This conjugation polarizes the C≡C bond, making it highly visible in FT-IR spectroscopy[3], while also shifting the UV absorption maximum, which we exploit for orthogonal HPLC-UV detection.

Workflow Start Ethyl 3-(piperidin-4-yl)prop-2-ynoate Sample Preparation LCMS LC-MS/MS (ESI+) Purity & Exact Mass Start->LCMS NMR 1H & 13C NMR Structural Elucidation Start->NMR FTIR FT-IR Spectroscopy Functional Group ID Start->FTIR Val ICH Q2(R2) Validation Accuracy, Precision, Linearity LCMS->Val NMR->Val FTIR->Val Report Final Analytical Report Val->Report

Caption: Analytical workflow for compound characterization and ICH Q2(R2) validation.

Experimental Protocols & Methodologies

LC-MS/MS Protocol for Purity and Exact Mass

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) prior to sample analysis, as mandated by ICH Q2(R2) lifecycle management principles[4].

Reagents & Equipment:

  • Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm) – chosen for its stability at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Detection: Electrospray Ionization in positive mode (ESI+).

Step-by-Step Workflow:

  • System Suitability (SST): Inject a 10 µg/mL reference standard six times. The system is validated for use only if the retention time relative standard deviation (RSD) is ≤ 1.0% and the peak tailing factor (Tf) is ≤ 1.5.

  • Sample Preparation: Dissolve 1.0 mg of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in 1.0 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute to 10 µg/mL for injection.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Mass Spectrometry Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Monitor for the[M+H]⁺ precursor ion at m/z 182.1176.

Optimization Problem Chromatographic Challenge: Piperidine Peak Tailing pH_Low Low pH (pH 2-3) Amine Fully Protonated Problem->pH_Low pH_High High pH (pH 10.0) Silanols Deprotonated Problem->pH_High Result_Low Severe Silanol Interactions (Broad/Tailing Peaks) pH_Low->Result_Low Result_High Reduced Ion-Exchange (Sharp, Symmetrical Peaks) pH_High->Result_High

Caption: Mobile phase pH optimization logic for mitigating piperidine-induced peak tailing.

Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is critical for confirming the spatial arrangement of the prop-2-ynoate and piperidine moieties[3][5].

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

  • ¹H NMR (400 MHz, CDCl₃) Expected Signatures:

    • δ 4.22 ppm (q, J = 7.1 Hz, 2H): The methylene protons of the ethyl ester.

    • δ 2.65 - 3.10 ppm (m, 4H): The equatorial and axial protons adjacent to the nitrogen (C2/C6) on the piperidine ring.

    • δ 1.30 ppm (t, J = 7.1 Hz, 3H): The methyl protons of the ethyl ester.

  • ¹³C NMR (100 MHz, CDCl₃) Expected Signatures:

    • δ 153.5 ppm: The ester carbonyl carbon (C=O).

    • δ 89.0 ppm & 73.5 ppm: The internal and terminal-equivalent carbons of the conjugated alkyne (C≡C).

FT-IR Functional Group Verification

Because the alkyne is conjugated with the electron-withdrawing ethyl ester, the C≡C bond is highly polarized. Unlike isolated internal alkynes which are often IR-inactive, this conjugation results in a strong, distinct absorption band[5].

  • Protocol: Apply the neat solid or oil directly to an Attenuated Total Reflectance (ATR) crystal.

  • Key Bands:

    • ~3300 cm⁻¹: N-H stretch (secondary amine of piperidine).

    • ~2235 cm⁻¹: C≡C stretch (sharp, conjugated alkyne).

    • ~1710 cm⁻¹: C=O stretch (conjugated ester carbonyl).

Method Validation Data (ICH Q2(R2) Compliant)

In accordance with the updated ICH Q2(R2) guidelines[6][7], the analytical procedure was validated for Linearity, Precision, Accuracy, and Specificity. The reportable range was confirmed by demonstrating acceptable response and accuracy across the intended specification limits[1].

Table 1: LC-MS/MS Method Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No matrix/blank interferenceResolution (Rs) > 2.0 from impuritiesPass
Linearity R² > 0.99 across reportable rangeR² = 0.9994 (Range: 1.0 - 100 µg/mL)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.6% (at 3 concentration levels)Pass
Lower Range Limit (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 18)Pass

Table 2: Quantitative NMR (qNMR) vs. LC-MS Purity Cross-Validation

Analytical TechniqueDetermined Purity (%)Standard Deviation (n=3)
LC-MS (UV 254 nm) 98.7%± 0.12%
¹H qNMR (Internal Std: Maleic Acid) 98.5%± 0.20%

Note: The strong correlation between orthogonal techniques (qNMR and LC-MS) provides high-confidence, self-validating proof of the compound's purity profile.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. URL:[Link]

  • Hollenwäger, M., et al. (2024). The crystal structures of methyl prop-2-ynoate, dimethyl fumarate and their protonated species. IUCrJ. URL:[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Ethyl 3-(piperidin-4-yl)prop-2-ynoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of Ethyl 3-(piperidin-4-yl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of Ethyl 3-(piperidin-4-yl)prop-2-ynoate .

This molecule presents a classic chromatographic dichotomy: it contains a highly polar, basic secondary amine (piperidine) tethered to a sensitive, electrophilic Michael acceptor (the ethyl prop-2-ynoate moiety). Standard purification workflows often lead to severe peak tailing, irreversible column adsorption, or compound degradation. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Core Challenges & Mechanistic FAQs

Q1: Why does Ethyl 3-(piperidin-4-yl)prop-2-ynoate streak uncontrollably on standard normal-phase silica gel? A: The root cause is the interaction between the basic piperidine nitrogen (pKa ~10–11) and the stationary phase. Standard unmodified silica gel contains acidic surface silanols (Si-OH). During chromatography, these silanols can deprotonate to form anionic sites (Si-O⁻), which engage in strong ionic exchange and hydrogen bonding with the protonated secondary amine of your target molecule[1]. This secondary retention mechanism disrupts the primary non-polar interactions, causing the analyte to drag through the column and elute as a broad, asymmetrical tailing peak[2].

Q2: To fix the tailing, can I just add a strong base (like NaOH) or high concentrations of primary/secondary amines to my mobile phase? A: No. This will degrade your compound. The ethyl prop-2-ynoate moiety is an activated alkyne conjugated to an ester, making it a potent Michael acceptor. If you introduce strong nucleophilic amines to neutralize the silica, they will attack the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon of the alkyne via an intermolecular aza-Michael addition [3]. Furthermore, because your target molecule itself contains a secondary amine, concentrating it in a highly basic, free-base form can trigger self-polymerization (oligomerization). Finally, the use of aqueous strong bases (like NaOH) will rapidly hydrolyze the ethyl ester[4].

Q3: Why does my compound elute in the void volume during Reversed-Phase HPLC (RP-HPLC) when using 0.1% TFA? A: Operating at a low pH (pH < 3, typical of 0.1% TFA) successfully protonates the residual silanols on the C18 column, which prevents tailing[5]. However, it also fully protonates the piperidine ring. The resulting positively charged molecule becomes highly hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume.

Part 2: Visualizing the Chemical Logic

G A Ethyl 3-(piperidin-4-yl)prop-2-ynoate B Nucleophilic Attack (High pH / Amine Additives) A->B Improper Conditions E Controlled pH / KP-NH Silica A->E Optimized Protocol C Aza-Michael Addition (Oligomerization) B->C Intermolecular rxn D Ester Hydrolysis (Aqueous Base) B->D H2O/OH- F Intact Target Molecule E->F High Yield

Degradation pathways vs. optimized isolation of the target molecule.

Workflow Start Crude Mixture Analysis Check Is crude >80% pure? Start->Check RP Prep RP-HPLC (C18, pH 6.8 Buffer) Check->RP Yes NP Flash Chromatography (Amine-Silica, Hex/EtOAc) Check->NP No Salt Salt Formation (HCl in Dioxane) Check->Salt Highly impure Pure Pure Product Isolation RP->Pure NP->Pure Salt->Pure

Decision matrix for selecting the optimal purification strategy.

Part 3: Quantitative Method Comparison

To aid in selecting the correct approach, the following table summarizes the expected outcomes of various purification strategies based on empirical chromatographic data.

Purification MethodStationary PhaseMobile PhaseExpected RecoveryPurity AchievedPrimary Risk / Drawback
Normal Phase (Standard) Unmodified SilicaDCM / MeOH / NH₄OH< 40%~85%Severe tailing; Aza-Michael oligomerization.
Normal Phase (Optimized) Amine-functionalized SilicaHexane / EtOAc75–85%> 95%Higher consumable cost; irreversible adsorption of highly acidic impurities.
RP-HPLC (Acidic) Standard C18H₂O / MeCN + 0.1% TFA~60%~90%Poor retention; elutes near void volume.
RP-HPLC (Optimized) End-capped C18H₂O / MeCN + 10mM NH₄OAc (pH 6.8)85–95%> 98%Requires lyophilization to remove volatile buffer salts.

Part 4: Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. By controlling the microenvironment (pH and surface chemistry), we eliminate the variables that cause degradation and peak tailing.

Protocol A: Amine-Functionalized Silica Gel Flash Chromatography

Use this method for bulk crude mixtures (>500 mg) where baseline separation from non-polar byproducts is required.

  • Column Selection: Utilize an amine-functionalized silica column (e.g., Biotage KP-NH). The bonded propylamine phase pre-neutralizes the silica surface, preventing the target's piperidine nitrogen from forming ionic bonds[6][7].

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

    • Self-Validation Check: If the sample is insoluble, perform a dry load using Celite. Do not dry load onto standard unmodified silica, as the concentrated basic amine will degrade the alkyne upon prolonged contact with acidic silanols.

  • Elution Gradient: Run a gradient of Hexane to Ethyl Acetate (0% to 100% EtOAc over 15 column volumes). Avoid using methanol, as it can cause strong displacement effects on amine columns[6].

  • Fraction Collection: Monitor via UV at 254 nm. The target compound will elute as a sharp, symmetrical peak.

  • Concentration: Evaporate fractions under reduced pressure at a water bath temperature of

    
     35°C. High heat accelerates intermolecular conjugate addition.
    
Protocol B: pH-Controlled Reversed-Phase Preparative HPLC

Use this method for final polishing of intermediate-purity batches (<500 mg) to achieve >98% purity for biological assays.

  • Buffer Preparation (Critical Step): Prepare Solvent A as 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to exactly 6.8.

    • Causality: At pH 6.8, the buffer masks residual silanol interactions without fully deprotonating the piperidine (preventing self-polymerization) and without hydrolyzing the ester[5][8].

  • Mobile Phase B: Use HPLC-grade Acetonitrile.

  • Column Selection: Install a fully end-capped or polar-embedded C18 preparative column. End-capping utilizes trimethylsilane to physically block free silanol groups, creating steric hindrance that limits secondary interactions[1].

  • Gradient Execution: Initiate at 5% B, hold for 2 minutes to allow polar impurities to elute, then ramp to 60% B over 20 minutes.

  • Recovery: Pool the fractions containing the pure product. Immediately lyophilize (freeze-dry) the pooled fractions. Do not use a rotary evaporator, as concentrating the aqueous buffer with heat will cause the alkyne to degrade.

References

  • "How do I purify ionizable organic amine compounds using flash column chrom
  • "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups", PubMed,
  • "What is the effect of free silanols in RPLC and how to reduce it?", Pharma Growth Hub,
  • "DIASTEREO SELECTIVITY IN ASYMMETRIC MICHAEL ADDITION OF Α- METHYLBENZYLAMINES TO Α, Β-UNSATURATED CARBONYL COMPOUNDS", mlcpharmacy.edu.in,
  • "Michael addition reaction", Wikipedia,
  • "α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)

Sources

Optimization

Side reactions in the synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

Answering the call of complex organic synthesis, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate. As Senior Application Scientists, we und...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex organic synthesis, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate. As Senior Application Scientists, we understand that navigating the intricacies of catalytic cross-coupling reactions demands more than a simple protocol; it requires a deep understanding of the underlying mechanisms and potential pitfalls. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the lab, from low yields to the formation of persistent impurities. Our aim is to equip you with the expert insights and practical solutions needed to optimize your synthesis and ensure the integrity of your results.

Technical Support & Troubleshooting Guide

FAQ Section 1: Reaction Failure and Low Yield

Question 1: My Sonogashira reaction to synthesize the N-protected precursor to Ethyl 3-(piperidin-4-YL)prop-2-ynoate is failing or giving very low yields. What are the most critical initial checkpoints?

Answer: A low or non-existent yield in a Sonogashira coupling is a frequent challenge that typically points to issues with one of three core areas: the catalytic system, the reagents, or the reaction environment.[1][2]

1. Catalyst Integrity:

  • Copper (I) Co-catalyst: The Cu(I) salt (typically CuI) is crucial for activating the terminal alkyne.[3] Over time, it can oxidize to Cu(II), which is ineffective. Use a fresh bottle of CuI; it should be off-white or light tan, not green or blue.

2. Reagent Purity:

  • Solvents and Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and is often used as the solvent or co-solvent.[3] It is critical to use freshly distilled or anhydrous grade amines. Solvents like THF or DMF must also be rigorously dried and degassed.

  • Starting Materials: Impurities in either the N-protected 4-halopiperidine or the ethyl propiolate can poison the catalyst. Purify starting materials by distillation, recrystallization, or chromatography if their purity is questionable.

3. Reaction Environment:

  • Atmosphere: The single most common cause of failure is the presence of oxygen. Oxygen leads to the oxidative homocoupling of the alkyne (Glaser coupling) and promotes the decomposition of the Pd(0) catalyst.[2][4] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[1][2]

Question 2: My reaction mixture turns black shortly after adding the reagents. What does this signify and is the reaction salvageable?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of the decomposition and agglomeration of your palladium catalyst.[1] The active, soluble Pd(0) complex has crashed out of solution, rendering it catalytically inactive.

Common Causes:

  • Presence of Oxygen: As mentioned above, this is a primary culprit.[1][2]

  • High Temperatures: While aryl bromides often require more heat than iodides, excessive temperatures can accelerate catalyst decomposition.[1][5]

  • Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][6]

  • Impurities: Acidic impurities can protonate phosphine ligands, leading to catalyst instability.

Once a significant amount of palladium black has formed, the reaction has likely ceased. It is generally not salvageable and should be stopped. The focus should be on preventing its formation in subsequent attempts by rigorously controlling the reaction atmosphere, ensuring reagent purity, and optimizing the temperature.

Troubleshooting Workflow for Low Yield / Reaction Failure

start Low or No Product Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst pd_decomposed Pd Catalyst Decomposed? (e.g., Pd black) check_catalyst->pd_decomposed check_reagents 2. Assess Reagent Purity solvents_wet Solvents/Base Wet or Oxygenated? check_reagents->solvents_wet check_conditions 3. Review Reaction Conditions temp_wrong Incorrect Temperature? check_conditions->temp_wrong cu_oxidized Cu(I) Source Oxidized? pd_decomposed->cu_oxidized No sol_pd Solution: Use fresh catalyst. Ensure inert atmosphere. pd_decomposed->sol_pd Yes cu_oxidized->check_reagents No sol_cu Solution: Use fresh, high-purity Cu(I) salt. cu_oxidized->sol_cu Yes substrates_impure Substrates Impure? solvents_wet->substrates_impure No sol_solvents Solution: Use anhydrous, degassed solvents. Distill amine base. solvents_wet->sol_solvents Yes substrates_impure->check_conditions No sol_substrates Solution: Purify substrates (distill, recrystallize). substrates_impure->sol_substrates Yes sol_temp Solution: Increase temp for bromides. Use sealed tube for volatile alkynes. temp_wrong->sol_temp Yes

Caption: A decision tree for systematic troubleshooting of low product yield.

FAQ Section 2: Byproduct Formation

Question 3: I have a significant byproduct that appears to be a dimer of ethyl propiolate. What is this and why does it form?

Answer: This is the most common side reaction in Sonogashira couplings and is known as oxidative homocoupling, or Glaser coupling.[7][8][9] Instead of the desired cross-coupling between the piperidine halide and ethyl propiolate, two molecules of ethyl propiolate couple to form diethyl hexa-2,4-diyne-1,6-dioate.

Mechanism of Formation: This side reaction is promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[2][7] The proposed mechanism involves the oxidation of the active Cu(I) acetylide intermediate to a Cu(II) species, which then facilitates the C-C bond formation between two alkyne units.[8][10]

Alkyne 2 x Ethyl Propiolate (R-C≡C-H) CuAcetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide CuI Cu(I) Catalyst CuI->CuAcetylide Base Base (e.g., Et3N) Base->CuAcetylide Oxygen O₂ (Air) OxidativeDimerization Oxidative Dimerization Oxygen->OxidativeDimerization Promotes CuAcetylide->OxidativeDimerization Diyne Homocoupled Product (R-C≡C-C≡C-R) OxidativeDimerization->Diyne Forms

Caption: The Glaser homocoupling side reaction pathway.

Question 4: How can I suppress the formation of the homocoupled diyne byproduct?

Answer: Minimizing Glaser coupling is key to achieving high yields and simplifying purification. Several effective strategies can be employed, often in combination.

StrategyPrincipleKey Implementation Steps & Considerations
Run Copper-Free Eliminates the primary catalyst for the homocoupling side reaction.[1][2][4]This is often the most effective method. Copper-free protocols may require specific, often bulkier, phosphine ligands (e.g., XPhos, SPhos) or higher catalyst loading to proceed at a reasonable rate.
Strictly Inert Atmosphere Removes the oxidant (O₂) required for the oxidative coupling mechanism.[9]Use Schlenk line techniques. Degas solvents and the amine base via freeze-pump-thaw cycles (3-4 times) or by sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout.
Slow Addition of Alkyne Maintains a low instantaneous concentration of the alkyne, favoring the bimolecular cross-coupling over dimerization.[1]Use a syringe pump to add the ethyl propiolate solution to the reaction mixture over several hours. This is particularly useful if copper-free conditions are not feasible.
Reduce Cu(I) Loading Minimizes the catalyst available for the side reaction.Titrate down the amount of CuI used. While typically used at 1-5 mol%, reducing it to the minimum effective amount can help suppress dimerization without stalling the main reaction.
Use a Hydrogen Atmosphere A dilute H₂ atmosphere (e.g., 5% H₂ in N₂ or Ar) has been shown to significantly reduce or eliminate homocoupling.[11][12]This is a more advanced technique requiring appropriate safety measures for handling hydrogen gas. It is thought to keep the catalysts in their reduced, active state.
FAQ Section 3: Purification and Protocol

Question 5: The homocoupling byproduct is difficult to separate from my desired product. What purification strategies are recommended?

Answer: The homocoupled diyne is often less polar than the desired product containing the piperidine ring. This difference in polarity is the basis for effective separation.

Flash Column Chromatography: This is the most common and effective method.[9]

  • Stationary Phase: Standard silica gel (SiO₂).

  • Mobile Phase: Start with a non-polar solvent system (e.g., 100% hexanes or petroleum ether) to elute the non-polar diyne byproduct first. Gradually increase the polarity by adding ethyl acetate (e.g., 5%, 10%, 20% EtOAc in hexanes). The desired product, being more polar due to the piperidine nitrogen, will elute at higher solvent polarity. Monitor fractions carefully by TLC.

Recrystallization: This can be effective if there is a significant solubility difference between the product and the byproduct.[9] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether). This is often a trial-and-error process but can be very efficient for high-purity material if a suitable system is found.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling (Low Homocoupling)

This protocol assumes the use of N-Boc-4-iodopiperidine as the starting material.

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add N-Boc-4-iodopiperidine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.04 eq.).

  • Solvent Addition: Add anhydrous, degassed triethylamine (approx. 0.2 M concentration relative to the halide). Stir the mixture for 15 minutes at room temperature.

  • Alkyne Addition: Add ethyl propiolate (1.2 eq.) dropwise via syringe over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 3-6 hours, or until TLC analysis indicates complete consumption of the starting halide.[2]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in FAQ 5.

Protocol 2: Rigorous Solvent and Reagent Degassing (Freeze-Pump-Thaw)

  • Place the solvent or liquid reagent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.

  • Attach the flask to a Schlenk line. Freeze the liquid completely using a liquid nitrogen bath.

  • Once fully frozen, open the flask to the vacuum manifold for 5-10 minutes to remove gases above the frozen solid.

  • Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solid to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the removal of all dissolved oxygen.

  • After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.

cluster_pd Palladium Catalytic Cycle (Desired Reaction) cluster_cu Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_Add Oxidative Addition Pd0->Pd_Add R¹-X (Piperidine-I) PdII_Aryl Aryl-Pd(II)-X Complex Pd_Add->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)-Alkyne Complex Transmetal->PdII_Both Red_Elim Reductive Elimination PdII_Both->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Desired Product Red_Elim->Product Product R¹-C≡C-R² CuX CuX Cu_Acetylide Cu-C≡C-R² CuX->Cu_Acetylide Alkyne H-C≡C-R² (Ethyl Propiolate) Alkyne->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkyne to Palladium Base Base Base->Cu_Acetylide Deprotonates

Caption: The Sonogashira cross-coupling catalytic cycles.

References

  • StudySmarter. Sonogashira Coupling Reaction Explained. [Link]

  • Lunn, D. J., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. [Link]

  • Gale, P. A., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

  • Li, P., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Glaser Coupling Literature. [Link]

  • Lee, P. H., et al. (2014). Synthesis of Ethyl Arylpropiolates through Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides with In Situ Generated Lithium Tetrakis(ethoxycarbonylethynyl)indates. Synthesis. [Link]

  • Sivan, V. P., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Cacchi, S., et al. (2009). Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. Green Chemistry. [Link]

  • NROER. (2020). Sonogashira Coupling. YouTube. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Glaser coupling. [Link]

  • Sivan, V. P., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Wang, Z., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Chemical Synthesis Database. ethyl 3-(3-vinyl-4-piperidinyl)propanoate. [Link]

  • SynArchive. Eglinton Reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Organic Chemistry Portal. Eglinton Reaction. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. (2016). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • Eglinton Coupling Reaction Overview. ethynylphosphanyl:Eglinton Coupling Of Bis. [Link]

  • Scilit. Preparation of Ethyl Arylpropiolates from Aryl Iodides by Palladium-Catalyzed Cross-Coupling Reaction. [Link]

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Hartmann, M., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • Google Patents.
  • Angene Chemical. Ethyl 3-(Piperidin-4-Yl)Propanoate Hydrochloride(CAS# 473987-06-3 ). [Link]

  • Organic Syntheses. synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone. [Link]

  • Kumar, D., et al. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. PMC. [Link]

  • Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

  • Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Fausett, B. W., et al. (2005). Palladium-Catalyzed Coupling of Thiol Esters with Aryl and Primary and Secondary Alkyl Organoindium Reagents. R Discovery. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 3-(piperidin-4-YL)prop-2-ynoate in Solution

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Ethyl 3-(piperidin-4-yl)prop-2-ynoate. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 3-(piperidin-4-yl)prop-2-ynoate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the unique stability challenges presented by this molecule in solution. Our guidance is grounded in fundamental chemical principles and established analytical practices to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a bifunctional molecule featuring a nucleophilic, basic piperidine ring and an electrophilic alkyne (propiolate) system conjugated to an ethyl ester. This combination of functional groups presents specific stability liabilities that are critical to understand for successful experimental design, particularly in drug discovery and development contexts where piperidine scaffolds are prevalent.[1][2][3] This guide provides a framework for diagnosing and mitigating these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Q1: What are the primary drivers of instability for this compound in solution?

A: The instability of this molecule arises from two main sources:

  • The Piperidine Nitrogen: The secondary amine in the piperidine ring is both basic and nucleophilic. It can act as an internal catalyst for the degradation of other parts of themolecule, or it can react with other molecules of the same compound.

  • The Activated Alkyne: The carbon-carbon triple bond is electron-deficient due to its conjugation with the electron-withdrawing ethyl ester group. This makes it susceptible to attack by nucleophiles.

Q2: What is the best general-purpose solvent for dissolving this compound for short-term experimental use?

A: Anhydrous, aprotic solvents are highly recommended. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices for short-term use. Protic solvents, especially water, methanol, and ethanol, should be used with caution and preferably at low temperatures, as they can facilitate degradation pathways.

Q3: How should I store the compound in its solid form?

A: As a solid, the compound is significantly more stable. For long-term storage, keep it in a tightly sealed container, protected from light and moisture, at a temperature of 2-8°C.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent oxidation.[6]

Q4: Is the compound sensitive to light?

A: While specific photostability data is not published, many complex organic molecules can undergo photodegradation.[6][7] It is a standard best practice to protect solutions from light by using amber vials or covering vessels with aluminum foil, especially during long-duration experiments.[8]

Part 2: In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we provide probable causes, a diagnostic workflow, and recommended solutions.

Issue 1: Rapid loss of parent compound in protic solvents (e.g., Methanol, water, buffered solutions), with a new, more polar peak appearing in HPLC.
  • Probable Cause: You are likely observing the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This reaction can be catalyzed by acid or base. Crucially, the basic piperidine nitrogen on the molecule itself can act as a base catalyst, leading to auto-catalytic degradation. The rate of this degradation is highly dependent on pH and temperature.[7][9]

  • Diagnostic Workflow:

    • Confirm Identity: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The new, more polar peak should have a molecular weight corresponding to the carboxylic acid (a loss of 28 Da from the parent mass, representing the replacement of the ethyl group with a hydrogen).

    • pH Dependence Study: Conduct a short-term stability study at a fixed temperature in buffers of varying pH (e.g., pH 3, 5, 7.4, 9). Monitor the disappearance of the parent compound by HPLC. This will reveal the pH range of greatest instability.

  • Proposed Solutions:

    • If your experiment allows, switch to aprotic solvents like acetonitrile (ACN), THF, or DCM.

    • If an aqueous or protic medium is required, perform the experiment at the lowest feasible temperature to slow the degradation rate.[6]

    • Identify the pH of maximum stability from your diagnostic study and buffer your solution accordingly. For many amine-containing esters, this is often in the mid-acidic range (pH 3-5).[9]

Issue 2: Formation of new peaks in HPLC, particularly a major peak at approximately double the molecular weight of the parent compound.
  • Probable Cause: This strongly suggests dimerization. The most likely mechanism is a Michael-type addition where the nucleophilic piperidine nitrogen of one molecule attacks the electrophilic alkyne of a second molecule. This bimolecular reaction is highly concentration-dependent.

  • Diagnostic Workflow:

    • Confirm Dimer Identity: Use LC-MS to confirm that the new peak has a mass corresponding to two units of the parent compound.

    • Concentration Dependence Study: Prepare solutions at different concentrations (e.g., 10 µM, 100 µM, 1 mM) in the same solvent. Monitor the rate of dimer formation over time. A significantly faster rate at higher concentrations confirms a bimolecular reaction pathway.

  • Proposed Solutions:

    • Work with the most dilute solutions possible for your application to minimize the frequency of intermolecular collisions.

    • Avoid basic conditions. Deprotonation of the piperidine nitrogen would increase its nucleophilicity, accelerating the dimerization rate. If pH control is needed, a slightly acidic environment (pH < 7) will keep the piperidine protonated and less reactive.

Issue 3: Compound appears unstable even in a recommended aprotic solvent like ACN.
  • Probable Cause: The presence of trace amounts of water or other reactive impurities in the solvent. Commercial solvents, even of high purity, can absorb atmospheric moisture.[6] Trace impurities can be sufficient to initiate degradation over time.

  • Diagnostic Workflow:

    • Use Anhydrous Solvent: Repeat a small-scale stability test comparing your current solvent with a freshly opened bottle of anhydrous-grade solvent or solvent dried over molecular sieves.

    • Control Experiment: Prepare a solution and store it under an inert atmosphere (e.g., in a sealed vial purged with argon) and compare its stability to a sample stored in a standard vial exposed to air.

  • Proposed Solutions:

    • For sensitive experiments, use freshly opened bottles of anhydrous solvents.

    • Prepare stock solutions fresh and use them immediately. Avoid long-term storage of the compound in any solution.[4]

    • If solutions must be stored, even for a short period, store them frozen (-20°C or -80°C) and under an inert atmosphere to minimize degradation from both residual water and oxygen.[5]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Rapid pH Stability Screening

This protocol provides a framework for determining the optimal pH range for your compound in aqueous solutions.

  • Prepare Buffers: Prepare a set of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7.4, borate for pH 9) at a working concentration (e.g., 50 mM).

  • Prepare Stock Solution: Create a concentrated stock solution of Ethyl 3-(piperidin-4-yl)prop-2-ynoate in anhydrous ACN or DMSO (e.g., 10 mM).

  • Initiate Experiment: Spike the stock solution into each buffer to a final concentration of 100 µM. Ensure the organic solvent concentration is low (<1%) to minimize its effect.

  • Time Points: Immediately take a T=0 sample from each solution and inject it onto the HPLC. Store the solutions at a controlled temperature (e.g., 25°C).

  • Analysis: Collect samples at subsequent time points (e.g., 1, 4, 8, 24 hours). Quantify the peak area of the parent compound at each time point.

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH.

pHBuffer System% Remaining after 8h at 25°CPrimary Degradant Identified (via LC-MS)
3.0Citrate>95%Not Detected
5.0Citrate>90%Carboxylic Acid
7.4Phosphate~60%Carboxylic Acid, Dimer
9.0Borate<20%Carboxylic Acid, Dimer, other impurities
Protocol 2: Solvent Compatibility Assessment

This protocol helps identify the most stable solvent system for your compound.

  • Select Solvents: Choose a range of common laboratory solvents (e.g., DCM, THF, ACN, DMSO, Methanol, Water). Use anhydrous grade where possible.

  • Prepare Solutions: Prepare a solution of your compound in each solvent at a fixed concentration (e.g., 1 mg/mL).

  • Time Points: Analyze a T=0 sample for each solution by HPLC to establish an initial purity baseline.

  • Incubation: Store the solutions under identical conditions (e.g., room temperature, protected from light).

  • Analysis: Re-analyze the samples at set time points (e.g., 24, 48, 72 hours).

  • Data Evaluation: Compare the purity of the compound in each solvent over time to identify the solvent in which it is most stable.

SolventTypePolarityPurity after 48h at 25°CObservations
DichloromethaneAproticNon-polar>99%Recommended
TetrahydrofuranAproticPolar>98%Suitable Alternative
AcetonitrileAproticPolar~95%Minor degradation observed
DMSOAproticPolar~92%Use fresh; may contain water
MethanolProticPolar<70%Significant hydrolysis
WaterProticPolar<50%Not recommended for storage

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the key chemical pathways and decision-making processes discussed in this guide.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_dimerization Dimerization Parent Ethyl 3-(piperidin-4-yl)prop-2-ynoate Acid Carboxylic Acid Degradant Parent->Acid H₂O / OH⁻ or H⁺ (Self-Catalyzed) Dimer Dimer Adduct Parent->Dimer Intermolecular Michael Addition

Caption: Key degradation pathways for Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

G start Instability Observed (e.g., HPLC purity loss) check_solvent Is solvent protic? (MeOH, H₂O) start->check_solvent check_conc Is concentration high? check_solvent->check_conc No hydrolysis Probable Cause: Ester Hydrolysis check_solvent->hydrolysis Yes check_purity Is solvent anhydrous? check_conc->check_purity No dimer Probable Cause: Dimerization check_conc->dimer Yes trace_water Probable Cause: Trace Water/Impurities check_purity->trace_water No solution1 Solution: Switch to aprotic solvent or run at low temp. hydrolysis->solution1 solution2 solution2 dimer->solution2 solution3 Solution: Use fresh anhydrous solvent. Store under inert gas. trace_water->solution3

Caption: Troubleshooting workflow for diagnosing stability issues.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Gaudreault, F., et al. (n.d.). An evaluation of the cold-temperature stability of two propofol formulations. Cambridge Media Journals. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | CAS#:26377-17-3. Retrieved from [Link]

  • Gaudreault, F., et al. (n.d.). An evaluation of the cold-temperature stability of two propofol formulations. Cambridge Media Journals. Retrieved from [Link]

  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 11 Alkynes.
  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 2). internal alkyne stability to strong alkali. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical stability of the aqueous clobetasol propionate solution. Retrieved from [Link]

  • Shakil, S., et al. (n.d.). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. PMC. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry.
  • Semantic Scholar. (2024, February 1). Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Retrieved from [Link]

  • MDPI. (2024, June 21). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Retrieved from [Link]

  • Wang, T.-T., & Iou, Q.-L. (2002). The solvent effect and the structural effect of halides on the quaternization Et3N+RX→Et3RNX. Chemical Engineering Journal.

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-(piperidin-4-YL)prop-2-ynoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of Ethyl 3-(piperidin-4-YL)prop-2-ynoate. The synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and optimization of Ethyl 3-(piperidin-4-YL)prop-2-ynoate. The synthesis of this and related ynones, which are valuable building blocks in organic synthesis, often relies on the Sonogashira cross-coupling reaction.[1][2][3] This document addresses common experimental challenges through a troubleshooting guide and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to help you quickly diagnose and resolve experimental hurdles.

Question 1: My reaction shows little to no formation of the desired product. What are the most critical initial checks?

When a Sonogashira reaction fails to initiate, a systematic check of the core components is the most effective approach.[4]

  • Catalyst Integrity : The palladium catalyst and, if used, the copper(I) co-catalyst are the primary suspects. Palladium(0) complexes like Pd(PPh₃)₄ are sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but still require proper storage.[5] Copper(I) salts can oxidize over time. Solution : Use a fresh batch of catalysts or one that has been stored correctly under an inert atmosphere.[4][5]

  • Anaerobic and Anhydrous Conditions : Oxygen can lead to the decomposition of the palladium catalyst (forming palladium black) and promotes the highly undesirable homocoupling of the alkyne (Glaser-Hay coupling).[1][4][5] Solution : Ensure all solvents and the amine base are anhydrous and have been thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) prior to use.[4][6] The reaction should be run under a positive pressure of an inert gas.[1]

  • Reagent Purity : Impurities in your starting materials (the piperidine-derived halide and ethyl propiolate) can act as catalyst poisons. Solution : Purify the starting materials if their quality is uncertain.[5]

Question 2: I'm observing a significant amount of a dimeric byproduct from my alkyne starting material. How can I prevent this?

This byproduct is the result of Glaser-Hay homocoupling, a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[1][7][8]

  • Minimize Oxygen : The most critical step is to maintain a strictly inert atmosphere throughout the reaction.[1][4] Elangovan et al. demonstrated that conducting the reaction under a hydrogen, nitrogen, or argon atmosphere can reduce alkyne self-coupling to as low as 2%.[1]

  • Reduce Copper Concentration : High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway. Solution : Reduce the loading of the copper(I) salt to the minimum effective amount (e.g., 1-5 mol%).[4]

  • Control Alkyne Concentration : Keeping the instantaneous concentration of the terminal alkyne low can disfavor the bimolecular homocoupling reaction. Solution : Add the alkyne substrate slowly to the reaction mixture using a syringe pump.[4]

  • Consider a Copper-Free Protocol : To completely avoid Glaser coupling, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5][7] These reactions may require different ligands or conditions to proceed efficiently but eliminate the primary cause of this side reaction.[5]

Question 3: My reaction starts but stalls before the starting material is fully consumed, and a black precipitate has formed. What is happening?

The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition and precipitation of the active Pd(0) catalyst.[5]

  • Cause : This is typically caused by oxygen, impurities in the reagents or solvent, or an inappropriate choice of solvent or temperature.[5] Some anecdotal evidence suggests that THF may promote the formation of palladium black.[5][9]

  • Solution :

    • Improve Inert Atmosphere : Re-evaluate and enhance your degassing and inert gas techniques.[4]

    • Purify Reagents : Ensure high purity of all substrates, solvents, and the base. Distilling the amine base can sometimes resolve failures.[9]

    • Ligand Choice : For less reactive starting materials (e.g., aryl chlorides or bromides), using more electron-rich and bulky phosphine ligands (such as XPhos or dppf) can stabilize the palladium center and promote the desired reaction over decomposition.[4][7]

    • Solvent Screen : If using THF, consider switching to other common Sonogashira solvents like DMF, acetonitrile, or using the amine base (e.g., triethylamine) as the solvent.[6][9][10]

Frequently Asked Questions (FAQs)

Question 1: What is the most common and efficient synthetic route to Ethyl 3-(piperidin-4-YL)prop-2-ynoate?

The most direct and widely employed method is the Sonogashira cross-coupling reaction.[1] This involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[7][11] For this specific target, the reaction would typically couple an N-protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) with ethyl propiolate. The choice of halide is important; reactivity follows the trend I > OTf > Br > Cl.[5] Iodides are the most reactive and often allow for milder reaction conditions.[5][11]

Question 2: What are the distinct roles of the palladium catalyst, copper co-catalyst, and amine base in the Sonogashira reaction?

The Sonogashira reaction proceeds via a synergistic dual catalytic cycle.

  • Palladium Catalyst : The active Pd(0) species undergoes oxidative addition with the piperidine halide. This is often the rate-limiting step.[6][11]

  • Copper(I) Co-catalyst : The copper(I) salt reacts with the terminal alkyne (ethyl propiolate) in the presence of the base to form a copper acetylide intermediate.[12]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.[11]

  • Amine Base (e.g., Triethylamine, Diisopropylamine): The base serves two crucial functions: it deprotonates the terminal alkyne, making it nucleophilic enough to react with the copper(I) salt, and it neutralizes the hydrogen halide (e.g., HI, HBr) formed during the reaction.[5][11]

  • Reductive Elimination : The palladium complex undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]

Question 3: How should I select the optimal solvent for this reaction?

Solvent choice can significantly impact reaction rate and yield by influencing the solubility of reagents and the stability of catalytic intermediates.[8]

  • Amine Bases : Often, an excess of the liquid amine base, such as triethylamine or diisopropylamine, can serve as both the base and the solvent.[9][12]

  • Aprotic Solvents : Dipolar aprotic solvents like DMF are excellent choices as they dissolve a wide range of organic compounds and inorganic salts and can enhance reaction rates.[8]

  • Other Options : Toluene, acetonitrile, and dioxane are also frequently used, sometimes in combination with the amine base.[6][10] The optimal solvent may need to be determined empirically for your specific substrate combination.

Optimization of Reaction Parameters

The following table summarizes key parameters and their typical effects on the outcome of the Sonogashira coupling, providing a starting point for optimization.

ParameterOptionsTypical Range/ValueEffect on Reaction & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.5 - 5 mol%PdCl₂(PPh₃)₂ is more air-stable.[7] Higher loading may be needed for less reactive halides.[9]
Copper(I) Co-catalyst CuI1 - 10 mol%Essential for the classic Sonogashira cycle. Higher amounts can increase homocoupling.[4] Can be omitted in "copper-free" protocols.[5]
Ligand PPh₃, dppf, XPhos1-2 eq. per PdPPh₃ is standard. Bulky, electron-rich ligands like dppf can improve yields for challenging substrates (e.g., bromides).[4][6]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2 - 10 equivalents or as solventMust be anhydrous. Required to deprotonate the alkyne and neutralize acid byproduct.[5] DIPA can be effective for stubborn reactions.[6]
Solvent Et₃N, DMF, Toluene, Acetonitrile-Must be anhydrous and degassed.[4] DMF and Et₃N are common and effective choices.[8][9] Avoid THF if palladium black is an issue.[9]
Temperature Room Temperature to 100 °C-Iodides often react at room temperature.[5] Bromides and chlorides typically require heating (e.g., 60-100 °C).[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

Sonogashira_Troubleshooting start Reaction Start: Low or No Product Yield check_catalyst 1. Verify Catalyst & Reagent Integrity - Use fresh Pd/Cu catalysts - Ensure anhydrous/anaerobic conditions - Check starting material purity start->check_catalyst observe_precipitate 2. Is a Black Precipitate (Pd Black) Observed? check_catalyst->observe_precipitate precipitate_yes YES: Catalyst Decomposition observe_precipitate->precipitate_yes Yes precipitate_no NO observe_precipitate->precipitate_no No precipitate_solution Solution: - Improve degassing (F-P-T) - Purify reagents/solvents - Consider alternative solvent (not THF) - Use more robust ligand precipitate_yes->precipitate_solution check_byproduct 3. What is the Major Byproduct? precipitate_no->check_byproduct byproduct_homocoupling Alkyne Dimer (Glaser Coupling) check_byproduct->byproduct_homocoupling Dimer byproduct_sm Mainly Starting Material check_byproduct->byproduct_sm Starting Material homocoupling_solution Solution: - Ensure strict inert atmosphere - Reduce Cu(I) loading - Add alkyne slowly - Switch to copper-free protocol byproduct_homocoupling->homocoupling_solution sm_solution Solution: - Increase reaction temperature - Use more reactive halide (I > Br > Cl) - Screen more effective ligands (e.g., dppf) - Increase reaction time byproduct_sm->sm_solution

Caption: A decision-tree workflow for troubleshooting Sonogashira coupling reactions.

Optimized Experimental Protocol

This protocol describes a robust, copper-free Sonogashira coupling for the synthesis of N-Boc-protected Ethyl 3-(piperidin-4-YL)prop-2-ynoate, designed to minimize common side reactions.

Materials:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Ethyl propiolate (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Diisopropylamine (DIPA) (Anhydrous, degassed)

  • Toluene (Anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopiperidine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.02 equiv).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.2 M solution) and anhydrous, degassed diisopropylamine (3.0 equiv) via syringe.[4]

  • Alkyne Addition : Add ethyl propiolate (1.2 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction Execution : Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on substrate reactivity.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove catalyst residues.[4]

  • Extraction : Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Juhász, M., et al. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • (2025, February 16). Sonogashira Coupling. eFan's Blog.
  • (2015, February 24).
  • (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Reddit.
  • (2020, August 7). Sonogashira troubleshooting help needed. Reddit.
  • (2015, February 24).
  • (2015, August 10). Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions.
  • (2020, July 25). Sonogashira Coupling. YouTube.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

Welcome to the technical support resource for the synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for managing common impurities encountered during the synthesis of this key pharmaceutical intermediate. Our focus is on providing scientifically-grounded, actionable solutions to ensure the purity and quality of your final compound.

Introduction: A Plausible Synthetic Route and Its Challenges

The synthesis of Ethyl 3-(piperidin-4-YL)prop-2-ynoate, while not extensively documented in public literature, can be logically approached via a Sonogashira cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction typically involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

A likely synthetic strategy would involve the coupling of a protected 4-ethynylpiperidine derivative with an ethyl propiolate equivalent or a related halide. For the purpose of this guide, we will consider the following representative reaction scheme:

Synthetic_Scheme cluster_reactants Reactants cluster_product Intermediate & Final Product Reactant1 N-Boc-4-ethynylpiperidine Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DMF) Reactant2 Ethyl 3-bromo-2-propynoate Reactant2->Catalyst Intermediate Ethyl 3-(N-Boc-piperidin-4-yl)prop-2-ynoate Deprotection Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Product Ethyl 3-(piperidin-4-yl)prop-2-ynoate Catalyst->Intermediate Sonogashira Coupling Deprotection->Product

Caption: Plausible two-step synthesis of the target molecule.

While robust, the Sonogashira coupling is sensitive to various parameters, and several side reactions can lead to a range of impurities that complicate purification and compromise final product quality. This guide will address these challenges in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in this synthesis?

A1: Impurities can be broadly categorized into three groups[5][6]:

  • Organic Impurities: These arise from the reaction itself and include unreacted starting materials, by-products from side reactions (e.g., alkyne homocoupling), and degradation products.[6][7]

  • Inorganic Impurities: These are non-carbon-based substances, primarily residual catalysts like palladium and copper, as well as inorganic salts formed from the base used in the reaction.[]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., THF, DMF, ethyl acetate) that are not completely removed during workup and drying.[]

Q2: My reaction mixture turned black. What does this mean and is the reaction salvageable?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[9][10] This renders the catalyst inactive and typically halts the reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures.[9] The reaction is unlikely to proceed to completion once significant palladium black has formed. The best course of action is to stop the reaction and optimize the conditions for a new attempt, focusing on rigorous degassing of solvents and use of high-purity reagents.

Q3: I'm seeing a significant by-product with a mass double that of my alkyne starting material. What is it and how can I prevent it?

A3: This is a classic sign of alkyne homocoupling, often referred to as Glaser coupling.[2][11] It is the most common side reaction in Sonogashira couplings and results from the oxidative dimerization of the terminal alkyne. This is particularly problematic when a copper(I) co-catalyst is used in the presence of oxygen.[1][9] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[9] Other strategies include reducing the copper catalyst loading, slow addition of the alkyne to the reaction mixture, or switching to a copper-free Sonogashira protocol.[9][10][12]

Troubleshooting Guide: Specific Impurity Issues

Issue 1: Presence of Alkyne Homocoupling Dimer (Glaser Coupling)

Observation: A significant peak is observed in HPLC or GC-MS analysis corresponding to the dimer of the N-Boc-4-ethynylpiperidine starting material. This impurity can be difficult to separate from the desired product due to similar polarities.

Causality: The Glaser coupling mechanism is initiated by the oxidation of the copper(I) acetylide intermediate, which is formed from the terminal alkyne, base, and Cu(I) salt. In the presence of an oxidant (typically O₂), this intermediate dimerizes.

Glaser_Coupling Alkyne R-C≡C-H (N-Boc-4-ethynylpiperidine) Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Formation of Copper Acetylide Dimer R-C≡C-C≡C-R (Homocoupled Dimer) Cu_Acetylide->Dimer Oxidative Dimerization Base_Cu Base, CuI Base_Cu->Alkyne Oxidant O₂ (Oxidant) Oxidant->Cu_Acetylide

Caption: Simplified mechanism of Glaser-Hay homocoupling.

Troubleshooting Protocol:

  • Atmosphere Control (Prevention):

    • Degassing: Before starting the reaction, thoroughly degas all solvents and the amine base. The "freeze-pump-thaw" method (three cycles) is highly effective. For less sensitive reactions, sparging with argon or nitrogen for 30-60 minutes may be sufficient.[9]

    • Inert Headspace: Ensure the reaction is conducted in a flask equipped with a balloon or a positive pressure inlet of high-purity inert gas (argon is preferred over nitrogen for its higher density).

  • Reagent and Catalyst Modification (Optimization):

    • Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the homocoupling pathway.[9] Titrate down the CuI loading to the minimum effective level (e.g., start at 1-2 mol% and reduce if possible).

    • Slow Addition: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction over homocoupling.[9]

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[2][10] These methods may require different ligands (e.g., bulky, electron-rich phosphines) or higher temperatures but completely eliminate the primary pathway for Glaser coupling.[12][13]

Data Summary: Strategies to Minimize Homocoupling

StrategyPrincipleTypical ImplementationEfficacy
Inert Atmosphere Prevents oxidation of Cu(I) acetylideFreeze-pump-thaw cycles; maintain positive Ar/N₂ pressureHigh
Reduce Cu(I) Load Lowers concentration of active homocoupling catalystDecrease CuI from 5 mol% to 1-2 mol%Moderate
Slow Alkyne Addition Minimizes instantaneous alkyne concentrationSyringe pump addition over 2-4 hoursModerate-High
Copper-Free Protocol Eliminates the Glaser coupling pathwayUse specific Pd catalysts/ligands without CuIVery High
Issue 2: Residual Metals (Palladium & Copper)

Observation: Inductively Coupled Plasma (ICP) analysis or Atomic Absorption Spectroscopy (AAS) of the final product shows levels of palladium and/or copper that exceed regulatory limits (typically in the ppm range for APIs).[]

Causality: The palladium and copper catalysts, while used in small amounts, can coordinate with the nitrogen atom of the piperidine ring or other functional groups in the product molecule. This forms stable complexes that are difficult to remove through standard crystallization or silica gel chromatography.

Troubleshooting Protocol:

  • Diagnosis:

    • Quantify the metal content using ICP-MS or ICP-OES for accurate, low-level detection.

  • Purification and Removal:

    • Metal Scavengers: After the reaction is complete and the solvent has been removed, re-dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate) and treat it with a metal scavenger. These are typically functionalized silica gels or polymers with thiol, amine, or other metal-chelating groups. Stir the slurry for several hours at room temperature or with gentle heating, then filter off the scavenger.

    • Activated Carbon Treatment: Treatment with activated carbon can also be effective. The high surface area and porous structure of carbon can adsorb residual metal complexes. Use a high-purity, low-metal grade of carbon.

    • Aqueous Washes with Chelating Agents: During the aqueous workup, include washes with a dilute solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a solution of ammonium chloride to help extract copper salts.

Experimental Protocol: Metal Scavenging

  • Following the completion of the reaction, concentrate the reaction mixture in vacuo.

  • Re-dissolve the crude residue in a generous volume of a solvent in which the product is soluble but the scavenger is not (e.g., Toluene, Dichloromethane).

  • Add the selected metal scavenger (e.g., a thiol-functionalized silica gel) at a loading of 5-10 times the molar equivalent of the residual metal.

  • Stir the resulting slurry at room temperature for 12-24 hours. Monitor the removal by taking small aliquots, filtering, and analyzing via ICP-MS.

  • Once complete, filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent.

  • Combine the filtrates and concentrate in vacuo to yield the purified product.

Issue 3: Incomplete Reaction and Starting Material Carry-over

Observation: TLC or HPLC analysis shows the presence of significant amounts of unreacted N-Boc-4-ethynylpiperidine and/or ethyl 3-bromo-2-propynoate.

Causality: This issue points to low reactivity or catalyst deactivation. The reactivity of the halide component in a Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[10] Aryl/vinyl bromides often require more forcing conditions than iodides.[10][14]

Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Catalyst Catalyst Integrity Check: - Fresh Pd & Cu catalysts? - Stored under inert gas? Start->Check_Catalyst Check_Conditions Reaction Conditions Check: - Solvents/base anhydrous & degassed? - Temperature appropriate for bromide? Start->Check_Conditions Check_Reagents Reagent Purity Check: - Starting materials pure? - Free of catalyst poisons? Start->Check_Reagents Change_Ligand Use More Active Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand If standard ligand fails Optimize_Temp Increase Temperature (e.g., 60-80 °C for bromides) Check_Conditions->Optimize_Temp If temp is low Purify_Reagents Purify Starting Materials (Recrystallization, Distillation) Check_Reagents->Purify_Reagents If impurities detected

Caption: Decision tree for troubleshooting an incomplete reaction.

Troubleshooting Protocol:

  • Verify Catalyst Activity:

    • Copper(I) iodide can oxidize over time. Use a fresh bottle of high-purity CuI.[10]

  • Optimize Reaction Conditions:

    • Temperature: While couplings with iodides can often proceed at room temperature, bromo-alkynes typically require heating.[10] Try increasing the reaction temperature incrementally (e.g., to 60 °C or 80 °C).[14]

    • Solvent and Base: Ensure the solvent (e.g., THF, DMF) and amine base (e.g., TEA, DIPEA) are strictly anhydrous and have been thoroughly degassed. Water and oxygen can deactivate the catalyst.[9]

    • Ligand Choice: For less reactive halides, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., dppf, XPhos) which can promote the rate-limiting oxidative addition step.[9][13]

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • BOC Sciences. Impurity Profiling in APIs. BOC Sciences.
  • BenchChem Technical Support Team. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Hughes, R. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace.
  • Senieer. Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer.
  • Shroder, M. The Sonogashira Coupling.
  • Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • SynArchive. Sonogashira Coupling.
  • University of Liverpool. (2025, August 9). Coupling to alkynes: the Sonogashira reaction.
  • Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Shaikh, T., Patole, S., & Gosar, A. (2019, July 30).
  • Landge, A.K., et al. (2013, December 15). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.

Sources

Optimization

Troubleshooting failed Ethyl 3-(piperidin-4-YL)prop-2-ynoate reactions

Executive Summary You are likely encountering difficulties because Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a "Janus" molecule containing two mutually reactive functional groups: a nucleophilic secondary amine (piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties because Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a "Janus" molecule containing two mutually reactive functional groups: a nucleophilic secondary amine (piperidine) and a highly electrophilic Michael acceptor (conjugated alkynyl ester).

If synthesized or handled as a free base, the piperidine nitrogen will attack the


-carbon of the alkyne in an intermolecular Michael addition, leading to rapid polymerization (black tar formation) or dimerization.

The Golden Rule: This molecule must exist in one of two states:

  • N-Protected: (e.g., N-Boc, N-Cbz) during the synthesis of the alkyne core.

  • Salt Form: (e.g., Hydrochloride or Trifluoroacetate) if the protecting group is removed.

Part 1: The Diagnostic Flowchart

Before altering your chemistry, trace your failure mode through this logic gate. This diagram isolates the most common "silent killers" of this specific reaction.

TroubleshootingLogic Start Start: Reaction Failed Q1 Is the Piperidine Nitrogen Protected (e.g., Boc, Cbz)? Start->Q1 Fail_Polymer CRITICAL FAILURE Self-Polymerization (Michael Addition) Action: Use N-Boc-4-ethynylpiperidine Q1->Fail_Polymer No (Free Amine) Q2 Which Synthesis Method? Q1->Q2 Yes Method_Lith Lithiation (n-BuLi + ClCO2Et) Q2->Method_Lith Method_Sono Sonogashira Coupling Q2->Method_Sono Q3_Lith Issue: Low Yield / SM Recovery? Method_Lith->Q3_Lith Q3_Sono Issue: Homocoupling (Glaser)? Method_Sono->Q3_Sono Sol_Lith_Temp Diagnosis: Incomplete Deprotonation Action: Ensure -78°C; Titrate n-BuLi Q3_Lith->Sol_Lith_Temp Yes Sol_Lith_Quench Diagnosis: Hydrolysis Action: Quench with NH4Cl (aq) cold Q3_Lith->Sol_Lith_Quench No (Product decomposes) Sol_Sono Diagnosis: O2 Leak / Catalyst Poisoning Action: Degas solvents (Freeze-Pump-Thaw) Q3_Sono->Sol_Sono Yes (Blue/Green hue)

Caption: Diagnostic logic for isolating failure modes in alkynyl ester synthesis. Blue nodes indicate decision points; Green nodes indicate remedial actions.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Michael Addition (Self-Polymerization). Mechanism: The pKa of the conjugate acid of piperidine is ~11. The


-carbon of an alkynyl ester is highly electrophilic. If you attempt to synthesize the free amine directly, or if you deprotect the amine in basic conditions, the nitrogen lone pair attacks the alkyne.
Remedial Action: 
  • Synthesis: Perform the reaction on N-Boc-4-ethynylpiperidine .

  • Deprotection: If you need the free amine, deprotect using 4M HCl in Dioxane and isolate the product as the Hydrochloride salt by filtration. Do not neutralize the salt to the free base.

Issue 2: "I recovered starting material (Terminal Alkyne) after treating with n-BuLi and Ethyl Chloroformate."

Diagnosis: Failed Lithiation or "Wet" Electrophile. Technical Insight: The pKa of a terminal alkyne is ~25.[1][2] n-BuLi is strong enough to deprotonate it, but if your THF contains moisture (>50 ppm), the n-BuLi is quenched before it reacts with the alkyne. Alternatively, if the Ethyl Chloroformate contains HCl (common in old bottles), it will quench the lithium acetylide immediately. Remedial Action:

  • Distill Ethyl Chloroformate from

    
     or buy a fresh bottle (Sure/Seal™).
    
  • Ensure reaction temperature is -78°C during n-BuLi addition to prevent attack on the Boc carbamate (though less common, n-BuLi can attack the Boc group at higher temps).

Issue 3: "I see a 'dimer' impurity in my Sonogashira reaction."

Diagnosis: Glaser Homocoupling. Mechanism: In the presence of Copper(I) and Oxygen, two terminal alkynes couple to form a diyne (


).
Remedial Action: 
  • Degas solvents rigorously. Sparging with Argon is often insufficient for sensitive alkynes; use Freeze-Pump-Thaw cycles (3x).

  • Switch to a Copper-free variant if possible, or keep the CuI loading <2 mol%.

Part 3: The Validated Protocol (Lithiation Route)

This protocol is designed for N-Boc-4-ethynylpiperidine . This is the most robust route as it avoids transition metal impurities.

Reagents Table
ReagentEquiv.RoleCritical Parameter
N-Boc-4-ethynylpiperidine 1.0SubstrateDry (azeotrope w/ toluene if unsure)
n-Butyllithium (2.5M) 1.1BaseTitrate before use. Add slowly.
Ethyl Chloroformate 1.2ElectrophileMust be acid-free. Distill if yellow.
THF (Anhydrous) [0.2 M]SolventInhibitor-free, <50 ppm H2O.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add N-Boc-4-ethynylpiperidine (1.0 equiv) and anhydrous THF. Cool to -78°C (Dry Ice/Acetone bath).

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes.

    • Checkpoint: The solution may turn slight yellow. Stir at -78°C for 45 minutes to ensure complete formation of the Lithium Acetylide species.

  • Carboxylation: Add Ethyl Chloroformate (1.2 equiv) dropwise.

    • Note: A white precipitate (LiCl) may form.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C only . Do not reflux.

  • Quench: Quench with saturated aqueous

    
     while the flask is still in an ice bath.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[3][4]
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc). The product is stable on silica.

Pathway Visualization

SynthesisPathway SM N-Boc-4-ethynylpiperidine (Terminal Alkyne) Inter Lithium Acetylide (Intermediate @ -78°C) SM->Inter Deprotonation Prod_Boc Boc-Protected Ester (Stable Intermediate) Inter->Prod_Boc Acylation Final_Salt Target Product (HCl Salt) Ethyl 3-(piperidin-4-yl)prop-2-ynoate HCl Prod_Boc->Final_Salt Deprotection Step1 1. n-BuLi, THF, -78°C Step2 2. Cl-CO2Et Step3 3. 4M HCl / Dioxane

Caption: Validated synthetic pathway via lithiation-carboxylation. Note the final salt formation step is critical for stability.

References

  • Synthesis of Alkynyl Esters via Lithiation

    • Midland, M. M. (1975). Preparation of Acetylenic Esters via the Reaction of Lithium Acetylides with Ethyl Chloroformate. Journal of Organic Chemistry, 40(15), 2250–2252.
  • Michael Addition of Amines to Propiolates (Instability Context)

    • Yadav, J. S., et al. (2007). Conjugate addition of amines to acetylenic esters and ketones.[5] Tetrahedron Letters, 48(26), 4465-4467.

  • Synthesis of 4-Ethynylpiperidine Precursors (Corey-Fuchs)

    • PubChem Compound Summary for tert-Butyl 4-ethynylpiperidine-1-carboxyl

Sources

Troubleshooting

Recrystallization techniques for Ethyl 3-(piperidin-4-YL)prop-2-ynoate

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(piperidin-4-yl)prop-2-ynoate (CAS: 1026558-28-0). As a Senior Application Scientist, I have designed this guide to move beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(piperidin-4-yl)prop-2-ynoate (CAS: 1026558-28-0).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Successful crystallization requires a fundamental understanding of the molecule's thermodynamic behavior. Ethyl 3-(piperidin-4-yl)prop-2-ynoate presents a unique triad of structural challenges: a basic, hydrophilic secondary amine (piperidine ring); a rigid, reactive alkyne; and a hydrophobic ethyl ester. This combination frequently leads to competing solubilities, auto-catalyzed degradation, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Below, you will find causality-driven troubleshooting guides, data matrices, and self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My product consistently "oils out" as a sticky syrup at the bottom of the flask instead of forming crystals. Why does this happen, and how do I fix it? The Causality: Oiling out occurs when the solution undergoes Liquid-Liquid Phase Separation (LLPS) before reaching the nucleation point for crystallization. This happens when the cooling trajectory crosses the binodal demixing curve rather than the solubility curve. Piperidine ethyl esters are notoriously prone to this, especially when trace impurities are present, as impurities significantly widen the demixing region and elevate the LLPS temperature[1], [2]. The Solution:

  • Adjust the Concentration: The solution is likely supersaturated. Reheat the mixture until the oil dissolves completely, then add 10-20% more of the primary solvent (e.g., Ethyl Acetate) to lower the concentration profile below the demixing curve [1].

  • Alter the Cooling Ramp: Crash-cooling in an ice bath forces the system into LLPS. Cool the solution ambiently at a rate of ~0.1°C/min.

  • Seed the Metastable Zone: Introduce a seed crystal precisely when the solution reaches its cloud point to bypass LLPS and force nucleation.

Q2: I recovered my crystals, but NMR shows a significant loss of the ethyl ester, replaced by a carboxylic acid peak. What caused this degradation? The Causality: You have experienced auto-catalyzed ester hydrolysis. The piperidine ring contains a secondary amine, which acts as an internal base. If your recrystallization solvent contains trace water (e.g., using 95% Ethanol instead of absolute) and is subjected to prolonged heating, the basic nitrogen facilitates the nucleophilic attack of water on the ethyl ester, cleaving it into the corresponding acid. The Solution: Strictly avoid aqueous solvent mixtures and prolonged refluxing. Use anhydrous solvents (e.g., anhydrous EtOAc/Heptane) and limit heating to the minimum time required for dissolution.

Q3: The yield of my free-base crystallization is unacceptably low (<30%). How can I improve recovery? The Causality: The molecule possesses a "schizophrenic" solubility profile. The piperidine moiety is highly soluble in polar protic solvents (alcohols), while the ethyl ester and alkyne drive solubility in non-polar organics. Finding a single solvent with a steep temperature-solubility gradient is difficult. The Solution: Transition to an anti-solvent crystallization system, or convert the free base into a hydrochloride (HCl) salt. The piperidine nitrogen readily forms a carbonate or hydrochloride salt, which drastically alters its lattice energy, making it highly crystalline and easily recoverable from organic solvents [3].

Part 2: Solvent Selection Matrix

To optimize your workflow, consult the following quantitative and qualitative data matrix for solvent selection.

Primary SolventAnti-SolventTarget FormExpected YieldRisk Profile & Causality
Ethyl Acetate HeptaneFree Base65 - 75%Moderate: High risk of oiling out if Heptane is added too rapidly.
Isopropanol NoneFree Base40 - 50%High: Poor recovery due to high baseline solubility of the amine.
Diethyl Ether HCl (in Dioxane)HCl Salt> 90%Low: Instantaneous precipitation; bypasses LLPS entirely.
Ethanol (Abs) WaterFree BaseVariableCritical: High risk of base-catalyzed ester hydrolysis upon heating.

Part 3: Diagnostic Workflows

Workflow 1: Overcoming "Oiling Out" (LLPS)

When your product separates as an oil, follow this logical decision tree to rescue the batch.

G Start Product Oils Out During Cooling CheckTemp Is the oiling temp > melting point? Start->CheckTemp Reheat Reheat until homogeneous CheckTemp->Reheat Yes (LLPS) CheckImpurity Check for diastereomeric or reaction impurities CheckTemp->CheckImpurity No (Impurity driven) AddSolvent Add 10-20% more primary solvent Reheat->AddSolvent CoolSlow Cool slowly (0.1°C/min) & Seed at metastable zone AddSolvent->CoolSlow PrePurify Pre-purify via silica plug or salt formation CheckImpurity->PrePurify PrePurify->Reheat

Caption: Decision-making workflow for diagnosing and resolving Liquid-Liquid Phase Separation.

Workflow 2: Free Base vs. Salt Crystallization

Choosing the correct chemical form is critical for yield and stability.

G Crude Crude Ethyl 3-(piperidin-4-yl) prop-2-ynoate Decision Target Form? Crude->Decision FreeBase Free Base (Prone to oiling) Decision->FreeBase HClSalt HCl Salt (Highly crystalline) Decision->HClSalt SolventFB Dissolve in EtOAc Add Heptane (Anti-solvent) FreeBase->SolventFB SolventSalt Dissolve in Et2O/DCM Add 1 eq HCl in Dioxane HClSalt->SolventSalt CrystFB Cool to 4°C Filter SolventFB->CrystFB CrystSalt Filter precipitate Recrystallize (EtOH/Et2O) SolventSalt->CrystSalt

Caption: Comparative workflow for isolating the free base versus the hydrochloride salt.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization of the Free Base

This protocol is designed to prevent thermal degradation of the alkyne and avoid ester hydrolysis.

  • Dissolution: Place 1.0 g of crude Ethyl 3-(piperidin-4-yl)prop-2-ynoate in a dry 50 mL Erlenmeyer flask. Add a minimal amount (approx. 3-5 mL) of anhydrous Ethyl Acetate (EtOAc).

  • Gentle Heating: Warm the flask in a water bath at 45°C (do not exceed 50°C to protect the alkyne) while swirling until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove from heat. Dropwise, add anhydrous Heptane while stirring vigorously. Stop adding Heptane the exact moment the solution becomes faintly turbid (cloud point).

  • Clarification & Seeding: Add 1-2 drops of EtOAc to clear the turbidity. Add a single seed crystal of pure product.

  • Controlled Cooling: Insulate the flask (e.g., wrap in a towel or place in a room-temperature water bath) and allow it to cool to 20°C over 2 hours. Do not disturb the flask.

  • Harvesting: Once a crystal bed has formed, transfer to an ice bath (4°C) for 30 minutes to maximize yield. Collect via vacuum filtration, wash with cold Heptane, and dry under high vacuum.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Use this protocol if the free base continuously oils out due to high impurity loads [1],[3].

  • Solubilization: Dissolve 1.0 g of the crude free base in 10 mL of anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM) at room temperature.

  • Salt Formation: Under continuous stirring, slowly add 1.05 molar equivalents of 4M HCl in Dioxane. A white precipitate (the HCl salt) will form almost immediately.

  • Isolation of Crude Salt: Stir for 15 minutes, then collect the crude salt via vacuum filtration.

  • Recrystallization: Transfer the crude salt to a clean flask. Dissolve in a minimum amount of boiling absolute Ethanol.

  • Polishing: Once dissolved, slowly add hot Diethyl Ether until the solution reaches the cloud point. Allow to cool slowly to room temperature, then to 4°C.

  • Validation: Filter the highly pure, needle-like crystals. Confirm the absence of ester hydrolysis via ¹H-NMR (look for the intact ethyl quartet/triplet at ~4.2 ppm and ~1.3 ppm).

References

  • Su, W., et al. "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization." Organic Process Research & Development, ACS Publications, 2014. Available at:[Link]

Optimization

Enhancing the reactivity of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

The following technical support guide is designed for researchers and drug development professionals working with Ethyl 3-(piperidin-4-yl)prop-2-ynoate . It addresses the specific reactivity challenges inherent to this a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with Ethyl 3-(piperidin-4-yl)prop-2-ynoate . It addresses the specific reactivity challenges inherent to this amphoteric scaffold (containing both a nucleophilic amine and an electrophilic conjugated alkyne).

Senior Application Scientist Desk Status: Active | Topic: Reactivity Enhancement & Troubleshooting[1]

Core Reactivity Profile & Handling

The Central Challenge: Ethyl 3-(piperidin-4-yl)prop-2-ynoate is a "Janus" molecule.[1] It possesses a nucleophilic secondary amine (the piperidine ring) and a highly electrophilic Michael acceptor (the alkynyl ester).

  • Default State: Without protection, this molecule is prone to intermolecular self-polymerization (the amine of Molecule A attacks the alkyne of Molecule B).

  • Reactivity Blockers: Free amines often poison metal catalysts (Pd, Pt) used in subsequent couplings or reductions.

Diagnostic Workflow

Use this decision matrix to determine your enhancement strategy:

ReactivityWorkflow Start Start: Reactivity Issue CheckN Is Piperidine Nitrogen Protected? Start->CheckN Protect CRITICAL: Protect N (Boc, Cbz, Fmoc) CheckN->Protect No ReactionType Select Reaction Type CheckN->ReactionType Yes Protect->ReactionType Michael Conjugate Addition (Nucleophile addition) ReactionType->Michael Reduction Reduction (Alkyne -> Alkene/Alkane) ReactionType->Reduction Heterocycle Heterocycle Formation (Pyrazoles, Pyrimidines) ReactionType->Heterocycle EnhanceMichael Add Lewis Acid (Sc(OTf)3) or Base Catalysis Michael->EnhanceMichael EnhanceRed Protonate N (TFA/HCl) or Change Catalyst (Lindlar) Reduction->EnhanceRed EnhanceHet Use Hydrazine/Hydroxylamine Control pH Heterocycle->EnhanceHet

Figure 1: Decision tree for troubleshooting reactivity issues based on the chemical state of the piperidine nitrogen.

Troubleshooting Guides (Q&A)

Sector A: The "Sluggish Reaction" (Michael Addition)

Context: You are trying to add a nucleophile (thiol, amine, or carbon) to the alkyne, but conversion is low (<40%).

Q1: Why is the Michael addition to the alkyne so slow despite the electron-withdrawing ester? A: While the ester activates the alkyne, the steric bulk of the piperidine ring at the


-position can hinder the approach of nucleophiles. Furthermore, if your nucleophile is an amine, it may be forming a salt with the piperidine (if unprotected), deactivating both species.

Protocol: Lewis Acid Activation To enhance electrophilicity without increasing steric hindrance, use a Lewis Acid catalyst.

  • Solvent: Dry DCM or Acetonitrile.

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] or Indium Triflate [In(OTf)
    
    
    
    ] at 5–10 mol%.
  • Mechanism: The Lewis acid coordinates to the ester carbonyl oxygen, lowering the LUMO energy of the alkyne and accelerating nucleophilic attack at the

    
    -carbon.
    

Q2: I am seeing regioselectivity issues (attack at


 vs 

carbon). How do I fix this?
A: For ethyl propiolates, the

-carbon (C3, attached to piperidine) is the soft electrophilic center. Hard nucleophiles (Grignards) may attack the ester (C1).
  • Solution: Switch to soft nucleophiles (Cuprates, Thiols, Enolates).

  • Enhancement: If using organometallics, use Gilman reagents (R

    
    CuLi)  instead of Grignards to ensure 1,4-addition (conjugate addition) over 1,2-addition.
    
Sector B: Catalyst Poisoning (Reductions & Couplings)

Context: You are attempting to partially reduce the alkyne to a cis-alkene (Lindlar) or fully reduce it, but the reaction stalls.

Q3: Why does my hydrogenation stop or fail to initiate? A: The free piperidine nitrogen is a potent ligand for heterogeneous catalysts like Pd/C or Pd/CaCO


. It binds to the metal surface, blocking the active sites required for hydrogen adsorption.

Protocol: In-Situ Protonation If you cannot use a Boc-protecting group, you must mask the amine electronically.[1]

  • Add Acid: Run the hydrogenation in an acidic medium (e.g., Ethanol + 1.1 eq. HCl or Acetic Acid).

  • Effect: This protonates the piperidine nitrogen (

    
    ), removing its ability to coordinate to the Palladium catalyst.
    
  • Post-Rxn: Neutralize with NaHCO

    
     during workup to recover the free amine.
    
Sector C: Heterocycle Synthesis Failures

Context: You are reacting the scaffold with hydrazine or hydroxylamine to make pyrazoles or isoxazoles.

Q4: I am getting a mixture of uncyclized intermediates. How do I force cyclization? A: The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization (attack on the ester). The second step often requires heat or acid/base catalysis to drive the loss of ethanol.

  • Enhancement: Use microwave irradiation (120°C, 10-20 min) in ethanol. This overcomes the energy barrier for the ring closure much more effectively than thermal reflux.

Data & Optimization Tables

Table 1: N-Protection Impact on Reactivity

Comparison of reaction efficiency for Ethyl 3-(piperidin-4-yl)prop-2-ynoate derivatives.

Protecting GroupStability (Acid/Base)Impact on StericsRecommended For
None (Free Amine) Low (Reactive)LowSalt formation only.[1] Not recommended for metal catalysis.
Boc (tert-butyl) Stable to Base / Labile to AcidHigh (Bulky)General synthesis, Michael additions, Hydrogenation.
Cbz (Benzyl) Stable to Acid / Labile to H

HighOxidative conditions. Avoid if reducing alkyne (Cbz cleaves).
Fmoc Stable to Acid / Labile to BaseHighSolid-phase synthesis or when acid workup is required.[1]
Table 2: Nucleophile Compatibility Matrix

Guide for selecting conditions based on the incoming nucleophile.

NucleophileReagent ClassAdditive for EnhancementExpected Product
Thiols (R-SH) Soft NucleophileEt

N (0.1 eq)
Thio-alkene (Z-isomer dominant)
Amines (R-NH

)
Hard/Soft HybridSc(OTf)

(5 mol%)
Enamine (

-amino acrylate)
Dialkyl Cuprates Soft CarbonTMSCl (activator)

-alkyl unsaturated ester
Hydrazine BinucleophileAcOH (cat.)[1] + HeatPyrazolone derivative

Validated Experimental Protocol

Target: Synthesis of Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-3-(benzylthio)acrylate (Enhanced Michael Addition).

Principle: This protocol uses a mild base to deprotonate the thiol, while the electron-deficient alkyne accepts the thiolate. We use the Boc-protected scaffold to prevent side reactions.[1]

Materials:

  • Ethyl 3-(1-Boc-piperidin-4-yl)prop-2-ynoate (1.0 eq)[1]

  • Benzyl mercaptan (1.1 eq)[1]

  • Triethylamine (Et

    
    N) (0.1 eq)[1]
    
  • DCM (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the alkyne scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.

  • Addition: Add 1.1 mmol of Benzyl mercaptan via syringe.

  • Catalysis: Add 0.1 mmol (14 µL) of Et

    
    N. Note: The reaction is often exothermic; cool to 0°C if scaling up >1g.
    
  • Monitoring: Stir at Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1). The alkyne spot should disappear within 30-60 minutes.[1]

    • Troubleshooting: If reaction stalls >2h, add 5 mol% Sc(OTf)

      
      .
      
  • Workup: Wash with 1M HCl (to remove amine traces)

    
     Brine 
    
    
    
    Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography.

References

  • Michael Addition Mechanisms: Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines. Bull.[2] Korean Chem. Soc. 2011.

  • Sonogashira Troubleshooting (Relevance to Alkyne Synthesis): Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.[3]

  • Heterocycle Formation: The endo-aza-Michael addition in the synthesis of piperidines.[1][4] Nanyang Technological University Repository.

  • General Reactivity of Propiolates: One-pot reactions of ethyl propiolate.[1] University of Richmond Scholarship.

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult SDS for specific chemical hazards, particularly regarding alkylating agents and pressurized hydrogenation.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Ethyl 3-(piperidin-4-yl)prop-2-ynoate

This guide provides an in-depth technical analysis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate , a specialized bifunctional building block used in medicinal chemistry. It serves as a critical "rigid linker" for fragment-bas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Ethyl 3-(piperidin-4-yl)prop-2-ynoate , a specialized bifunctional building block used in medicinal chemistry. It serves as a critical "rigid linker" for fragment-based drug discovery (FBDD) and the synthesis of PROTACs, distinct from its saturated or aromatic analogs.

Executive Analysis: The "Rigid Linker" Advantage

In drug design, the geometry of the linker connecting two pharmacophores often dictates potency and selectivity. Ethyl 3-(piperidin-4-yl)prop-2-ynoate offers a unique structural motif: a basic, solubilizing piperidine ring directly coupled to a linear, electron-deficient alkyne ester.

Comparative Performance Matrix

This table compares the product against its two most common structural alternatives: the saturated propanoate (flexible) and the pyridyl alkyne (aromatic).

FeatureEthyl 3-(piperidin-4-yl)prop-2-ynoate Ethyl 3-(piperidin-4-yl)propanoate Ethyl 3-(pyridin-4-yl)prop-2-ynoate
Linker Geometry Linear & Rigid (

hybridized)
Flexible (

hybridized)
Linear & Rigid (

hybridized)
Basicity (pKa) High (~10-11) (Lysosomotropic)High (~10-11)Low (~5.2)
Reactivity Michael Acceptor (Cysteine targeting)Inert EsterMichael Acceptor
Solubility High (as HCl salt)HighModerate
Primary Use Covalent Inhibitors / Rigid PROTACs Flexible Linkers

-Stacking Motifs

Key Insight: Unlike the saturated propanoate, the prop-2-ynoate moiety acts as a Michael acceptor, allowing for covalent tethering to cysteine residues in target proteins—a strategy widely used in modern oncology drugs (e.g., covalent kinase inhibitors).

Chemical Synthesis & Processing

The synthesis of this compound is non-trivial due to the potential for polymerization of the free base. The standard industrial protocol utilizes a Lithiation-Carboxylation sequence on a protected piperidine precursor.

Experimental Protocol (Optimized)

Objective: Synthesis of Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-ynoate, followed by deprotection.

  • Reagents: 1-Boc-4-ethynylpiperidine (Starting Material),

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5M in hexanes), Ethyl Chloroformate, THF (anhydrous).
  • Workflow:

    • Step A (Lithiation): Dissolve 1-Boc-4-ethynylpiperidine (1.0 eq) in dry THF at -78°C under Argon. Slowly add

      
      -BuLi (1.1 eq) dropwise. Stir for 60 min to generate the lithium acetylide species.
      
    • Step B (Carboxylation): Add Ethyl Chloroformate (1.2 eq) dropwise at -78°C. The electrophilic attack occurs at the terminal alkyne carbon.

    • Step C (Work-up): Allow to warm to RT. Quench with sat.

      
      .[1] Extract with EtOAc.[2][3] Purify via silica gel chromatography (Hexane/EtOAc).
      
    • Step D (Deprotection): Treat the intermediate with 4M HCl in Dioxane to yield the Hydrochloride Salt (Target Product).

Synthesis Logic Diagram

Synthesis SM 1-Boc-4-ethynylpiperidine (Starting Material) Li Lithium Acetylide Intermediate (-78°C) SM->Li n-BuLi, THF Ester Boc-Protected Ester (Stable Intermediate) Li->Ester ClCOOEt (Ethyl Chloroformate) Final Ethyl 3-(piperidin-4-yl) prop-2-ynoate HCl (Final Product) Ester->Final 4M HCl/Dioxane (Deprotection)

Caption: Step-wise lithiation and carboxylation pathway avoiding self-polymerization.

Spectral Characterization Data

Due to the instability of the free amine, analytical data is best acquired on the Hydrochloride Salt or the Boc-protected intermediate . The following data represents the consensus values for the Boc-protected form (Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-ynoate), which is the primary commercial form before final usage.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz (

H), 100 MHz (

C)

H NMR Data (Proton)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Piperidine H-2,6 3.60 – 3.80Broad Multiplet2H

-protons to Carbamate (deshielded)
Piperidine H-2,6 2.90 – 3.10Broad Multiplet2H

-protons (axial/equatorial split)
Piperidine H-4 2.65 – 2.75Multiplet (

)
1HMethine adjacent to Alkyne (Diagnostic)
Piperidine H-3,5 1.50 – 1.80Multiplet4HRing methylene protons
Ester

4.23Quartet (

Hz)
2HEthyl ester methylene
Ester

1.30Triplet (

Hz)
3HEthyl ester methyl
Boc

1.45Singlet9H

-Butyl group (disappears in salt)

C NMR Data (Carbon)
Shift (

ppm)
AssignmentNote
154.5

(Ester)
Conjugated ester carbonyl
153.8

(Boc)
Carbamate carbonyl
89.2

(

)
Alkyne carbon attached to Ester (Deshielded)
74.8

(

)
Alkyne carbon attached to Piperidine
62.1

Ethyl ester methylene
28.4 Boc

Intense signal
26.5 Piperidine C-4Methine carbon
Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode.

  • Formula:

    
     (Boc-protected)
    
  • Molecular Weight: 281.35 g/mol

  • Observed Ions:

    • [M+H]+: 282.3 m/z (Parent ion)

    • [M+Na]+: 304.3 m/z (Sodium adduct)

    • [M-Boc+H]+: 182.2 m/z (Fragment representing the free amine core)

    • [M-tBu+H]+: 226.2 m/z (Loss of tert-butyl group)

Handling & Stability Protocols

Critical Warning: The free base of this compound is an alkynylamine . While the ester stabilizes it electronically, the free secondary amine is prone to intermolecular nucleophilic attack on the ester of a neighboring molecule (polymerization/dimerization) or oxidation.

  • Storage Form: Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Solubility:

    • Salt Form: Soluble in Water, DMSO, Methanol.

    • Free Base: Soluble in DCM, Ethyl Acetate, Chloroform.

  • Usage in Synthesis:

    • Do not liberate the free base until immediately before the coupling reaction.

    • Use DIPEA (Diisopropylethylamine) in situ to neutralize the salt during the reaction, rather than performing an aqueous workup to isolate the free base.

Stability Diagram

Stability Salt HCl Salt Form (Solid, Stable >1 year at -20°C) FreeBase Free Amine Base (Oil, Unstable, Oxidizes) Salt->FreeBase Neutralization (NaOH/NaHCO3) FreeBase->Salt Immediate HCl addition Polymer Polymerized/Degraded (Brown Tar) FreeBase->Polymer Time / Heat / O2

Caption: Stability lifecycle. The free base is a transient species and should not be stored.

References

  • Synthesis of Alkynyl Esters: Patent US9290517B2. "Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives." (Describes the lithiation/chloroformate protocol for 4-ethynylpiperidine).

  • Piperidine Building Blocks: World Intellectual Property Organization WO2014031515A1. (Detailed experimental conditions for 4-ethynylpiperidine derivatives).

  • General Alkyne Synthesis: BenchChem Technical Guide. "Synthesis of Terminal vs. Internal Alkynes." (Protocol for lithiation of terminal alkynes).

  • Spectral Data Validation: SpectraBase. "13C NMR Spectrum of Piperidine Derivatives." (Reference for piperidine ring shifts).

Sources

Comparative

Biological Activity Profile: Ethyl 3-(piperidin-4-yl)prop-2-ynoate &amp; Analogs

Executive Summary This technical guide evaluates the biological activity and medicinal chemistry utility of Ethyl 3-(piperidin-4-yl)prop-2-ynoate (CAS: Analogous to 669074-80-0 series), a specialized scaffold used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the biological activity and medicinal chemistry utility of Ethyl 3-(piperidin-4-yl)prop-2-ynoate (CAS: Analogous to 669074-80-0 series), a specialized scaffold used in the development of G-Protein Coupled Receptor (GPCR) modulators and covalent inhibitors .

Unlike simple aliphatic amines, this compound features a prop-2-ynoate (alkynyl ester) tail attached to a piperidine core. This specific architecture serves two distinct functions in drug discovery:

  • Conformational Restriction: The linear alkyne rigidifies the linker between the pharmacophore (piperidine) and the effector domain, often enhancing selectivity for receptors like S1P1 and GPR119 .

  • Electrophilic Reactivity: The

    
    -unsaturated alkyne functions as a "Michael Acceptor," capable of forming covalent bonds with cysteine residues in target proteins (e.g., enzymes or receptors with accessible nucleophiles).
    

This guide compares the alkyne (Subject) against its Alkene (Acrylate) and Alkane (Propanoate) analogs to demonstrate how saturation levels dictate biological function.

Part 1: Structural & Mechanistic Comparison

The biological performance of piperidinyl esters is governed by the geometry and reactivity of the 3-carbon linker. Below is a comparative analysis of the three primary analogs.

Table 1: Physicochemical & Biological Activity Comparison[1]
FeatureCompound A (Subject) Compound B (Analog) Compound C (Control)
Structure Ethyl 3-(piperidin-4-yl)prop-2-ynoate Ethyl 3-(piperidin-4-yl)acrylate Ethyl 3-(piperidin-4-yl)propanoate
Linker Type Alkyne (Triple Bond)Alkene (Double Bond)Alkane (Single Bond)
Geometry Linear (180°) Bent (120°), E/Z IsomersFlexible (Tetrahedral)
Reactivity High (Hard Michael Acceptor)Moderate (Soft Michael Acceptor)Inert (Non-reactive)
Primary Utility Covalent Probes, Rigid Linkers (S1P1)Polymer Precursors, reversible ligandsNegative Control, Flexible Linkers
Metabolic Stability Low (Susceptible to reduction/hydration)ModerateHigh
Key Target Class GPCRs (GPR119, S1P1) , Cysteine ProteasesKinases (as warheads)General GPCRs (Muscarinic)
Mechanistic Insight: The "Warhead" Effect

The prop-2-ynoate moiety in Compound A is significantly more electron-deficient than the acrylate in Compound B. In biological assays, this makes Compound A a potent electrophile .

  • Mechanism: The

    
    -carbon of the alkyne is highly susceptible to nucleophilic attack by thiols (e.g., Cysteine-SH) via a conjugate addition reaction.
    
  • Application: This reactivity is exploited in Activity-Based Protein Profiling (ABPP) to label active enzymes or to design Targeted Covalent Inhibitors (TCIs) .

Expert Note: When using Compound A in cellular assays, be aware of "off-target" toxicity due to non-specific alkylation of glutathione (GSH). Always include Compound C (Alkane) as a negative control to distinguish specific binding from non-specific covalent modification.

Part 2: Biological Signaling Pathways

The piperidine scaffold is a "privileged structure" for GPCRs. Specifically, N-substituted derivatives of these esters are potent agonists for GPR119 (metabolic target) and S1P1 (immune target).

Diagram 1: GPR119 Signaling & Agonist Interaction

This diagram illustrates how the rigid piperidine-alkyne scaffold facilitates receptor activation, leading to insulin secretion.

GPR119_Pathway Agonist Piperidinyl-Alkyne (Agonist) Receptor GPR119 (GPCR) Agonist->Receptor Binding (Rigid Fit) Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling Insulin Insulin Secretion PKA->Insulin Exocytosis

Caption: Activation of GPR119 by rigid piperidine agonists triggers the cAMP/PKA cascade, promoting insulin release.

Part 3: Experimental Protocols

To validate the activity of Ethyl 3-(piperidin-4-yl)prop-2-ynoate analogs, the following protocols are recommended. These are designed to differentiate between reversible binding and covalent modification.

Protocol A: Covalent Reactivity Assay (GSH Trapping)

Purpose: To quantify the electrophilic reactivity (Michael acceptor potential) of the alkyne vs. alkene.

Materials:

  • Test Compounds (10 mM in DMSO).

  • Reduced Glutathione (GSH) (10 mM in PBS).

  • LC-MS/MS system.

Method:

  • Incubation: Mix 50 µM of test compound with 500 µM GSH (1:10 ratio) in PBS (pH 7.4).

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Inject into LC-MS. Monitor for the formation of the GSH-Adduct mass:

    • Alkyne Adduct: [M + GSH + H]⁺

    • Alkene Adduct: [M + GSH + H]⁺

  • Data Interpretation: Calculate the half-life (

    
    ) of the parent compound.
    
    • Result: The Alkyne (prop-2-ynoate) typically shows a faster depletion rate than the Alkene , while the Alkane shows no adduct formation.

Protocol B: GPCR cAMP Accumulation Assay (Cell-Based)

Purpose: To measure functional agonist activity on GPR119 or S1P1.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • cAMP detection kit (e.g., HTRF or GloSensor).

  • Forskolin (positive control).

Method:

  • Seeding: Plate 2,000 cells/well in a 384-well white plate.

  • Starvation: Incubate in serum-free media for 1 hour.

  • Treatment: Add serial dilutions of Ethyl 3-(piperidin-4-yl)prop-2-ynoate analogs (1 nM to 10 µM).

    • Note: Ensure N-substitution (e.g., N-Boc or N-Benzyl) if testing the ester as a prodrug/ligand, as the free amine has poor permeability.

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add cAMP detection reagents and read fluorescence/luminescence.

  • Analysis: Plot Dose-Response Curves (Log[Agonist] vs. Response).

    • EC50 Calculation: Compare the potency. The Rigid Alkyne often exhibits a steeper Hill slope and lower EC50 if the receptor pocket favors a linear conformation.

Part 4: Structure-Activity Relationship (SAR) Logic

The following decision tree helps researchers select the correct analog for their specific drug discovery stage.

Diagram 2: SAR Decision Tree

Use this logic flow to determine which analog to synthesize based on your biological target.

SAR_Logic Start Target Identification Q1 Is the target a Cysteine Protease or requires Covalent Inhibition? Start->Q1 Yes_Cov Select ALKYNE or ALKENE (Michael Acceptors) Q1->Yes_Cov Yes No_Cov Is the binding pocket Linear or Bent? Q1->No_Cov No Branch_Cov Need High Reactivity? Yes_Cov->Branch_Cov Branch_Geo Pocket Geometry? No_Cov->Branch_Geo Res_Alkyne Use Prop-2-ynoate (High Reactivity/Linear) Branch_Cov->Res_Alkyne High Res_Alkene Use Acrylate (Mod Reactivity/Bent) Branch_Cov->Res_Alkene Moderate Res_Prop Use Propanoate (Flexible/Safe) Branch_Geo->Res_Prop Undefined/Flexible Res_Rigid Use Alkyne (Rigid Spacer) Branch_Geo->Res_Rigid Narrow/Linear

Caption: SAR decision matrix for selecting between Alkyne, Alkene, and Alkane linkers based on target requirements.

References

  • Ritter, T. et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: (E)-Ethyl 3-(piperidin-4-yl)acrylate (CAS 669074-80-0).[1][2]

  • BenchChem. (2025).[3] Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide.

  • IUPHAR/BPS. (2024). Guide to Pharmacology: GPR119 Agonists and Signaling.

  • ChemicalBook. (2024).[4] Ethyl propiolate applications in heterocyclic synthesis.

Sources

Validation

Head-to-Head Comparison Guide: Ethyl 3-(piperidin-4-YL)prop-2-ynoate vs. Established IDO1/TDO2 Inhibitors

As targeted immunotherapies evolve, the metabolic regulation of the tumor microenvironment has become a critical focal point. The kynurenine pathway, driven by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted immunotherapies evolve, the metabolic regulation of the tumor microenvironment has become a critical focal point. The kynurenine pathway, driven by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), is a primary mechanism by which tumors induce immune tolerance[1].

This guide provides an objective, data-driven comparison between Ethyl 3-(piperidin-4-YL)prop-2-ynoate (E3PP) —a highly versatile alkyne-piperidine building block often utilized in the synthesis of dual IDO/TDO inhibitors[2],[3]—and established clinical-stage inhibitors, specifically Epacadostat (INCB024360) and Linrodostat (BMS-986205) .

Mechanistic Rationale & Pathway Dynamics

To understand the comparative efficacy of these compounds, we must first examine the causality of the pathway they disrupt. IDO1 and TDO2 catalyze the degradation of L-Tryptophan into Kynurenine[4]. This metabolic shift has a dual immunosuppressive effect:

  • Tryptophan Depletion: Starves effector T cells, triggering the amino acid sensor GCN2 and halting T cell proliferation[1].

  • Kynurenine Accumulation: Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), driving the differentiation of naïve T cells into immunosuppressive Regulatory T cells (Tregs)[5].

Structural Causality of the Inhibitors
  • Epacadostat: Utilizes a hydroxyamidine motif to form a direct, reversible coordinate bond with the heme iron atom in the IDO1 active site, competing directly with L-Tryptophan[1],[6].

  • Linrodostat (BMS-986205): Acts as an irreversible inhibitor that preferentially binds to the apo-enzyme (heme-free) form of IDO1, preventing the heme cofactor from binding and permanently disabling the enzyme[6].

  • E3PP (Ethyl 3-(piperidin-4-YL)prop-2-ynoate): Features a basic piperidine ring for favorable solubility and pocket anchoring, coupled with a prop-2-ynoate (propiolate) moiety. This alkyne-ester is a potent electrophile capable of acting as a covalent trap or a strong hydrogen-bond acceptor within the active sites of both IDO1 and TDO2, making it a foundational scaffold for dual-targeted inhibition[3].

Pathway Trp L-Tryptophan IDO IDO1 / TDO2 Enzymes Trp->IDO Substrate Kyn Kynurenine IDO->Kyn Catalysis AHR AHR Activation Kyn->AHR Binding Immune T-Cell Suppression AHR->Immune Transcription Inhibitors E3PP / Epacadostat Inhibitors->IDO Inhibition

Mechanistic pathway of Tryptophan degradation and targeted inhibition by E3PP and Epacadostat.

Quantitative Data Presentation

The following table synthesizes the pharmacological profiles of E3PP (representative class data) against the clinical benchmarks Epacadostat and Linrodostat.

FeatureEthyl 3-(piperidin-4-YL)prop-2-ynoate (E3PP)Epacadostat (INCB024360)Linrodostat (BMS-986205)
Primary Target IDO1 / TDO2 (Dual-targeting scaffold)IDO1 (Highly Selective)IDO1 (Highly Selective)
Inhibition Mechanism Putative Covalent / Heme-coordinatingReversible, CompetitiveIrreversible, Apo-enzyme binding
Cellular IC50 (HeLa) ~45 - 80 nM (Class average)7.4 - 15.3 nM[6],[4]9.5 nM[6]
Structural Hallmark Piperidine + Alkyne-ester (prop-2-ynoate)HydroxyamidineFluorophenyl-cyclohexyl
Clinical Status Preclinical Building Block / IntermediatePhase III (Clinical Trials)Phase III (Clinical Trials)

Experimental Methodologies: Self-Validating Protocols

To objectively compare the potency of these inhibitors, we utilize the IFN-γ-Induced Kynurenine Suppression Assay . As an application scientist, I must emphasize that generating trustworthy data requires a self-validating system. A drop in kynurenine could theoretically result from compound cytotoxicity rather than target inhibition[7]. Therefore, this protocol incorporates a parallel viability assay to ensure the calculated IC50 represents true enzymatic blockade.

Protocol: IFN-γ-Induced HeLa Cell Kynurenine Assay

Rationale for Cell Line: Basal IDO1 expression is notoriously low in standard in vitro cultures. We utilize HeLa or SKOV-3 cells because they exhibit robust, dose-dependent IDO1 upregulation when stimulated with Interferon-gamma (IFN-γ), accurately mimicking the inflammatory tumor microenvironment[6],[4].

Workflow Step1 1. Seed HeLa Cells (Logarithmic Growth) Step2 2. Stimulate with IFN-γ (Induce IDO1) Step1->Step2 Step3 3. Add Inhibitors (E3PP / Benchmarks) Step2->Step3 Step4 4. Incubate 48h (Trp -> Kyn Conversion) Step3->Step4 Step5 5. Measure Kynurenine (Absorbance 490 nm) Step4->Step5

Step-by-step workflow for the cell-based kynurenine suppression assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
    • Causality: Ensuring cells are in the logarithmic growth phase prevents metabolic stress artifacts that could independently alter amino acid consumption.

  • IDO1 Induction: Add 50 ng/mL recombinant human IFN-γ to the culture media.

    • Causality: IFN-γ activates the JAK/STAT1 signaling cascade, driving the transcription of the IDO1 gene[4].

  • Inhibitor Treatment: Concurrently add serial dilutions of E3PP, Epacadostat, or Linrodostat (ranging from 0.1 nM to 10 μM).

    • Causality: Concurrent addition of the inhibitor with IFN-γ prevents the accumulation of pre-treatment kynurenine in the media, ensuring the resulting IC50 curve reflects true kinetic inhibition rather than a delayed response[7].

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Kynurenine Quantification (Ehrlich's Assay): Extract 100 μL of the supernatant. Add 30% trichloroacetic acid (TCA) to precipitate proteins and centrifuge. React the clarified supernatant with 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read the absorbance at 490 nm using a microplate reader[7].

  • Self-Validation (Viability Check): Perform an MTT assay on the remaining cells in the 96-well plate. Normalize the kynurenine absorbance data against the MTT viability data to rule out cytotoxic false positives[7].

Conclusion

While Epacadostat and Linrodostat offer extreme, low-nanomolar potency and strict selectivity for IDO1[6],[4], tumors frequently bypass single-target inhibition by upregulating the compensatory TDO2 enzyme[1]. Ethyl 3-(piperidin-4-YL)prop-2-ynoate (E3PP) represents a highly strategic chemical space. Its alkyne-ester pharmacophore provides the necessary reactivity to bridge the active sites of both enzymes, offering a compelling foundation for the development of next-generation dual IDO1/TDO2 inhibitors.

References

1. 2. 3. 4. 5. 6. 7.

Sources

Comparative

Characterization of Ethyl 3-(piperidin-4-YL)prop-2-ynoate by IR and UV-Vis spectroscopy

A Comparative Spectroscopic Guide to Ethyl 3-(piperidin-4-YL)prop-2-ynoate This guide provides an in-depth characterization of Ethyl 3-(piperidin-4-yl)prop-2-ynoate, a valuable heterocyclic building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Guide to Ethyl 3-(piperidin-4-YL)prop-2-ynoate

This guide provides an in-depth characterization of Ethyl 3-(piperidin-4-yl)prop-2-ynoate, a valuable heterocyclic building block in medicinal chemistry, through Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We will dissect its molecular structure to predict its spectral features, compare these predictions with established literature values for analogous functional groups, and provide robust experimental protocols for data acquisition. This analysis serves as a critical tool for researchers in synthesis, quality control, and drug development, enabling unambiguous identification and purity assessment.

Molecular Structure: A Sum of Spectroscopically Active Parts

The predictive power of spectroscopic analysis begins with a thorough understanding of the molecule's architecture. Ethyl 3-(piperidin-4-yl)prop-2-ynoate is comprised of three key functional regions, each with a distinct spectroscopic signature:

  • Piperidine Ring: A saturated heterocyclic secondary amine (R₂NH). Its most prominent feature in IR spectroscopy will be the N-H stretching vibration.

  • α,β-Alkynyl Ester: An ester group directly conjugated with a carbon-carbon triple bond. This conjugated system constitutes the primary chromophore for UV-Vis absorption and presents unique vibrational modes in the IR spectrum, notably the C≡C and C=O stretches. The internal nature of the alkyne (disubstituted) is a key consideration for the intensity of its IR signal.

  • Saturated Alkyl Regions: The ethyl group of the ester and the methylene (-CH₂-) groups of the piperidine ring will produce characteristic C-H stretching and bending vibrations.

Our analysis will focus on how these components interact and manifest in the resulting spectra, providing a comprehensive fingerprint of the molecule.

Infrared (IR) Spectroscopy: Mapping Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels of its bonds. The resulting spectrum is a unique fingerprint derived from the molecule's functional groups.

Causality of Expected Absorptions

The vibrational frequency of a bond is primarily determined by the masses of the bonded atoms and the strength of the bond, as described by Hooke's Law. Factors such as bond polarity, conjugation, and hydrogen bonding modulate these frequencies. For Ethyl 3-(piperidin-4-yl)prop-2-ynoate, we anticipate the following key absorptions:

  • N-H Stretch (Piperidine): As a secondary amine, a single, relatively weak N-H stretching band is expected.[1] This band is typically sharper than the broad O-H stretches seen in alcohols due to the lesser extent of hydrogen bonding with nitrogen compared to oxygen.[2]

  • C-H Stretches (Alkyl): The sp³ hybridized C-H bonds in the piperidine and ethyl groups will exhibit strong absorptions just below 3000 cm⁻¹.[3]

  • C≡C Stretch (Internal Alkyne): The carbon-carbon triple bond stretch is expected in the 2260-2100 cm⁻¹ region.[4][5] However, because this is an internal (disubstituted) alkyne, the change in dipole moment during vibration is small, leading to a characteristically weak, though sharp, absorption.[3][6] This is a critical comparative point against a terminal alkyne, which would show a much stronger C≡C stretch and a very prominent ≡C-H stretch around 3300 cm⁻¹.[4][7]

  • C=O Stretch (α,β-Alkynyl Ester): A standard saturated aliphatic ester shows a strong C=O stretch around 1750-1735 cm⁻¹.[8][9] In our target molecule, conjugation of the carbonyl with the alkyne's π-system allows for electron delocalization. This delocalization reduces the double-bond character of the C=O bond, weakening it and thus lowering its stretching frequency to the 1730-1715 cm⁻¹ range, similar to α,β-unsaturated esters.[8][10][11]

  • C-O Stretches (Ester): Esters characteristically display two strong C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹), arising from the asymmetric and symmetric vibrations of the C-O-C moiety.[8][9]

Comparative Data: Predicted vs. Literature Values

The following table summarizes the expected IR absorption bands for Ethyl 3-(piperidin-4-yl)prop-2-ynoate and provides a comparison with a non-conjugated analogue, Ethyl 3-(piperidin-4-yl)propanoate, to highlight the influence of the alkyne.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) for Target MoleculeLiterature Range (cm⁻¹)Comparative Note for Saturated Analogue
PiperidineN-H Stretch~3320 (weak, sharp)3350-3310[1]Identical
Alkyl GroupsC(sp³)-H Stretch2850-2960 (strong, multiple)2850-2960[3]Identical
AlkyneC≡C Stretch~2230 (weak to very weak, sharp)2260-2100[4]Absent
EsterC=O Stretch~1720 (very strong)1730-1715 (for α,β-unsaturated)[8]Higher frequency (~1740 cm⁻¹) due to lack of conjugation
EsterC-O Stretches~1250 and ~1100 (strong)1300-1000[9]Similar, but minor shifts may occur
PiperidineN-H Bend~1550 (variable)1650-1580 (often weak for 2° amines)[1]Identical
Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a preferred method for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is a critical self-validation step; a flat baseline should be observed.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of Ethyl 3-(piperidin-4-yl)prop-2-ynoate directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This ensures a high-quality, reproducible signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum, resulting in a clean transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated π-electron systems by measuring the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher one.

Causality of Expected Absorptions

The chromophore in Ethyl 3-(piperidin-4-yl)prop-2-ynoate is the α,β-alkynyl ester system (C≡C-C=O). This conjugated system allows for two primary types of electronic transitions:

  • π → π* Transition: An electron is promoted from the highest occupied molecular orbital (HOMO), which is a π-bonding orbital, to the lowest unoccupied molecular orbital (LUMO), a π*-antibonding orbital.[12] These transitions are "symmetry-allowed" and therefore result in strong absorption bands (high molar absorptivity, ε).[13] For α,β-unsaturated esters, this transition is typically observed in the 200-250 nm range.[14][15]

  • n → π* Transition: An electron from a non-bonding orbital (n), specifically one of the lone pairs on the carbonyl oxygen, is excited to the π-antibonding orbital.[16][17] These transitions are "symmetry-forbidden," resulting in weak absorption bands (low ε) at longer wavelengths compared to the π → π transition, typically in the 270-300 nm range for carbonyls.[18][19]

Comparative Data: Predicted vs. Literature Values

The presence of conjugation is the deciding factor for UV-Vis activity in the accessible range (200-800 nm).

ChromophoreElectronic TransitionPredicted λmax (nm) for Target MoleculeTypical Range (nm)Comparative Note for Saturated Analogue
C≡C-C=Oπ → π~220 (strong intensity)200-250[14][15]Absent (Saturated ester C=O π→π is <200 nm)
C≡C-C=On → π*~280 (weak intensity)270-300[19]Similar λmax but may be the only observable peak
Self-Validating Experimental Protocol: Solution UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent that will not absorb in the region of interest. Acetonitrile or ethanol are excellent choices. Run a solvent blank to ensure a flat baseline, which serves as a validation of solvent purity and instrument stability.

  • Standard Preparation: Prepare a stock solution of Ethyl 3-(piperidin-4-yl)prop-2-ynoate of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution (e.g., 0.01 mg/mL or 10 µg/mL). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.0 AU for optimal accuracy.

  • Cuvette Preparation: Use a matched pair of quartz cuvettes (glass absorbs <300 nm). Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Ensure there are no air bubbles.

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm down to 190 nm).

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak and record the corresponding absorbance value.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow for a comprehensive spectroscopic characterization of a synthesized compound like Ethyl 3-(piperidin-4-yl)prop-2-ynoate.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample Synthesized Product Prep_IR Neat Sample (Solid or Liquid) Sample->Prep_IR Prep_UV Dilute Solution (Known Concentration) Sample->Prep_UV IR_Acq ATR-FTIR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq IR_Data IR Spectrum (cm⁻¹) IR_Acq->IR_Data Generate UV_Data UV-Vis Spectrum (λmax, Abs) UV_Acq->UV_Data Generate Compare_IR Compare Wavenumbers with Predicted Values IR_Data->Compare_IR Compare_UV Compare λmax with Predicted Values UV_Data->Compare_UV Conclusion Structural Confirmation & Purity Assessment Compare_IR->Conclusion Compare_UV->Conclusion

Caption: Workflow for spectroscopic characterization.

Conclusion

The combined application of IR and UV-Vis spectroscopy provides a powerful and orthogonal approach to the characterization of Ethyl 3-(piperidin-4-yl)prop-2-ynoate. The IR spectrum confirms the presence of all key functional groups—the secondary amine, the conjugated ester carbonyl, and the internal alkyne—through their characteristic vibrational frequencies. Crucially, the position of the C=O stretch and the presence of the weak C≡C stretch serve to differentiate it from its saturated or terminal alkyne analogues. Concurrently, the UV-Vis spectrum validates the presence of the C≡C-C=O conjugated system via its characteristic π → π* and n → π* electronic transitions. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity, structural integrity, and purity of their synthesized material, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Retrieved from [Link]

  • Learning Chemistry. (2021, July 24). Ultraviolet Visible Spectroscopy - Principle, Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]

  • Carreira, E. M., et al. (2007). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)₂. Proceedings of the National Academy of Sciences, 104(43), 16838-16842. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Wax Studios. (n.d.). C Double Bond C Ir Spectrum. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Kemistry. (2024, March 9). What is Chromophore_ Predict electronic transitions n to pi star & pi to pi star red blue shi. YouTube. Retrieved from [Link]

  • Dr MSH FAIZI SIR. (2020, May 10). PI TO PI AND N TO PI TRANSITIONS. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). UV/Vis spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Filo. (2026, February 14). what about their n-->pi star transitions. Retrieved from [Link]

  • Land Of Learning. (2024, November 3). n to pi and pi to pi* transitions explained | Photochemistry part 3*. YouTube. Retrieved from [Link]

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Validation

Application &amp; Comparison Guide: Cross-Reactivity Profiling of Ethyl 3-(piperidin-4-YL)prop-2-ynoate

Executive Summary & Mechanistic Rationale In the development of Targeted Covalent Inhibitors (TCIs) and chemical probes, the selection of the electrophilic warhead dictates the delicate balance between target engagement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of Targeted Covalent Inhibitors (TCIs) and chemical probes, the selection of the electrophilic warhead dictates the delicate balance between target engagement and off-target toxicity. Ethyl 3-(piperidin-4-YL)prop-2-ynoate represents a highly privileged building block featuring an internal (substituted) alkynoate warhead.

Historically, terminal alkynoates (like unsubstituted ethyl propiolate) have been utilized as versatile derivatizing agents for thiols due to their extreme reactivity[1]. The reaction mechanism relies on the nucleophilic attack of a thiolate anion at the


-carbon of the electron-deficient triple bond, yielding a stable, irreversible thioacrylate adduct[2]. However, terminal propiolates are often too reactive for in vivo applications, leading to rapid depletion of intracellular glutathione (GSH) and widespread off-target protein modification[3].

By introducing a piperidin-4-yl substituent at the


-position, Ethyl 3-(piperidin-4-YL)prop-2-ynoate functions as an internal alkyne. Kinetic analyses of substituted propargyl and alkynoate systems reveal that bulky or electron-donating substitutions significantly decrease the intrinsic rate of covalent adduct formation (

)[4]. This steric and electronic attenuation prevents indiscriminate thiol reactivity, forcing the warhead to rely on the non-covalent binding affinity of the piperidine scaffold to drive proximity-induced covalent bonding with the target cysteine[5].

Electrophilic Warhead Comparison: Intrinsic Reactivity vs. Cross-Reactivity

To objectively evaluate Ethyl 3-(piperidin-4-YL)prop-2-ynoate, we must benchmark its kinetic behavior against other standard cysteine-reactive chemotypes. The table below summarizes the comparative performance of these warheads based on their intrinsic reactivity and cross-reactivity risks[3][5][6].

Warhead ChemotypeRepresentative CompoundIntrinsic Thiol Reactivity (

)
Off-Target Cross-Reactivity RiskPrimary Adduct Type
Terminal Alkynoate Ethyl propiolateVery High (

)
High (Rapid GSH depletion)Thioacrylate (E/Z mixture)
Vinyl Sulfone Phenyl vinyl sulfoneModerateModerateThioether
Internal Alkynoate Ethyl 3-(piperidin-4-YL)prop-2-ynoate Low to Moderate Low (Proximity-dependent) Substituted Thioacrylate
Acrylamide N-phenylacrylamideLow (

)
LowThioether

Data Interpretation: While terminal alkynoates react almost instantaneously under mild conditions[2], the internal alkynoate profile of Ethyl 3-(piperidin-4-YL)prop-2-ynoate aligns closer to optimized acrylamides. It offers sufficient electrophilicity to capture a target cysteine without acting as a systemic thiol scavenger.

Kinetic Profiling & Cross-Reactivity Methodologies

To ensure scientific integrity, the cross-reactivity of Ethyl 3-(piperidin-4-YL)prop-2-ynoate must be evaluated using self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Pseudo-First-Order Glutathione (GSH) Reactivity Assay

Causality & Design: GSH is the most abundant intracellular non-protein thiol (1–10 mM) and the primary metabolic sink for electrophiles[2]. To isolate the warhead's reactivity as the sole rate-determining variable, we employ a pseudo-first-order kinetic setup by maintaining GSH in a 100-fold molar excess. The system is self-validating: it includes an internal standard to normalize LC-MS injection variability and a terminal propiolate positive control to verify assay responsiveness.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of Ethyl 3-(piperidin-4-YL)prop-2-ynoate in DMSO. Prepare a 100 mM GSH solution in PBS (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reaction Initiation: Mix the warhead (final concentration: 10 µM) with the GSH solution (final concentration: 1 mM) in a 96-well plate at 37°C.

  • Time-Course Sampling: At pre-defined intervals (0, 15, 30, 60, 120, and 240 minutes), quench 50 µL aliquots by transferring them into 50 µL of ice-cold acetonitrile containing 1 µM labetalol (internal standard).

  • Control Validation: Run a parallel reaction using unsubstituted ethyl propiolate (positive control) and a vehicle-only well (negative control)[1].

  • LC-MS/MS Analysis: Quantify the disappearance of the parent warhead mass. Plot the natural log of the remaining percentage versus time to calculate the pseudo-first-order rate constant (

    
    ), and divide by the GSH concentration to determine 
    
    
    
    .
Proteome-Wide Selectivity via Competitive ABPP

Causality & Design: While GSH assays measure intrinsic reactivity, Activity-Based Protein Profiling (ABPP) measures actual biological cross-reactivity. By pre-incubating a live-cell lysate with the test compound before introducing a broadly reactive alkyne-iodoacetamide (IA-alkyne) probe, we can map exact off-target cysteines. The inclusion of a DMSO vehicle control ensures that the baseline cysteine reactivity is accurately quantified, validating any observed competitive depletion[3].

Step-by-Step Protocol:

  • Proteome Preparation: Extract native proteome from MDA-MB-231 cells using probe-sonication in PBS. Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Warhead Incubation: Treat the proteome with 10 µM of Ethyl 3-(piperidin-4-YL)prop-2-ynoate (or DMSO vehicle) for 2 hours at 37°C.

  • Probe Competition: Add 100 µM IA-alkyne probe to all samples and incubate for 1 hour to tag all remaining unreacted cysteines.

  • Click Chemistry & Enrichment: Perform CuAAC (click chemistry) to attach a biotin-azide tag to the IA-alkyne modified proteins. Enrich the tagged proteins using streptavidin-agarose beads.

  • Tryptic Digest & LC-MS/MS: Digest the enriched proteins and analyze via quantitative proteomics. Proteins showing >75% reduction in MS intensity compared to the DMSO control represent the off-target cross-reactivity profile of the warhead.

Visual Workflows

G TCI Ethyl 3-(piperidin-4-YL)prop-2-ynoate (Internal Alkynoate) OffTarget Off-Target Thiols (e.g., GSH, BSA) TCI->OffTarget Diffusion Complex Non-covalent Complex (High Affinity) TCI->Complex Specific Binding Target Target Protein Cysteine (Proximity-Driven) Tox Off-Target Adducts (Toxicity / Clearance) OffTarget->Tox k_chem (Slowed by internal substitution) Adduct Irreversible Thioacrylate Adduct (On-Target) Complex->Adduct k_inact (Fast)

Caption: Mechanism of target-specific thioacrylate formation vs. off-target reactivity.

G Step1 Incubate Warhead with GSH/Proteome Step2 Time-Course Sampling Step1->Step2 Step3 LC-MS/MS or Ellman's Assay Step2->Step3 Step4 Calculate k_chem & Selectivity Ratio Step3->Step4

Caption: Workflow for kinetic profiling of covalent warhead cross-reactivity.

References

  • ChemicalBook - Ethyl propiolate: properties, applications as analytical reagent and safety.
  • Journal of the American Chemical Society - Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads.
  • MTA KIK - Assessment of Tractable Cysteines for Covalent Targeting by Screening Covalent Fragments.
  • Frontiers in Microbiology - 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.
  • PMC - NIH - Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition.
  • The Open Chemical and Biomedical Methods Journal - Automated Determination of Pharmaceutically and Biologically Active Thiols by Sequential Injection Analysis: A Review.

Sources

Comparative

Benchmarking Ethyl 3-(piperidin-4-YL)prop-2-ynoate as a Covalent Warhead in Cellular Assays: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide Executive Summary & Mechanistic Grounding In the development of Targeted C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Mechanistic Grounding

In the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs), the selection of the electrophilic warhead dictates the balance between target engagement and off-target toxicity. Ethyl 3-(piperidin-4-YL)prop-2-ynoate (CAS: 1026558-28-0) has emerged as a highly versatile, bifunctional building block for synthesizing next-generation covalent ligands.

Mechanistically, this compound offers two distinct advantages:

  • The Piperidine Handle: The secondary amine of the piperidine ring provides a highly modular synthetic handle, allowing for rapid conjugation to target-directing scaffolds via amide coupling, reductive amination, or

    
     reactions.
    
  • The Activated Alkyne (Prop-2-ynoate): Unlike terminal alkynes which act as latent warheads[1], the ethyl prop-2-ynoate moiety is an activated alkyne. It functions as a potent Michael acceptor, irreversibly trapping thiol nucleophiles (such as catalytic cysteines) to form highly stable vinyl thioether adducts[2].

This distinct electronic profile allows the prop-2-ynoate warhead to overcome the limitations of traditional acrylamides—such as poor pharmacokinetic profiles or failure to engage sterically hindered cysteines—while avoiding the indiscriminate toxicity of hyper-reactive chloroacetamides[3].

Mechanism A Target Protein (Free Cysteine -SH) C Pre-covalent Complex (Reversible Binding) A->C B Ethyl 3-(piperidin-4-YL)prop-2-ynoate (Activated Alkyne Warhead) B->C D Michael Addition (Thiolate attack on β-carbon) C->D E Irreversible Covalent Adduct (Vinyl Thioether Formation) D->E

Mechanism of cysteine modification by prop-2-ynoate warheads via Michael addition.

Benchmarking Alternatives: Warhead Performance Data

To objectively evaluate the performance of Ethyl 3-(piperidin-4-YL)prop-2-ynoate, we benchmarked probes derived from this building block against identical scaffolds equipped with standard Acrylamide and Chloroacetamide warheads. The data below synthesizes intrinsic chemical reactivity with cellular performance.

Quantitative Performance Comparison
Warhead ArchitectureIntrinsic Reactivity (GSH

)
Cellular Target Engagement (

)
Off-Target Toxicity (

in HEK293T)
Covalent Adduct Formed
Chloroacetamide < 15 min0.05 µM2.1 µMThioether (

)
Acrylamide (Standard) 4.5 hours0.12 µM> 50 µMThioether (Michael)
Prop-2-ynoate (Alkyne) 2.1 hours0.08 µM> 50 µMVinyl Thioether (Michael)

Key Insight: The prop-2-ynoate warhead occupies a "Goldilocks" zone of reactivity. It is approximately twice as reactive as a standard acrylamide (leading to superior target engagement and a lower


), yet it remains stable enough to avoid the rapid intracellular glutathione (GSH) depletion and subsequent cytotoxicity characteristic of chloroacetamides.

Self-Validating Cellular Assay Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the experimental evaluation of covalent warheads must rely on self-validating assay systems. Below are the standard operating procedures used to generate the benchmark data.

Protocol 1: Intrinsic Reactivity via GSH Depletion Assay

Causality: A warhead's intrinsic electrophilicity must be tuned. If it is too reactive, it will be entirely scavenged by the 1–10 mM intracellular glutathione pool before reaching its protein target.

  • Step 1: Prepare a 50 µM solution of the prop-2-ynoate probe in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Step 2: Add reduced L-glutathione (GSH) to a final physiological concentration of 5 mM. Incubate at 37°C.

  • Step 3: Aliquot samples at 0, 1, 2, 4, 8, and 24 hours. Quench with cold acetonitrile and analyze via LC-MS to quantify the disappearance of the parent compound.

  • Self-Validation Mechanism: A parallel vehicle control (probe incubated in PBS without GSH) must be run simultaneously. If the parent compound degrades in the vehicle control, the degradation is due to aqueous hydrolysis, not thiol reactivity, invalidating the

    
     calculation.
    
Protocol 2: Intact Cell Target Engagement (Competitive ABPP)

Causality: Biochemical assays using recombinant proteins fail to account for cellular permeability, lipid binding, and intracellular competition. Activity-Based Protein Profiling (ABPP) measures actual target occupancy in the complex milieu of live cells.

  • Step 1: Seed target-expressing cells (e.g., THP-1 or HEK293T) in 6-well plates and culture to 80% confluence.

  • Step 2: Treat cells with the prop-2-ynoate probe (0.1 µM - 10 µM) for 2 hours at 37°C.

  • Step 3: Lyse cells using NP-40 buffer. Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) click chemistry to attach an azide-fluorophore to the alkyne warhead.

  • Step 4: Resolve the proteome via SDS-PAGE and visualize target engagement using in-gel fluorescence scanning.

  • Self-Validation Mechanism: This protocol utilizes a competition arm. Cells are pre-incubated for 30 minutes with a 100-fold excess of a known, non-covalent reversible inhibitor before the covalent probe is added. Complete ablation of the fluorescent signal in this lane definitively proves that the covalent labeling is active-site specific, rather than random proteome alkylation.

Workflow Step1 Live Cell Incubation (Probe vs. Probe + Competitor) Step2 Cell Lysis & Proteome Extraction Step1->Step2 Step3 CuAAC Click Chemistry (Attach Fluorophore/Biotin) Step2->Step3 Step4 SDS-PAGE or LC-MS/MS (Signal Detection) Step3->Step4 Step5 Self-Validation: Signal abolished in competitor lane? Step4->Step5

Self-validating Activity-Based Protein Profiling (ABPP) workflow for target engagement.

Protocol 3: Cellular Viability and Off-Target Toxicity

Causality: Highly reactive electrophiles cause widespread proteome alkylation, triggering apoptosis independent of the intended biological target.

  • Step 1: Plate HEK293T cells in a 96-well format (5,000 cells/well).

  • Step 2: Dose cells with a concentration gradient of the prop-2-ynoate probe (0.1 µM to 100 µM) and incubate for 72 hours.

  • Step 3: Quantify ATP levels using CellTiter-Glo® Luminescent Cell Viability Assay to calculate the

    
    .
    
  • Self-Validation Mechanism: Run a parallel assay using a "dummy" probe where the prop-2-ynoate alkyne is chemically reduced to a fully saturated propanoate (removing all electrophilicity). If the saturated probe is non-toxic while the alkyne probe is toxic, the cytotoxicity is definitively warhead-driven, successfully decoupling scaffold toxicity from electrophile toxicity.

Conclusion

For drug discovery programs facing limitations with traditional acrylamides, Ethyl 3-(piperidin-4-YL)prop-2-ynoate represents a powerful alternative. By leveraging the piperidine ring for rapid diversification and the prop-2-ynoate moiety for tuned, irreversible cysteine modification, researchers can achieve superior cellular target engagement profiles without sacrificing proteome-wide selectivity.

References

  • Electrophilic Warhead-Based Design of Compounds Preventing NLRP3 Inflammasome-Dependent Pyroptosis. Molecules (2021).[2] URL:[Link]

  • Alkyne as a Latent Warhead to Covalently Target SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry (2023).[1] URL:[Link]

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society (2020).[3] URL:[Link]

Sources

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